Product packaging for 5-Methylpyrimidin-2-amine(Cat. No.:CAS No. 50840-23-8)

5-Methylpyrimidin-2-amine

Número de catálogo: B1316505
Número CAS: 50840-23-8
Peso molecular: 109.13 g/mol
Clave InChI: MHZNCOBCMWBPPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B1316505 5-Methylpyrimidin-2-amine CAS No. 50840-23-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZNCOBCMWBPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514677
Record name 5-Methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-23-8
Record name 5-Methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyrimidin-2-amine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physical Properties

5-Methylpyrimidin-2-amine, registered under CAS Number 50840-23-8, is a pyrimidine derivative characterized by a methyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring.[1][2] This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Structural and Molecular Data

The fundamental structural and molecular details of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 50840-23-8[1]
Molecular Formula C₅H₇N₃[2]
Molecular Weight 109.13 g/mol [2]
SMILES Cc1cnc(N)nc1[2]
InChI Key MHZNCOBCMWBPPM-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical state of this compound is a solid, typically appearing as an off-white to light yellow powder.[3] Key physical constants are critical for its handling, purification, and use in synthetic protocols.

PropertyValueSource
Melting Point 192-193 °C[4]
Boiling Point 194.6 °C[4]
Appearance Off-white to light yellow powder[3]

Spectroscopic and Structural Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quality control. While experimental spectra for this specific compound are not widely published, data from the closely related isomer, 2-amino-5-methylpyridine, along with general principles of NMR and IR spectroscopy, can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic protons on the pyrimidine ring. The methyl group protons would appear as a singlet, typically in the upfield region. The aromatic protons will be observed in the downfield region, with their chemical shifts and coupling patterns determined by their positions on the electron-deficient pyrimidine ring. The amino group protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the ring carbons will be influenced by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups. Key expected absorptions include:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.

  • C=N and C=C stretching: Vibrations associated with the pyrimidine ring will appear in the fingerprint region.

  • N-H bending: A characteristic absorption for the amino group will be present.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (109.13). The fragmentation pattern will be influenced by the stability of the pyrimidine ring and the loss of the methyl and amino groups.

Synthesis of this compound

The synthesis of 2-aminopyrimidines is a well-established area of organic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[5]

General Synthetic Approach: Condensation with Guanidine

A plausible and widely used synthetic route to this compound involves the reaction of a suitable three-carbon precursor bearing a methyl group at the central carbon with guanidine.

Diagram: General Synthesis of 2-Aminopyrimidines

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A β-Ketoester / β-Aldehydoester C Base (e.g., K₂CO₃) Solvent (optional) Heat (Microwave or conventional) A->C Reacts with B Guanidine Hydrochloride B->C D 5-Substituted-2-aminopyrimidine C->D Yields

Caption: General workflow for the synthesis of 2-aminopyrimidines.

Exemplary Synthetic Protocol

Step 1: Reaction Setup

  • In a reaction vessel suitable for microwave synthesis or conventional heating, combine the appropriate β-ketoester or β-aldehydoester precursor with guanidine hydrochloride.

  • Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrochloride and facilitate the condensation reaction.

  • A solvent may be used, although some microwave-assisted syntheses can be performed under solvent-free conditions.

Step 2: Reaction

  • If using microwave irradiation, heat the mixture to the appropriate temperature and for the specified time to drive the reaction to completion.

  • If using conventional heating, reflux the reaction mixture in a suitable solvent.

  • Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Step 4: Characterization

  • Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent core for designing molecules that can bind to biological targets with high affinity and selectivity.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a key handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific drugs containing the this compound moiety are not prominently featured in the immediate search results, the broader class of aminopyrimidines is integral to the development of various therapeutic agents, including:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Antiviral Agents: Pyrimidine derivatives have been extensively investigated for their antiviral activities.[7]

  • Anti-inflammatory Agents: The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs.[7]

The versatility of this compound as a synthetic intermediate makes it a compound of high interest for chemists working on the discovery and development of new drugs targeting a wide range of diseases.

Safety and Handling

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[2] The GHS pictogram associated with this hazard is the exclamation mark (GHS07), and the signal word is "Warning".[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive starting material for the synthesis of a diverse range of functional molecules. Further exploration of its applications is likely to yield novel compounds with important biological activities.

References

IUPAC name and synonyms for 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylpyrimidin-2-amine: A Key Heterocyclic Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delve into its fundamental chemical identity, synthesis, and physicochemical properties. The core of this guide focuses on the strategic importance of the 2-aminopyrimidine scaffold as a "privileged" pharmacophore, particularly in the design of protein kinase inhibitors. By examining its role in established therapeutics like Imatinib, we will illuminate the mechanistic principles that make this structural motif a cornerstone of modern targeted therapy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this versatile chemical building block.

Nomenclature and Chemical Identity

Precise identification is the foundation of all chemical research. This compound is a distinct molecule whose properties and reactivity are defined by its specific arrangement of atoms.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . While it does not have a wide range of common synonyms, it is crucial to distinguish it from its structural isomer, 2-methylpyrimidin-5-amine[1].

Chemical Identifiers

For unambiguous identification in databases, procurement, and regulatory documentation, the following identifiers are critical.

IdentifierValueSource
CAS Number 50840-23-8[2]
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
InChI Key MHZNCOBCMWBPPM-UHFFFAOYSA-N
Canonical SMILES Cc1cnc(N)nc1
PubChem Substance ID 329785532

Synthesis and Mechanistic Principles

The synthesis of substituted pyrimidines is a well-established area of heterocyclic chemistry. The most common and robust approach involves the condensation of a 1,3-dielectrophile with a source of the N-C-N amidine fragment.

Retrosynthetic Strategy

From a retrosynthetic perspective, the 2-aminopyrimidine core is typically disconnected across the N1-C6 and N3-C4 bonds. This reveals a guanidine synthon and a three-carbon synthon, which can be derived from a β-dicarbonyl compound or its equivalent. For this compound, a suitable starting material would be a derivative of 2-methylmalondialdehyde or a related, more stable precursor.

General Synthesis Workflow

The forward synthesis involves a base-catalyzed condensation reaction. The choice of base is critical; it must be strong enough to deprotonate the guanidine to facilitate nucleophilic attack, but not so strong as to cause unwanted side reactions with the electrophilic partner. Sodium ethoxide or sodium methoxide in the corresponding alcohol solvent are standard choices, as the alkoxide can be conveniently generated in situ from sodium metal, ensuring anhydrous conditions which are favorable for the condensation.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Guanidine Hydrochloride C Base-Catalyzed Condensation (e.g., NaOEt in EtOH) A->C B 2-Methyl-1,3-dicarbonyl (or equivalent) B->C D This compound C->D  Cyclization & Aromatization G cluster_inhibitor 2-Aminopyrimidine Core cluster_kinase Kinase Hinge Region inhibitor R₁─(pyrimidine ring)─NH─R₂ interaction Bidentate Hydrogen Bonding inhibitor->interaction Acts as H-bond Donor & Acceptor kinase (Backbone C=O) ··· (Backbone N-H) kinase->interaction Provides H-bond Acceptor & Donor

References

The Ascendant Role of 5-Methylpyrimidin-2-amine Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutics.[1] Within this privileged heterocyclic family, derivatives of 5-Methylpyrimidin-2-amine are emerging as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. We will delve into their potent and selective inhibition of Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms, and explore their broader anticancer and antimicrobial applications. This document is designed to serve as a practical resource for researchers, offering not only a comprehensive overview of the field but also detailed experimental protocols and mechanistic insights to facilitate the advancement of novel therapeutics based on the this compound core.

Introduction: The Pyrimidine Scaffold and the Significance of the 5-Methyl-2-amino Moiety

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with pyrimidine derivatives holding a place of particular prominence.[2] Their synthetic versatility and ability to engage in diverse biological interactions have led to their incorporation into a wide array of approved drugs, including anticancer agents like Imatinib and antibacterial compounds such as Trimethoprim.[1][3] The 2-aminopyrimidine moiety is a key pharmacophore, capable of forming crucial hydrogen bond interactions with protein targets.[4]

The addition of a methyl group at the 5-position of the pyrimidine ring, creating the this compound core, introduces a subtle yet significant structural modification. This seemingly minor alteration can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance its binding affinity and selectivity for specific biological targets. Recent research has illuminated the potential of this scaffold in targeting key enzymes involved in oncogenesis and microbial pathogenesis, making it a compelling starting point for novel drug discovery programs.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research on this compound derivatives has focused on their activity as protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

Potent and Selective Inhibition of Janus Kinase 2 (JAK2)

One of the most promising applications of this compound derivatives is in the selective inhibition of Janus Kinase 2 (JAK2).[4] The JAK/STAT signaling pathway is a critical regulator of hematopoiesis and immune responses. Mutations in JAK2, such as the V617F mutation, lead to its constitutive activation, driving the development of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and myelofibrosis.[4][6]

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as highly potent and selective JAK2 inhibitors.[4] One standout compound, designated as A8 , demonstrated an IC50 value of 5 nM for JAK2 kinase and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[4] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Mechanism of Action: Targeting the JAK/STAT Pathway

Compound A8 and its analogs function by inhibiting the autophosphorylation of JAK2, which in turn blocks the activation of its downstream signaling components, including STAT3 and STAT5.[4] This disruption of the JAK/STAT pathway in cancer cells leads to cell cycle arrest and the induction of apoptosis.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT STAT pJAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription A8 Compound A8 (this compound derivative) A8->pJAK2 Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative (Compound A8).

Quantitative Data: In Vitro Kinase Inhibitory Activity

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206
Ruxolitinib3.32.842819
Data sourced from: ACS Medicinal Chemistry Letters.[4]

Anticancer Activity Beyond Kinase Inhibition

The therapeutic potential of this compound derivatives extends beyond their role as kinase inhibitors. Several studies have highlighted their broader cytotoxic effects against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

In addition to targeted kinase inhibition, these compounds can induce apoptosis and disrupt the cell cycle in malignant cells. For instance, some novel 2,4-diaminopyrimidine derivatives have been shown to cause a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[7]

Antimicrobial Properties of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine core is also a well-established pharmacophore in the development of antimicrobial agents.[1] While research specifically on 5-methylated derivatives is ongoing, the broader class of 2-aminopyrimidines has demonstrated significant activity against a range of bacterial and fungal pathogens.

Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and evaluated for their in vitro antimicrobial activity against clinically isolated strains, showing moderate to good efficacy.[8] The mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential metabolic pathways, such as folate biosynthesis, or the disruption of cell wall integrity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

CompoundBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Fusarium oxysporum (µg/mL)
4f 10121518
4g 8101215
4h 12151820
Ciprofloxacin 688-
Fluconazole ---10
Data represents a selection of compounds from the study and is sourced from: Bulgarian Chemical Communications.[8]

Experimental Protocols: A Guide for the Researcher

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro JAK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the JAK2 enzyme.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Serial Dilution of Test Compound Start->Prep_Comp Add_Comp Add Compound/Vehicle to Assay Plate Prep_Comp->Add_Comp Add_Enz Add JAK2 Enzyme and Substrate Add_Comp->Add_Enz Incubate1 Pre-incubate (10 min, RT) Add_Enz->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (60 min, 30°C) Add_ATP->Incubate2 Stop_Detect Stop Reaction & Detect ADP Incubate2->Stop_Detect Read_Lum Measure Luminescence Stop_Detect->Read_Lum Analyze Calculate % Inhibition and IC50 Read_Lum->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro JAK2 kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-inhibitory (typically ≤1%).[9]

  • Assay Plate Setup: Add the diluted test compound or vehicle control to the wells of a suitable assay plate (e.g., a 384-well white plate).[9]

  • Enzyme and Substrate Addition: Add a solution containing the purified JAK2 enzyme and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) to each well.[10]

  • Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes to allow the compound to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Km value for JAK2.[9]

  • Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[9]

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).[9]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[11] For suspension cells, the solubilizing agent can be added directly.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[1]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[2]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 16-20 hours).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The demonstrated potency and selectivity of its derivatives against clinically relevant targets, such as JAK2, underscore its potential in oncology. Furthermore, the broader anticancer and antimicrobial activities of the 2-aminopyrimidine class suggest that further exploration of 5-methylated analogs is warranted.

Future research should focus on expanding the structure-activity relationship (SAR) studies around this core to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets could uncover novel therapeutic applications. The detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate these compounds and accelerate their translation from the laboratory to the clinic.

References

The Pyrimidine Core as a Privileged Scaffold: Therapeutic Applications of 5-Methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrimidine ring, an essential building block of DNA and RNA, is a quintessential example of such a scaffold.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have made it a cornerstone of drug discovery efforts across a wide spectrum of diseases.[2]

This guide focuses on the therapeutic potential unlocked by leveraging 5-Methylpyrimidin-2-amine as a foundational core. While the compound itself is primarily a synthetic intermediate, its 2-aminopyrimidine nucleus serves as a critical pharmacophore. The strategic placement of the amino group at the 2-position and the methyl group at the 5-position provides a synthetically tractable platform for generating vast libraries of derivatives. These derivatives have shown significant promise in modulating key pathological signaling pathways, particularly in oncology and infectious diseases.

This document will provide researchers and drug development professionals with an in-depth exploration of these applications, moving beyond a simple recitation of facts to explain the causal reasoning behind experimental design and the molecular logic that drives therapeutic efficacy. We will delve into specific examples where the this compound core has been elaborated to create potent and selective inhibitors of critical disease-driving proteins.

I. Therapeutic Area: Oncology

The 2-aminopyrimidine scaffold is a prolific source of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.

A. Application: Selective JAK2 Inhibition for Myeloproliferative Neoplasms (MPNs)

Scientific Rationale: Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells. A significant breakthrough in understanding MPNs was the discovery of a specific mutation, JAK2V617F, which leads to constitutive activation of the Janus kinase 2 (JAK2) protein.[3] This uncontrolled signaling drives the excessive cell proliferation seen in these diseases. Therefore, selectively inhibiting JAK2 is a primary therapeutic strategy. While several JAK2 inhibitors like Ruxolitinib have been approved, the quest for agents with improved selectivity and potency continues.[3]

Molecular Design & Mechanism of Action: Researchers have successfully utilized the this compound core to develop highly potent and selective JAK2 inhibitors. A key study describes a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives designed to target the JAK2 kinase domain.[3] The design strategy involved linking the pyrimidine core to a substituted phenyl group, allowing for systematic exploration of the structure-activity relationship (SAR).

The 2-amino group of the pyrimidine core is hypothesized to form critical hydrogen bonds with the "hinge" region of the JAK2 ATP-binding pocket, a common anchoring mechanism for kinase inhibitors. The substituents on the phenyl ring can then be modified to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity over other kinases in the JAK family (JAK1, JAK3, TYK2).[3] This strategic derivatization led to the discovery of compound A8 , which demonstrated exceptional potency and selectivity for JAK2.[3]

Data Summary: Potency and Selectivity of Lead Compound A8

Kinase TargetIC50 (nM)Selectivity vs. JAK2
JAK2 5 -
JAK119338.6-fold
JAK327354.6-fold
TYK220641.2-fold
Source: Adapted from data presented in the referenced study.[3]

Experimental Workflow: Synthesis and Evaluation of JAK2 Inhibitors

The development of these inhibitors follows a logical and self-validating workflow, from chemical synthesis to biological validation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening S1 Suzuki Coupling: 2,4-dichloro-5-methylpyrimidine + boronate ester S2 Buchwald-Hartwig Coupling: Intermediate + Aniline S1->S2 S3 Deprotection & Amidation/ Sulfonylation S2->S3 B1 In Vitro Kinase Assay: Determine IC50 values for JAK family S3->B1 Test Synthesized Derivatives (A1-A18) B2 Cellular Assay: Inhibit phosphorylation of STAT3 in cell lines B1->B2 B3 Selectivity Profiling: Screen against a panel of other kinases B2->B3 B2->B3 Confirm On-Target Effect caption Fig 1. Experimental workflow for JAK2 inhibitor development.

Caption: Fig 1. Experimental workflow for JAK2 inhibitor development.

Protocol: Synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

This protocol is based on the synthetic scheme reported for potent JAK2 inhibitors.[3]

  • Step 1: Suzuki Coupling.

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) and the appropriate boronate ester (1.1 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting intermediate by column chromatography.

  • Step 2: Buchwald-Hartwig Coupling.

    • Combine the intermediate from Step 1 (1.0 eq) with the desired aniline derivative (1.2 eq) in a solvent such as toluene or dioxane.

    • Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

    • Heat the mixture under an inert atmosphere at 90-110 °C until the starting material is consumed.

    • Cool the reaction, filter, and concentrate the solvent. Purify the product via column chromatography.

  • Step 3: Deprotection and Final Derivatization.

    • If the aniline contains a protecting group (e.g., Boc), remove it under appropriate conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane for a Boc group).

    • Synthesize the final derivatives by reacting the deprotected amine with various acid chlorides or sulfonyl chlorides (amidation/sulfonylation) in the presence of a base like triethylamine or DIPEA.

    • Purify the final compounds by chromatography or recrystallization to yield the target inhibitors.

B. Application: PLK4 Inhibition for Anti-Cancer Therapy

Scientific Rationale: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for proper cell division.[4] Overexpression of PLK4 is detected in various cancers and is linked to aneuploidy and tumorigenesis. Consequently, PLK4 has emerged as a promising target for anti-cancer drug development. The goal is to induce mitotic catastrophe in cancer cells by inhibiting their ability to form functional centrosomes.

Molecular Design & Mechanism of Action: Using a scaffold hopping strategy, researchers identified a series of potent PLK4 inhibitors based on a 2-aminopyrimidine core.[4] Molecular docking studies revealed that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the PLK4 kinase. Further optimization involved introducing hydrophilic fragments to the scaffold, which formed additional hydrogen bonds with residues in a nearby hydrophobic cavity (specifically Glu-96 and Ser-140), significantly enhancing inhibitory activity.[4] This rational design approach led to the development of compound 8h , a highly potent PLK4 inhibitor with excellent in vitro activity and favorable stability properties.[4]

Data Summary: Potency and Stability of Lead PLK4 Inhibitor 8h

ParameterValueSignificance
PLK4 IC500.0067 µM (6.7 nM)High potency against the target kinase.
Plasma Stability (t1/2)> 289.1 minIndicates good stability in plasma.
Liver Microsomal Stability (t1/2)> 145 minSuggests favorable metabolic stability.
Source: Data extracted from the referenced publication.[4]

Signaling Pathway: Role of PLK4 in Centriole Duplication

The diagram below illustrates the central role of PLK4 in the cell cycle and how its inhibition disrupts this process, providing a clear rationale for its use as an anti-cancer target.

G Plk4 PLK4 Kinase STIL_SAS6 STIL/SAS-6 Complex Plk4->STIL_SAS6 Phosphorylates & Recruits Aneuploidy Aneuploidy & Mitotic Catastrophe Plk4->Aneuploidy Dysregulation Leads to Inhibitor Compound 8h (this compound derivative) Inhibitor->Plk4 Inhibits Centriole New Centriole Formation STIL_SAS6->Centriole Initiates CellCycle Normal Cell Cycle Progression Centriole->CellCycle caption Fig 2. PLK4 inhibition disrupts centriole duplication.

Caption: Fig 2. PLK4 inhibition disrupts centriole duplication.

II. Therapeutic Area: Antimicrobial & Antiviral Applications

The pyrimidine scaffold is not limited to oncology and has shown significant utility in developing agents against infectious diseases.

Scientific Rationale: The need for new antimicrobial and antiviral agents is critical due to the rise of drug-resistant pathogens. The versatility of the pyrimidine ring allows for the creation of molecules that can interfere with various microbial processes.

Applications and Mechanisms:

  • Antimicrobial Activity: Studies have shown that derivatives of 2-aminopyrimidine can exhibit moderate to good antimicrobial and antifungal activity. For instance, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and tested against various bacterial and fungal strains, with several compounds showing notable activity.[5]

  • Antiviral Activity: The pyrimidine scaffold is a component of many antiviral drugs. More specifically, 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have demonstrated good antiviral activity against the tobacco mosaic virus (TMV), with one compound outperforming the commercial agent Ningnanmycin.[6] While this is an agricultural application, it underscores the potential of the core structure in developing agents that interfere with viral replication.

The mechanism in these applications is often tied to the inhibition of essential microbial enzymes or interference with the synthesis of key cellular components. The development process typically involves synthesizing a library of derivatives and screening them for activity against a panel of clinically relevant microbes.

Protocol: General In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for evaluating the efficacy of newly synthesized compounds.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Culture the bacterial or fungal strains to be tested in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired cell density (e.g., 5 x 105 CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Include a positive control well (broth + microbes, no compound) and a negative control well (broth only).

    • Inoculate each well (except the negative control) with the microbial suspension.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

    • An indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.

Conclusion

This compound is a powerful and versatile starting point in modern drug discovery. While its direct therapeutic application is limited, its role as a privileged core structure is undeniable. By leveraging this scaffold, medicinal chemists have successfully developed highly potent and selective inhibitors against critical disease targets, particularly protein kinases like JAK2 and PLK4 in oncology. The synthetic tractability of the 2-aminopyrimidine core allows for fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives built upon the this compound framework promises to yield novel therapeutic agents for a host of challenging diseases.

References

The Ascendance of 5-Methylpyrimidin-2-amine: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with a variety of biological targets, offering a robust foundation for the development of novel therapeutics. The pyrimidine ring is a quintessential example, forming the core of nucleic acids and a plethora of approved drugs.[1] This guide focuses on a particularly valuable, yet elegantly simple, derivative: 5-Methylpyrimidin-2-amine .

While at first glance an unassuming heterocycle, the strategic placement of the 2-amino and 5-methyl groups imbues this molecule with a unique combination of reactivity, structural rigidity, and physicochemical properties. It has emerged as a crucial building block in the synthesis of highly selective and potent inhibitors of various protein kinases, deubiquitinases, and other key enzymes implicated in a range of pathologies, most notably cancer and inflammatory diseases.[2][3]

This technical guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a narrative that mirrors the logic of a discovery campaign. We will first explore the synthesis of this versatile building block, then delve into its strategic deployment in the creation of complex bioactive molecules, supported by detailed protocols and mechanistic insights. Our exploration will be grounded in field-proven methodologies and authoritative references, providing a self-validating framework for your own research endeavors.

I. The Foundation: Synthesis of the this compound Core

The accessibility of a building block is paramount to its widespread adoption. This compound can be reliably synthesized through the classical condensation of a β-dicarbonyl compound, or a synthetic equivalent, with guanidine. A common and efficient precursor is 3-methoxy-2-methylpropenal.

Synthetic Workflow: From Propenal to Privileged Scaffold

The synthesis proceeds via a well-established cyclocondensation reaction. The underlying principle is the reaction of the nucleophilic guanidine with the electrophilic carbonyl carbons of the propenal derivative, followed by dehydration to form the aromatic pyrimidine ring.

Synthesis_of_5_Methylpyrimidin_2_amine Propenal 3-Methoxy-2-methylpropenal Intermediate Condensation Adduct (not isolated) Propenal->Intermediate Guanidine Guanidine Guanidine->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Reagents Base (e.g., NaOEt) Ethanol, Reflux

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established pyrimidine syntheses.[4]

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Addition of Precursor: To the stirred suspension, add a solution of 3-methoxy-2-methylpropenal in ethanol dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Resuspend the residue in water and adjust the pH to neutral with hydrochloric acid. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Key Reactions and Methodologies for Derivatization

The true utility of this compound lies in its capacity for strategic functionalization. The 2-amino group provides a handle for amide bond formation or as a directing group, while the pyrimidine ring can be halogenated to enable a suite of powerful cross-coupling reactions. A common strategy involves the initial synthesis of 2-chloro-5-methylpyrimidine, which serves as a versatile intermediate.[2][5]

A. Palladium-Catalyzed Cross-Coupling: The Gateway to Structural Diversity

The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are indispensable tools in the modern medicinal chemist's arsenal.[6][7] These palladium-catalyzed reactions enable the formation of C-N and C-C bonds, respectively, with high efficiency and functional group tolerance.

1. Buchwald-Hartwig Amination:

This reaction is pivotal for coupling the 2-position of the pyrimidine ring with a wide array of primary and secondary amines, including anilines and aliphatic amines.[8][9] This is a key step in the synthesis of many kinase inhibitors, where an aniline derivative is often installed at this position.

Buchwald_Hartwig_Amination Pyrimidine 2-Chloro-5-methylpyrimidine Product N-Substituted-5-methylpyrimidin-2-amine Pyrimidine->Product Amine R-NH2 (Aryl or Alkyl Amine) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig Amination Workflow.

2. Suzuki-Miyaura Coupling:

The Suzuki coupling is employed to introduce aryl or heteroaryl substituents at the 2-position of the pyrimidine core by reacting 2-chloro-5-methylpyrimidine with a boronic acid or ester.[10] This allows for the exploration of a vast chemical space and the fine-tuning of steric and electronic properties.

Suzuki_Coupling Pyrimidine 2-Chloro-5-methylpyrimidine Product 2-Aryl-5-methylpyrimidine Pyrimidine->Product BoronicAcid R-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrimidine

The following is a general protocol for the Buchwald-Hartwig amination, which may require optimization for specific substrates.[11][12]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-5-methylpyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

III. Case Study: this compound in the Development of Selective JAK2 Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. The discovery of the JAK2V617F mutation as a driver in myeloproliferative neoplasms (MPNs) has spurred the development of targeted JAK2 inhibitors.[2] The this compound scaffold has proven to be a highly effective core for the development of potent and selective JAK2 inhibitors.[2][5]

Lead Compound and Optimization

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were designed and synthesized as selective JAK2 inhibitors.[2] The synthetic strategy relied on a key Buchwald-Hartwig amination to couple 2,4-dichloro-5-methylpyrimidine with a substituted aniline, followed by further functionalization.

Systematic exploration led to the discovery of compound A8 , which demonstrated excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM.[2][5]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (fold vs JAK2)
A8 1935273206JAK1: 38.6, JAK3: 54.6, TYK2: 41.2
Ruxolitinib3.32.84281.9-
Tofacitinib1.1205.6--

Data sourced from Li et al., 2023.[2]

Structure-Activity Relationship (SAR) Insights

The development of compound A8 and its analogs provided key insights into the structure-activity relationship of this class of inhibitors.

SAR_JAK2_Inhibitors cluster_0 Core Scaffold cluster_1 Key Interaction Points Core This compound Point1 Aniline Moiety: Essential for hinge-binding Core->Point1 N-Arylation Point2 5-Methyl Group: Occupies hydrophobic pocket Core->Point2 Inherent Feature Point3 Aminomethylphenyl Group: Enhances solubility and provides vector for further modification Point1->Point3 Substitution

Caption: SAR of this compound based JAK2 inhibitors.

  • The 2-aminopyrimidine core is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase domain.

  • The 5-methyl group occupies a small hydrophobic pocket, contributing to both potency and selectivity.

  • The N-phenyl substituent is a critical component for activity, with substitutions on this ring significantly impacting potency.

  • The aminomethyl group on the phenyl ring was found to be optimal for balancing potency, selectivity, and pharmacokinetic properties, including improved metabolic stability and oral bioavailability compared to earlier leads.[2]

IV. Broader Applications and Future Perspectives

The utility of the this compound scaffold extends beyond JAK2 inhibitors. It has been incorporated into inhibitors of other important cancer targets, including:

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, making it an attractive target in oncology. Derivatives of pyrimidin-2-amine have shown potent PLK4 inhibitory activity.[3][13]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. The pyrimidine scaffold is a common feature in many Aurora kinase inhibitors.[7]

  • USP1/UAF1 Deubiquitinase Complex: This complex is involved in DNA damage response pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.[14][15]

The continued exploration of the this compound scaffold is a testament to its privileged nature. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its place as a valuable building block in the ongoing quest for novel and effective therapeutics. As our understanding of the molecular drivers of disease deepens, the strategic deployment of such versatile scaffolds will undoubtedly continue to yield new generations of life-saving medicines.

V. References

  • Li, Y., et al. (2023). This compound Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10584-10603.

  • Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1186-1192.

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1736-1748.

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 6-, 8- or 2,6,8-Substituted Purines. Synthesis, 2001(11), 1704-1710.

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1736-1748.

  • Saeed, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7894-7916.

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108947035A.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Retrieved from BenchChem website.

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(4), 653-656.

  • Fischer, D. S. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7674-7693.

  • Dandela, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296.

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from BenchChem website.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Retrieved from BenchChem website.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem website.

  • Belyaev, A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667.

  • Sharma, P., et al. (2018). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 16(30), 5464-5468.

  • Liang, Q., et al. (2014). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304.

  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304.

  • Al-Tel, T. H., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3183.

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 694.

  • Kayamori, Y., et al. (1973). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 17(2), 167-176.

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108947035A.

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3591.

  • Cislak, F. E., & Kranzfelder, A. L. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S. Patent and Trademark Office.

  • Belyaev, A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667.

  • Henkel, T., et al. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.

  • Thiel, M., et al. (1990). Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. U.S. Patent No. 4,918,191. Washington, DC: U.S. Patent and Trademark Office.

  • Cee, V. J., et al. (2019). Substituted 5-methyl-[2][5][10]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. U.S. Patent No. 10,239,882. Washington, DC: U.S. Patent and Trademark Office.

References

Spectroscopic data (NMR, IR, Mass Spec) of 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylpyrimidin-2-amine

Introduction: Elucidating the Structure of a Key Heterocycle

This compound is a substituted pyrimidine with significant potential in medicinal chemistry and materials science. As with any compound intended for high-stakes applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the structure's symmetry—specifically the equivalence of the protons at the 4th and 6th positions—is a key predictive feature.

Causality and Interpretation: The chemical shift of protons is dictated by their electronic environment.

  • Ring Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are adjacent to electron-withdrawing nitrogen atoms, which deshields them, shifting their signal significantly downfield. The absence of adjacent protons means this signal will appear as a sharp singlet.

  • Amine Protons (-NH₂): These protons are attached to nitrogen and can exchange with the solvent or trace amounts of water, causing their signal to be broad. The chemical shift is highly variable and concentration-dependent. A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal as the protons are replaced by non-signal-producing deuterium.[1]

  • Methyl Protons (-CH₃): The methyl group's protons are in a typical aliphatic environment but are attached to an aromatic ring, placing their signal in the range of ~2.2 ppm. They appear as a singlet as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.25 Singlet 2H H4, H6
~5.1 - 5.5 (broad) Singlet 2H -NH₂

| ~2.20 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the molecule's symmetry, we expect to see four distinct carbon signals: three for the aromatic ring and one for the methyl group.

Causality and Interpretation:

  • C2 and C4/C6: Carbons directly bonded to nitrogen atoms are significantly deshielded and appear at the downfield end of the spectrum. The carbon at position 2, bonded to three nitrogen atoms (two in the ring, one in the amine group), is expected to be the most deshielded. The equivalent C4 and C6 carbons are also strongly deshielded by their adjacent ring nitrogens.

  • C5: This carbon is bonded to the methyl group and is not directly attached to a nitrogen atom, making it the most shielded of the ring carbons. Studies on aminopyrimidine regioisomers have shown that substitution at different positions significantly impacts the carbon chemical shifts, providing a reliable method for structural assignment.[2][3]

  • Methyl Carbon (-CH₃): This carbon appears in the typical upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~163.5 C2
~158.0 C4, C6
~118.5 C5

| ~18.0 | -CH₃ |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This often requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune & Shim d->e f Acquire Spectra (1H, 13C) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Analyze h->i

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Causality and Interpretation: The IR spectrum of this compound is expected to be dominated by vibrations from the primary amine (-NH₂) and the aromatic pyrimidine ring.

  • N-H Vibrations: As a primary amine, the molecule will exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[1][4] Additionally, a characteristic N-H scissoring (bending) vibration appears in the double-bond region.[4]

  • C-H Vibrations: The spectrum will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

  • Ring Vibrations: The pyrimidine ring will produce a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Vibration: The stretching of the bond between the aromatic ring and the amine nitrogen (Ar-NH₂) typically results in a strong band in the 1250-1335 cm⁻¹ range.[4]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3450 Asymmetric N-H Stretch Primary Amine
~3330 Symmetric N-H Stretch Primary Amine
~3050 Aromatic C-H Stretch Pyrimidine Ring
~2960 Aliphatic C-H Stretch Methyl Group
~1640 N-H Bend (Scissoring) Primary Amine
1400 - 1600 C=C and C=N Stretches Pyrimidine Ring

| ~1310 | Aromatic C-N Stretch | Aryl-Amine |

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality and Interpretation:

  • Molecular Ion Peak (M⁺): Using Electron Ionization (EI), we expect a strong molecular ion peak at a mass-to-charge ratio (m/z) of 109. This confirms the molecular weight of the compound. The presence of three nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1]

  • Fragmentation Pathway: The fragmentation of aminopyrimidines is complex but often involves the stable pyrimidine ring undergoing characteristic losses. A primary fragmentation event is the elimination of hydrogen cyanide (HCN, 27 Da) from the ring, a common pathway for nitrogen-containing heterocycles.[5][6] Subsequent fragmentation could involve the loss of other small neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Proposed Identity Notes
109 [M]⁺ Molecular Ion
108 [M-H]⁺ Loss of a hydrogen radical

| 82 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

Experimental Protocol: Mass Spectrometry (LC-MS)

This protocol describes a general approach for analyzing the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), which is common in drug development labs.

  • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • LC Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. In positive ion mode, the formic acid in the mobile phase will facilitate the protonation of the analyte to form the [M+H]⁺ ion (expected at m/z 110).

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. A full scan (MS1) will detect the protonated molecular ion.

  • Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion (m/z 110) can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum (MS2).

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry a Inject Sample Solution b Separation on C18 Column a->b c Electrospray Ionization (ESI) b->c Eluent d Mass Analysis (MS1 Scan) c->d e Isolation of [M+H]+ d->e f Fragmentation (CID) e->f g Fragment Analysis (MS2 Scan) f->g

Caption: General Workflow for LC-MS/MS Analysis.

References

An In-depth Technical Guide to the Safe Handling and Management of 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document serves as an essential technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5-Methylpyrimidin-2-amine (CAS No. not explicitly found, similar to other aminopyrimidines). As a heterocyclic amine, this compound is a valuable building block in medicinal chemistry and organic synthesis. However, its structural motifs suggest a toxicological profile that necessitates stringent safety protocols. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity if ingested and irritation to the skin and eyes.[1][2] Understanding the nature of these hazards is the foundation of a robust safety protocol.

GHS Hazard Classification

The compound falls under several hazard categories according to the Globally Harmonized System (GHS).

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2Warning H319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3Warning H335: May cause respiratory irritation[1][2][3]
Mechanistic Insight into Hazards
  • Acute Oral Toxicity (H302): As an amine-containing heterocycle, if ingested, the compound can be readily absorbed into the bloodstream. Its metabolic breakdown could lead to systemic toxicity, the specifics of which are not fully investigated for this particular molecule but are a known risk for related structures.[4]

  • Skin and Eye Irritation (H315, H319): The amine functional groups can act as bases, potentially disrupting the pH of skin and mucosal surfaces, leading to irritation.[5][6] Prolonged contact can cause redness, pain, and in the case of eyes, serious damage.[3][5]

  • Respiratory Irritation (H335): If the solid compound is inhaled as a fine dust or aerosol, it can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5][6]

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

To mitigate the identified risks, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented. This system prioritizes the most effective measures first.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound node_eng Engineering Controls (e.g., Chemical Fume Hood) node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin Most Effective node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) node_admin->node_ppe Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls

The primary engineering control is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of airborne particulates.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and is mandatory for all personnel handling the compound.

Protection TypeSpecific EquipmentRationale and Standard
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10][11][12]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential absorption. Gloves must be inspected before use and disposed of properly after handling.[9][13]
Body A lab coat or chemical-resistant apron.Protects the body from spills and contamination.[8] A full protective suit may be required for large-scale operations.[13]
Respiratory NIOSH (US) or EN 149 (EU) approved respirator.Required if working outside a fume hood or if dust generation is unavoidable. A P2 or N95 filter is recommended for particulates.[7][11][13]

Standard Operating Protocol: From Storage to Use

Adherence to a strict, logical workflow is essential for minimizing risk and ensuring reproducible results.

Handling_Workflow start Start: Retrieve from Storage prep Step 1: Preparation Don all required PPE. Verify fume hood is operational. start->prep 1. weigh Step 2: Weighing Use dedicated, clean spatulas. Weigh compound within the fume hood. prep->weigh 2. transfer Step 3: Transfer & Dissolution Slowly add solid to solvent to avoid splashing. Keep container closed when not in use. weigh->transfer 3. end End: Return to Storage & Clean Up transfer->end 4.

Caption: Recommended workflow for handling this compound.

Storage
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][13]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent exothermic or violent reactions.[11][12]

  • Security: The substance should be stored in a locked cabinet or area with restricted access.[1][2][11]

Handling Procedure
  • Pre-Handling: Before starting, ensure all required PPE is worn correctly.[7] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[11][14]

  • Weighing and Transfer:

    • Conduct all manipulations within a chemical fume hood to prevent inhalation.[9]

    • Use dedicated spatulas and weighing boats to avoid cross-contamination.

    • When transferring the solid, do so carefully to minimize dust formation.[9][13]

  • Cleanup:

    • Clean all spills immediately, following the accidental release protocol (Section 4.3).

    • Decontaminate all equipment after use.

    • Dispose of contaminated gloves and other waste in a designated hazardous waste container.[11]

Emergency Response and First Aid

A clear and rehearsed emergency plan is critical. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet to attending medical personnel.[9][13]

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once.[15] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][13]
Skin Contact Immediately remove all contaminated clothing.[5][15] Wash the affected skin with plenty of soap and water for at least 15 minutes.[11][13] If irritation persists, get medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13][15] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[13] Rinse mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.[16]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]

  • Specific Hazards: Thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][11][12]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][12][17]

Accidental Release Measures
  • Evacuate: Clear the area of all non-essential personnel and move upwind of the spill.[1][5]

  • Protect: Wear all required PPE, including respiratory protection.[9]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[10][13]

  • Clean-up:

    • For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][11][13]

    • Wash the spill site with soap and water after material pickup is complete.[14]

  • Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.[11]

Disposal Considerations

  • Waste Classification: this compound and its contaminated materials must be treated as hazardous waste.[12]

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[13] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13]

  • Regulations: All disposal practices must comply with local, regional, and national hazardous waste regulations.[1][12] Do not dispose of via drains or general waste.[12] Contaminated packaging should be handled in the same manner as the product itself.[13]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Appearance Solid
Melting Point 76-77 °C (for the related 2-Amino-5-methylpyridine)
Boiling Point 227 °C (for the related 2-Amino-5-methylpyridine)
Flash Point Not applicable

References

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 5-Methylpyrimidin-2-amine

This compound, a seemingly simple heterocyclic compound, represents a cornerstone in the edifice of modern medicinal chemistry. Its structure, featuring the biologically significant pyrimidine ring functionalized with a reactive amino group and a methyl substituent, renders it a highly versatile building block, or synthon, for the construction of complex, biologically active molecules. While it may not be a household name, its lineage is deeply intertwined with some of the most important therapeutic discoveries of the 20th century, particularly the development of sulfonamide antibiotics.

This guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a narrative that follows the scientific and historical currents that led to its synthesis and established its contemporary importance. We will delve into the foundational principles of pyrimidine chemistry, trace the compound's likely genesis within the context of early antibacterial research, detail its synthesis and chemical properties, and illuminate its modern applications in the ongoing quest for novel therapeutics.

The Pyrimidine Core: A Legacy in Chemistry and Biology

The story of this compound begins with the broader history of its parent heterocycle, pyrimidine. The pyrimidine ring system is of profound biological importance, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2] This inherent biological relevance naturally drew the attention of early organic chemists.

The systematic study of pyrimidines was initiated in the 1880s by Albrecht Pinner, who first synthesized pyrimidine derivatives and coined the name "pyrimidin" in 1885.[1] However, the parent compound itself was not prepared until 1900 by Gabriel and Colman.[1] Early synthetic routes, such as the classical Pinner synthesis, typically involved the cyclization of β-dicarbonyl compounds with nitrogen-containing reagents like amidines, guanidines, or urea.[1] This fundamental reaction class, which allows for the construction of the pyrimidine ring with various substituents, established the chemical grammar that would later be used to create a vast library of derivatives, including this compound.

A Genesis in the Age of Antibacterials: The Sulfa Drug Connection

While early pyrimidine chemistry was academically driven, the impetus for synthesizing specific derivatives like this compound arose from the urgent medical needs of the early 20th century. The discovery of sulfonamides ("sulfa drugs") in the 1930s revolutionized medicine, providing the first effective systemic treatments for bacterial infections. The mechanism of these drugs involves competing with para-aminobenzoic acid (PABA) to inhibit the enzyme dihydropteroate synthase, a crucial step in bacterial folic acid synthesis.[3][4]

The immense success of early sulfa drugs sparked a massive research effort to synthesize and test new analogues with improved efficacy, broader spectrum, and better safety profiles. A key strategy was to modify the sulfanilamide structure by attaching different heterocyclic rings to the sulfonamide nitrogen. This led to the development of blockbuster drugs like sulfadiazine, which incorporates a 2-aminopyrimidine ring.

It is within this intensive period of research that this compound was almost certainly first synthesized. By reacting guanidine with a methyl-substituted β-dicarbonyl precursor, chemists could create a methylated 2-aminopyrimidine ring. This ring could then be coupled with a sulfonyl chloride to produce a novel sulfa drug. A prominent example of this strategy is the drug Sulfamerazine , a widely used antibacterial agent that contains the isomeric 4-methyl-2-aminopyrimidine moiety.[3][5] The exploration of methyl-substituted pyrimidines as a means to modulate the electronic and pharmacokinetic properties of sulfa drugs was a logical and powerful approach, placing the discovery of this compound squarely in the context of this therapeutic revolution.

Synthesis and Chemical Logic

The principal synthesis of 2-aminopyrimidines relies on the condensation reaction between a guanidine salt and a 1,3-dicarbonyl compound or its equivalent.[1] This powerful cyclization reaction forms the pyrimidine core in a single, efficient step.

Caption: General synthesis of 2-aminopyrimidines.

To achieve the specific substitution pattern of this compound, the required starting material is a 1,3-dicarbonyl compound bearing a methyl group at the C2 position. A suitable and readily available precursor is 2-methylmalonaldehyde or one of its synthetic equivalents. The reaction proceeds via nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

Caption: Specific synthesis of this compound.

Representative Experimental Protocol

The following protocol describes a standard laboratory synthesis of this compound. This method is a self-validating system, employing common reagents and purification techniques to ensure a high-purity final product.

Objective: To synthesize this compound via the cyclocondensation of guanidine with a suitable 1,3-dicarbonyl precursor.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • 2-(ethoxymethylidene)-3-oxobutanenitrile (or similar 2-methyl-1,3-dicarbonyl equivalent)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Methodology:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). To this solution, add guanidine hydrochloride (1.0 equivalent) portion-wise with stirring. The reaction forms guanidine free base and a precipitate of sodium chloride. Stir the mixture at room temperature for 1 hour.

  • Condensation Reaction: To the suspension from Step 1, add the 2-methyl-1,3-dicarbonyl precursor (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and acidify to pH ~2 with dilute hydrochloric acid to dissolve the product and unreacted guanidine.

  • Purification: Wash the acidic aqueous solution with diethyl ether to remove non-polar impurities. Discard the ether layer.

  • Product Precipitation: Basify the aqueous layer to pH ~10-11 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This compound will precipitate as a solid.

  • Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Physicochemical and Spectroscopic Profile

The utility of this compound in synthesis is dictated by its physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₅H₇N₃[6]
Molecular Weight 109.13 g/mol [6]
Appearance Solid (typically off-white to tan)[6]
Melting Point 192-193 °C[7]
SMILES Cc1cnc(N)nc1[6]
InChI Key MHZNCOBCMWBPPM-UHFFFAOYSA-N[6]
Hazard Classification Irritant, Acute Toxicity (Oral)[6][7]

The molecule possesses two distinct types of nitrogen atoms: the exocyclic primary amine (-NH₂) and the two endocyclic ring nitrogens. The amino group is nucleophilic and can readily participate in reactions such as acylation, alkylation, and sulfonylation. The pyrimidine ring itself is electron-deficient, which influences its reactivity and the acidity of the N-H protons.

Contemporary Role in Drug Discovery and Development

Today, this compound is a commercially available and widely used building block in pharmaceutical research and development.[6][7] Its value lies in its ability to serve as a rigid scaffold onto which other functional groups can be appended, allowing for the systematic exploration of chemical space to optimize biological activity. The pyrimidine core is often favored as a bioisostere for a phenyl ring, offering improved physicochemical properties such as solubility while maintaining the ability to form key interactions (e.g., hydrogen bonds) with biological targets.[8]

Its applications are particularly prominent in the development of kinase inhibitors, a major class of anticancer drugs. The 2-aminopyrimidine core is adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases. By modifying the 5-position and other parts of the molecule, researchers can achieve high potency and selectivity for specific kinase targets.[9]

workflow start This compound (Starting Scaffold) step1 Functionalization Reaction (e.g., Buchwald-Hartwig Coupling, Amide Formation, Suzuki Coupling) start->step1 step2 Generation of a Diverse Compound Library step1->step2 step3 High-Throughput Screening (HTS) against Biological Targets (e.g., Kinases, Receptors) step2->step3 step4 Identification of 'Hit' Compounds step3->step4 step5 Lead Optimization (Structure-Activity Relationship Studies) step4->step5 end Drug Candidate step5->end

Caption: Modern drug discovery workflow using this compound.

Conclusion

The history of this compound is a microcosm of the evolution of medicinal chemistry itself. Born from the foundational principles of heterocyclic synthesis, its initial creation was likely a logical step in the urgent, systematic search for better antibacterial agents during the golden age of sulfa drugs. While it may not have become a final drug in its own right, its true value has been realized in the modern era. As a robust and versatile chemical scaffold, it provides chemists with a reliable starting point for building molecular complexity. From its probable origins in the fight against infection to its current role in developing targeted cancer therapies, this compound continues to be a small but essential molecule in the vast and ongoing enterprise of drug discovery.

References

The Synthetic Utility of 5-Methylpyrimidin-2-amine in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

5-Methylpyrimidin-2-amine is a cornerstone building block in the synthesis of complex heterocyclic compounds, particularly within the realm of medicinal chemistry. Its intrinsic structural features—namely the nucleophilic 2-amino group and the bioisosteric pyrimidine core—render it a privileged scaffold for the development of pharmacologically active agents. This guide provides an in-depth analysis of the reactivity and synthetic applications of this compound, with a focus on its role in constructing fused ring systems and its pivotal contribution to the design of targeted therapeutics like kinase inhibitors. We will explore key synthetic transformations, including cyclocondensation and cross-coupling strategies, supported by field-proven experimental protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental motif in numerous bioactive natural products and synthetic drugs.[1] When substituted with an amino group at the 2-position, it becomes a powerful pharmacophore capable of mimicking the hydrogen bonding interactions of the adenine base in ATP, making it a highly effective "hinge-binding" fragment for protein kinase inhibitors.[2] The addition of a methyl group at the C5-position, as in this compound, can subtly modulate electronic properties and provide a vector for further structural elaboration or improve metabolic stability.

Physicochemical Properties of this compound

A thorough understanding of a starting material's properties is critical for reaction design and optimization.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₅H₇N₃N/A
Molecular Weight 109.13 g/mol N/A
CAS Number 35068-19-8N/A
Appearance Off-white to light yellow crystalline solidN/A
Key Features Nucleophilic primary amine, electron-rich pyrimidine ringN/A

Core Synthetic Transformations and Mechanistic Rationale

The synthetic versatility of this compound stems from the reactivity of its exocyclic amino group and the potential for modification of the pyrimidine core.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

A primary application of this compound is its use as a binucleophile in cyclocondensation reactions to construct fused pyrimidine systems, such as pyrimido[1,2-a]pyrimidines and related scaffolds. The reaction typically involves condensation with a 1,3-dielectrophile, such as a β-ketoester or an enone.

Causality of Experimental Design: The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the electrophile, rendering the carbonyl carbon more susceptible to nucleophilic attack by the 2-amino group of the pyrimidine. Subsequent intramolecular condensation, driven by the formation of a stable aromatic system, leads to the fused heterocyclic product. The choice of solvent and temperature is critical to balance reaction rate with the prevention of side-product formation.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A This compound C Nucleophilic Attack (Initial Adduct) A->C Acid Catalyst B 1,3-Dielectrophile (e.g., β-Ketoester) B->C D Intramolecular Cyclization & Dehydration C->D Heating E Fused Heterocycle (e.g., Pyrimido[1,2-a]pyrimidine) D->E

Caption: General workflow for fused heterocycle synthesis.

Palladium-Catalyzed Cross-Coupling: A Strategy for Core Diversification

While this compound itself is not typically used directly in cross-coupling, its halogenated derivatives are powerful intermediates for library synthesis. The strategic introduction of a halogen (e.g., Br or Cl) onto the pyrimidine ring creates a handle for palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[3][4] This two-step strategy allows for the introduction of a vast array of aryl, heteroaryl, and amino substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Expertise in Action: The choice of catalyst, ligand, and base is paramount for a successful cross-coupling reaction. For instance, in Suzuki couplings involving electron-rich aminopyrimidines, a palladium(0) source like Pd(PPh₃)₄ is often effective, with a phosphate or carbonate base used to facilitate the catalytic cycle.[5][6] For Buchwald-Hartwig aminations, a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) and a specialized phosphine ligand is typically required to achieve high yields.[2]

G cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound Halogenated Halogenated Intermediate (e.g., 4-Chloro-5-methyl- pyrimidin-2-amine) Start->Halogenated Halogenation (e.g., POCl₃) Suzuki Suzuki Coupling + Arylboronic Acid Halogenated->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig + Amine Halogenated->Buchwald Pd(II), Ligand, Base Product_Aryl Aryl-Substituted Product Suzuki->Product_Aryl Product_Amino Amino-Substituted Product Buchwald->Product_Amino

Caption: Diversification via cross-coupling strategies.

Application Case Study: Synthesis of PLK4 Kinase Inhibitors

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and a validated target in oncology.[2] Several potent PLK4 inhibitors utilize the 2-aminopyrimidine scaffold to establish key hydrogen bonds with the kinase hinge region. A study by Wang et al. describes the synthesis of novel PLK4 inhibitors starting from a substituted 2-aminopyrimidine core.[2]

The synthetic strategy often involves a Buchwald-Hartwig amination to couple the 2-aminopyrimidine core with a functionalized aniline, followed by further modifications.[2] The 2-amino group and the adjacent ring nitrogen act as a hydrogen bond donor and acceptor, respectively, anchoring the inhibitor in the ATP-binding pocket.

Biological Activity of Aminopyrimidine-Based Kinase Inhibitors

The derivatization of the aminopyrimidine core allows for the fine-tuning of inhibitory activity and selectivity against target kinases.

Compound ID (Reference)Target KinaseIC₅₀ (nM)
Compound 8h[2] PLK46.7
Compound 1a[7] Aurora A52.2
Imatinib[8] Bcr-Abl(Reference Compound)

This table presents representative data from different studies to illustrate the potency achieved with aminopyrimidine-based scaffolds.

Field-Proven Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of a Fused Pyrimido[1,2-a]pyrimidine-4-one

This protocol describes a typical acid-catalyzed cyclocondensation reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), diethyl malonate (1.1 eq), and ethanol as the solvent.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired fused heterocycle.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies used for structurally similar bromo-substituted aminopyridines and aminopyrimidines.[3][6] It assumes the starting material is a bromo- or chloro-derivative of this compound.

  • Reaction Setup: In a Schlenk flask or microwave vial, combine the halogenated aminopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium phosphate (K₃PO₄, 2.5 eq).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[3][6]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Alternatively, microwave irradiation at 120-150 °C for 30-60 minutes can significantly reduce reaction times.[4] Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure C-C coupled product.

Conclusion and Future Outlook

This compound remains a highly valuable and versatile building block in heterocyclic synthesis. Its robust reactivity in cyclocondensation reactions provides reliable access to complex fused ring systems. Furthermore, when strategically halogenated, it serves as a powerful platform for diversification through modern cross-coupling techniques. The continued success of 2-aminopyrimidine-based drugs, particularly in oncology, ensures that this compound and its derivatives will continue to be of significant interest to researchers and drug development professionals. Future efforts will likely focus on developing more efficient and sustainable synthetic routes and exploring novel applications in areas beyond kinase inhibition, such as materials science and agrochemicals.

References

Methodological & Application

Application Note & Protocol: A Regioselective Pathway for the Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-amino-5-methylpyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The described pathway commences with 3-methylpyridine 1-oxide, employing a regioselective strategy that circumvents the challenges associated with traditional amination methods, such as the Chichibabin reaction, which often yield difficult-to-separate isomeric mixtures.[1][2] The core of this synthesis involves the activation of the pyridine N-oxide ring to form a quaternary ammonium salt intermediate, which is subsequently converted to the target 2-amino-5-methylpyridine under high-temperature acidic conditions. This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the scientific rationale behind the procedural choices to ensure reproducibility and high-yield outcomes.

A Note on Nomenclature: The specified starting material, 3-methylpyridine 1-oxide, is reliably converted into 2-amino-5-methylpyridine via the established methods detailed herein. The pyrimidine isomer, 5-methylpyrimidin-2-amine, would require a more complex ring-expansion synthesis not typically initiated from this starting material. This guide focuses on the scientifically validated and industrially relevant transformation to the pyridine analogue.

Introduction and Strategic Rationale

2-Amino-5-methylpyridine (also known as 5-methyl-2-pyridinamine) is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and neonicotinoid insecticides.[1] Its direct synthesis via electrophilic amination of 3-methylpyridine is often plagued by poor regioselectivity, yielding the desired 2,5-isomer alongside significant quantities of the 2,3-isomer, which necessitates challenging purification steps.[2]

The strategy outlined here leverages the unique reactivity of pyridine N-oxides to achieve a highly regioselective synthesis. The N-oxide functional group acts as a powerful activating group, directing substitution to the C2 position of the pyridine ring. The overall process can be conceptualized in two primary stages:

  • Ring Activation and Intermediate Formation: 3-Methylpyridine 1-oxide is reacted with an electrophilic agent and a trialkylamine to form a stable, isolable trialkyl-(5-methyl-pyridin-2-yl)-ammonium salt.

  • Thermolytic Rearrangement and Amination: The quaternary ammonium salt is subjected to high-temperature acidolysis, which cleaves the trialkylamine moiety and installs the amino group at the C2 position to yield the final product.

This approach offers a robust and scalable alternative for producing high-purity 2-amino-5-methylpyridine.

Reaction Mechanism and Causality

A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The transformation proceeds through a logical sequence of activation, nucleophilic attack, and rearrangement.

Step 1: Formation of the Trialkyl-(5-methyl-pyridin-2-yl)-ammonium Salt

The initial step involves the activation of the N-oxide. The oxygen atom of the N-oxide is nucleophilic and reacts with an electrophilic reagent, such as thionyl chloride (SOCl₂). This acylation of the oxygen makes the pyridine ring, particularly the C2 and C6 positions, highly susceptible to nucleophilic attack. A tertiary amine, such as trimethylamine, is then introduced, which acts as the nucleophile, attacking the activated C2 position. The methyl group at C3 provides steric hindrance that favors attack at the C2 position over the C6 position, ensuring high regioselectivity. This sequence results in the formation of a stable quaternary ammonium salt intermediate.[3][4]

Mechanism_Step1 cluster_0 Activation and Nucleophilic Attack Start 3-Methylpyridine 1-Oxide Activated O-Acylated Intermediate Start->Activated + SOCl₂ Product1 Trimethyl-(5-methyl-pyridin-2-yl)- ammonium chloride Activated->Product1 + N(CH₃)₃

Caption: Formation of the key ammonium salt intermediate.

Step 2: Acid-Catalyzed Conversion to 2-Amino-5-methylpyridine

This step is a robust, high-temperature process. The isolated ammonium salt is heated in a strong mineral acid, typically 48% hydrobromic acid (HBr), to temperatures exceeding 200°C.[3][5] The mechanism for this transformation is complex, but it effectively involves the cleavage of a methyl group from the quaternary nitrogen and the subsequent rearrangement and/or substitution to form the primary amine at the C2 position. The harsh conditions facilitate the departure of the trialkylamine as a leaving group and the installation of the amino functionality. The overall result is the conversion of the C-N⁺ bond of the ammonium salt to a C-NH₂ bond.

Workflow cluster_workflow Overall Synthetic Workflow SM 3-Methylpyridine 1-Oxide Starting Material INT Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride Quaternary Salt Intermediate SM->INT Step 1: SOCl₂, N(CH₃)₃ CH₂Cl₂ < 0 °C FP 2-Amino-5-methylpyridine Final Product INT->FP Step 2: 48% HBr (aq) Heat (210 °C)

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive, toxic, and reactive chemicals. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride[3][4]
  • Equipment Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation:

    • In the flask, dissolve 3-methylpyridine 1-oxide (0.092 mol, 1.0 eq) in anhydrous methylene chloride (120 mL).

    • Cool the solution to -5 °C using an ice-salt bath.

  • Reaction Execution:

    • Condense trimethylamine (0.377 mol, 4.1 eq) at -10 °C and add it to the reaction flask while maintaining the temperature at -5 °C.[3]

    • Prepare a solution of thionyl chloride (0.11 mol, 1.2 eq) in anhydrous methylene chloride (15 mL).

    • Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 0 °C.[3]

  • Reaction Workup:

    • Once the addition is complete, allow the resulting yellow solution to slowly warm to room temperature and stir overnight.

    • Remove the solvent (methylene chloride) under reduced pressure using a rotary evaporator. The resulting crude solid is the trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate. This crude material is typically used in the next step without further purification.

Part B: Synthesis of 2-Amino-5-methylpyridine[3][5]
  • Equipment Setup: Use a round-bottom flask equipped with a reflux condenser and a heating mantle capable of reaching 210 °C. Ensure efficient ventilation to handle fumes from heating HBr.

  • Reaction Execution:

    • To the crude ammonium salt from Part A, add 48% aqueous hydrobromic acid (35 mL).

    • Heat the mixture to distill off the water. Once the water is removed, continue to increase the temperature of the reaction mixture to 210 °C.[3]

    • Maintain the reaction at this temperature for approximately 8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic mixture to pH 9 by the slow addition of a dilute aqueous sodium hydroxide solution while cooling in an ice bath.

    • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or recrystallization if necessary.

Summary of Key Experimental Parameters

ParameterPart A: Intermediate SynthesisPart B: Final Product Synthesis
Key Reagents 3-Methylpyridine 1-Oxide, Trimethylamine, Thionyl ChlorideCrude Ammonium Salt, 48% HBr
Solvent Methylene ChlorideNone (after water removal)
Temperature -5 °C to 0 °C (addition), then RT210 °C
Reaction Time ~12-16 hours (overnight)~8 hours
Molar Ratio (vs. SM) 1.0 eq SM, 4.1 eq N(CH₃)₃, 1.2 eq SOCl₂-
Typical Yield Crude used directly~80%[5]

References

Application Notes and Protocols for the Synthesis of N-Arylpyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylpyrimidin-2-amines in Drug Discovery

The N-arylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This privileged structure is central to a range of kinase inhibitors, including the groundbreaking chronic myeloid leukemia drug, Imatinib (Gleevec®), which selectively targets the Bcr-Abl kinase.[1][3] The pyrimidine ring acts as a versatile hydrogen bond acceptor and donor, while the N-aryl substituent provides a vector for chemists to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of these vital compounds, however, is not without its challenges. Classical methods like nucleophilic aromatic substitution (SNAr) are often limited by harsh reaction conditions and a narrow substrate scope, particularly with electron-rich anilines or unactivated pyrimidines.[4][5]

The advent of the Buchwald-Hartwig amination has revolutionized the accessibility of N-arylpyrimidin-2-amines, offering a robust and general palladium-catalyzed method for their construction.[4] This powerful cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide array of functional groups and enabling the synthesis of complex molecular architectures.[5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination for the synthesis of N-arylpyrimidin-2-amine derivatives. We will delve into the mechanistic underpinnings, offer detailed experimental protocols, and provide insights into overcoming common challenges associated with this critical transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[4][7] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

The key steps in the catalytic cycle are:

  • Oxidative Addition: A low-valent Pd(0) species, generated in situ from a palladium precatalyst, undergoes oxidative addition to the 2-halopyrimidine. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electron density of the pyrimidine ring.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylpyrimidin-2-amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps, while also preventing catalyst decomposition.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex [Ar-Pd(II)(L_n)-X] OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord PdII_Amine [Ar-Pd(II)(L_n)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)(L_n)(NR₂)] Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) Reduct_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Component Selection

The success of a Buchwald-Hartwig amination for N-arylpyrimidin-2-amine synthesis hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Component Common Choices Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd-ligand complexes (e.g., XPhos Pd G3)Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective, but require in situ activation. Pre-formed complexes can offer higher activity and reproducibility.[8]
Ligand Xantphos, XPhos, RuPhos, BrettPhos, BINAP, dppfBulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior for challenging substrates like electron-deficient 2-chloropyrimidines.[6] Xantphos is a versatile and commonly used ligand for this transformation.[1]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are typically required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[9]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, non-protic solvents are essential. Toluene and dioxane are the most common choices. The solvent must be thoroughly degassed to prevent oxidation of the catalyst.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 2-halopyrimidines. Optimization of catalyst loading, ligand, base, temperature, and reaction time may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Reagents Add Pd Precatalyst, Ligand, and Base to a Dry Reaction Vessel Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent Add_Substrates Add 2-Halopyrimidine and Amine Add_Solvent->Add_Substrates Heat_Reaction Heat the Reaction Mixture with Stirring Add_Substrates->Heat_Reaction Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Heat_Reaction->Monitor_Progress Workup Reaction Workup: Cool, Quench, and Extract Monitor_Progress->Workup Upon Completion Purification Purify the Crude Product (Column Chromatography) Workup->Purification Characterization Characterize the Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol is adapted from a literature procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[1]

Materials:

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv)

  • 4-Methoxyaniline (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add PdCl₂(PPh₃)₂ (0.05 equiv), Xantphos (0.10 equiv), and NaOtBu (1.4 equiv).

  • Add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv) and 4-methoxyaniline (1.2 equiv) to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Case Study: Synthesis of an Imatinib Precursor

The Buchwald-Hartwig amination is a key step in many industrial syntheses of Imatinib.[3][10] The following is a representative transformation.

Reaction: Coupling of 3-bromo-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide with 1-methylpiperazine.

This reaction highlights the excellent functional group tolerance of the Buchwald-Hartwig amination, as the amide and multiple nitrogen-containing heterocycles remain intact. The choice of a suitable palladium catalyst and ligand system, such as Pd₂(dba)₃ with Xantphos, is crucial for achieving high yields in this complex coupling.

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with electron-deficient heteroaryl halides like 2-halopyrimidines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction setup and duration. Use freshly opened, high-purity reagents and anhydrous, degassed solvents. Consider using a pre-formed palladium catalyst for better reproducibility.
Poor oxidative additionSwitch to a more reactive halide (Cl < Br < I). Employ a more electron-rich and sterically hindered ligand, such as XPhos or RuPhos, to facilitate this step.
Catalyst inhibitionThe pyrimidine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6] Using bulky biaryl phosphine ligands can mitigate this issue.
Side Product Formation (e.g., Hydrodehalogenation) Competing reaction pathwaysLowering the reaction temperature may reduce the rate of side reactions. A different choice of base or solvent may also be beneficial.
Low Yield with Primary Amines Double arylationUse a bulkier ligand to sterically hinder the second arylation. Adjusting the stoichiometry of the amine may also be effective.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpyrimidin-2-amine derivatives, providing a versatile and efficient route to this medicinally important class of compounds. A thorough understanding of the reaction mechanism and careful selection of the catalyst, ligand, base, and solvent are critical for success. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively apply this powerful transformation in their own synthetic endeavors, accelerating the discovery and development of novel therapeutics.

References

Application Note and Experimental Protocol for the Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine Scaffold

The N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry. This structural motif is present in a multitude of biologically active compounds, demonstrating a broad range of therapeutic potential.[1][2][3][4][5] Derivatives have shown promise as inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2), making them attractive candidates for anticancer therapies.[6][7] The pyrimidine ring system is a cornerstone of many pharmaceuticals due to its ability to mimic the purine and pyrimidine bases in DNA and RNA, allowing for targeted interactions with biological macromolecules.[1][2][4]

This document provides a comprehensive, field-proven protocol for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines via a palladium-catalyzed Buchwald-Hartwig amination. We will delve into the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the reaction for successful implementation and adaptation in your research.

Reaction Scheme: A Palladium-Catalyzed Approach

The synthesis is achieved through a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[8][9][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction_Scheme reagents 4-(pyridin-3-yl)pyrimidin-2-amine + Aryl Bromide product N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine reagents->product catalyst PdCl2(PPh3)2 (catalyst) Xantphos (ligand) NaOtBu (base) Toluene (solvent), Reflux, N2

Caption: General reaction scheme for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

Materials and Reagents

For a successful synthesis, the quality of reagents and the use of proper techniques are paramount. All reagents should be of high purity, and solvents should be anhydrous.

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier (Example)
4-(pyridin-3-yl)pyrimidin-2-amineC₉H₈N₄172.19>98%Sigma-Aldrich
Aryl Bromide (substrate specific)VariesVaries>98%Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(P(C₆H₅)₃)₂701.90>98%Strem Chemicals
XantphosC₃₉H₃₂OP₂578.62>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)NaOC(CH₃)₃96.10>98%Acros Organics
Toluene, anhydrousC₇H₈92.14>99.8%Sigma-Aldrich
Ethyl acetate (for extraction)C₄H₈O₂88.11ACS GradeFisher Scientific
Water, deionizedH₂O18.02--

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established literature procedures with insights to ensure reproducibility and high yields.[11][12]

Reaction Setup and Inert Atmosphere

The Buchwald-Hartwig amination is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Step 1.1: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), the desired aryl bromide (1.0 - 1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 - 0.1 eq), Xantphos (0.05 - 0.1 eq), and sodium tert-butoxide (2.0 - 3.0 eq).

    • Expert Insight: The use of a slight excess of the aryl bromide can drive the reaction to completion. The catalyst and ligand loading can be optimized for specific substrates, but 5-10 mol% is a good starting point. Sodium tert-butoxide is a strong, non-nucleophilic base, crucial for the deprotonation of the amine in the catalytic cycle.[13][14][15]

  • Step 1.2: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Step 1.3: Add anhydrous toluene via a syringe. The volume should be sufficient to dissolve the reactants upon heating (typically a 0.1 M solution with respect to the limiting reagent).

Reaction Execution
  • Step 2.1: With vigorous stirring, heat the reaction mixture to reflux (approximately 111°C for toluene).

    • Causality: The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle.[13]

  • Step 2.2: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

Work-up and Purification
  • Step 3.1: Once the reaction is complete, cool the mixture to room temperature.

  • Step 3.2: Remove the toluene under reduced pressure using a rotary evaporator.

  • Step 3.3: To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water). The organic layers are combined.

    • Trustworthiness: This aqueous workup removes the inorganic salts (sodium bromide and unreacted sodium tert-butoxide).

  • Step 3.4: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

  • Step 3.5: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 3.6: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

Mechanism and Rationale for Reagent Selection

A deep understanding of the reaction mechanism and the role of each component is critical for troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine Complex OxAdd->AmineComplex Ligand Exchange AmidoComplex Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Aryl-NR2 AmidoComplex->Product ArX Aryl-Br ArX->OxAdd Amine R2NH Amine->AmineComplex Base NaOtBu Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II)

    • Expertise: While the active catalyst is a Pd(0) species, Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often used due to their air and moisture stability, making them easier to handle.[16][17] The Pd(II) is reduced in situ to Pd(0) to initiate the catalytic cycle.

  • Ligand: Xantphos

    • Experience: Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its large bite angle is crucial for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[18][19][20] This leads to higher reaction rates and improved yields, especially for challenging substrates.

  • Base: Sodium tert-butoxide (NaOtBu)

    • Trustworthiness: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido complex.[14][15][21] Weaker bases are often ineffective in this crucial step.

Characterization of the Final Product

The identity and purity of the synthesized N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the final product.[22]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine and the aromatic C-H and C=N bonds.[22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated values.[22]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. By understanding the underlying mechanistic principles and the rationale for the selection of reagents, researchers can confidently apply and adapt this methodology for the synthesis of a diverse library of compounds for drug discovery and other applications.

References

Application of 5-Methylpyrimidin-2-amine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring system is a foundational structural motif in a multitude of biologically active molecules, including a significant number of commercial agrochemicals. Its prevalence stems from its versatile chemical reactivity and its ability to act as a pharmacophore, interacting with specific biological targets in pests and weeds. Within this class of compounds, 5-Methylpyrimidin-2-amine stands out as a key building block, offering a strategic entry point for the synthesis of a diverse array of high-value agrochemicals. The presence of the reactive 2-amino group, coupled with the electronic influence of the pyrimidine ring and the 5-methyl substituent, makes it a highly valuable intermediate for the construction of potent herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in the field.

I. Synthesis of Sulfonylurea Herbicides: A Cornerstone Application

The most prominent application of this compound and its close analogs is in the synthesis of sulfonylurea herbicides.[1] These herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable environmental profiles. They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants, but not in animals.[1]

A. The Core Synthetic Strategy: Amine-Isocyanate Coupling

The synthesis of sulfonylurea herbicides from this compound follows a convergent and highly efficient pathway. The key bond-forming step is the reaction of the 2-amino group of the pyrimidine with a suitably substituted arylsulfonyl isocyanate. This reaction is a classic example of a nucleophilic addition to an isocyanate, forming the characteristic sulfonylurea bridge.

Reaction Workflow: Synthesis of a Sulfonylurea Herbicide

Sulfonylurea Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product amine This compound reaction Nucleophilic Addition amine->reaction Solvent, Base (optional) isocyanate Arylsulfonyl Isocyanate isocyanate->reaction sulfonylurea Sulfonylurea Herbicide reaction->sulfonylurea Work-up & Purification

Caption: General workflow for the synthesis of sulfonylurea herbicides.

B. Mechanistic Insight: The Nucleophilic Addition Pathway

The reaction proceeds through a well-understood nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the stable sulfonylurea product. The reaction is typically carried out in an inert aprotic solvent.

Mechanism: Nucleophilic Addition of Amine to Isocyanate

Sulfonylurea Formation Mechanism This compound R-NH₂ Transition State [R-NH₂⁺-C(O⁻)-N⁻-SO₂-R'] This compound->Transition State Nucleophilic Attack Sulfonylurea Product R-NH-C(O)-NH-SO₂-R' Transition State->Sulfonylurea Product Proton Transfer Arylsulfonyl Isocyanate R'-SO₂-N=C=O Arylsulfonyl Isocyanate->Transition State

Caption: Simplified mechanism of sulfonylurea bridge formation.

C. Detailed Protocol: Synthesis of a Representative Sulfonylurea Herbicide

This protocol describes the synthesis of a sulfonylurea herbicide analogous to commercial products, using this compound as a key starting material.

Materials:

  • This compound

  • 2-(Methoxycarbonyl)benzenesulfonyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Hydrochloric acid (1M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Isocyanate: Prepare a solution of 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred solution of the amine at 0 °C (ice bath).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, quench the reaction by adding 1M HCl. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonylurea herbicide.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneInert, aprotic solvent that dissolves both reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature drives the reaction to completion.
Stoichiometry 1:1 molar ratioEnsures complete conversion of the limiting reagent.
Reaction Time 4-6 hoursTypically sufficient for complete reaction, should be confirmed by TLC.
Work-up Acid wash, water wash, brine washRemoves unreacted amine, base (if used), and water-soluble impurities.

II. Application in Fungicide Synthesis: Exploring Pyrimidinamine Derivatives

The pyrimidinamine scaffold is also a key feature in a number of fungicides. These compounds often function by inhibiting crucial fungal enzymes. While direct synthesis from this compound is less documented than for herbicides, the derivatization of the amino group is a key strategy to access novel fungicidal compounds.

A. Synthetic Approaches to Pyrimidinamine Fungicides

The synthesis of pyrimidinamine fungicides often involves the nucleophilic substitution of a leaving group on a heterocyclic or aromatic ring by the 2-amino group of this compound or a related derivative. This allows for the coupling of the pyrimidine core to other biologically active moieties.

Synthetic Pathway to a Pyrimidinamine Fungicide

Fungicide Synthesis amine This compound reaction Nucleophilic Aromatic Substitution (SNAr) amine->reaction heterocycle Activated Heterocycle (with leaving group) heterocycle->reaction Base, Solvent fungicide Pyrimidinamine Fungicide reaction->fungicide Work-up & Purification

Caption: General synthetic route to pyrimidinamine fungicides.

B. Fungicidal Activity and Structure-Activity Relationships

Research has shown that derivatives of pyrimidinamines exhibit significant fungicidal activity against a range of plant pathogens.[2][3] The nature of the substituent attached to the 2-amino group plays a crucial role in determining the potency and spectrum of activity.

Pathogen Example of Active Pyrimidinamine Derivative Reference
Botrytis cinereaN-aryl pyrimidinamine derivatives[2]
Puccinia sorghiPyrimidinamine derivatives containing a phenyl-thiazole/oxazole moiety[3]
Various phytopathogenic fungiNovel pyrimidine derivatives[2]

III. Emerging Roles in Insecticide Development

The versatility of the pyrimidine scaffold extends to the development of insecticides. While less common than in herbicides and fungicides, pyrimidinamine derivatives have shown promise as insecticidal agents. The mode of action of these compounds can vary, but they often target the insect's nervous system.

A. Designing Pyrimidinamine-Based Insecticides

The synthetic strategies for creating insecticidal pyrimidinamines are similar to those for fungicides, involving the modification of the 2-amino group to introduce toxophoric moieties. Structure-activity relationship (SAR) studies are crucial in this area to optimize the insecticidal potency and selectivity. Recent studies have explored the synthesis of pyrimidin-4-amine derivatives with insecticidal and fungicidal activity.[4][5]

B. Biological Activity of Insecticidal Pyrimidinamines

Several studies have reported the insecticidal activity of novel pyrimidinamine derivatives against various insect pests. For instance, certain derivatives have shown efficacy against lepidopteran and sucking insect pests.[6]

Conclusion: A Versatile Intermediate with a Bright Future

This compound is a highly valuable and versatile intermediate in the synthesis of a wide range of agrochemicals. Its primary application lies in the production of highly effective sulfonylurea herbicides, a cornerstone of modern weed management. Furthermore, its utility extends to the development of novel fungicides and insecticides through the strategic derivatization of its reactive amino group. The continued exploration of the chemical space around the pyrimidinamine scaffold, enabled by the availability of key building blocks like this compound, promises the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental safety profiles.

References

The Lynchpin of Modern Kinase Inhibitors: 5-Methylpyrimidin-2-amine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted therapies, particularly protein kinase inhibitors. Among its many derivatives, 5-Methylpyrimidin-2-amine serves as a critical structural motif and a versatile intermediate for the synthesis of blockbuster drugs, most notably the tyrosine kinase inhibitor Imatinib. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound and its analogs. We will delve into the key synthetic strategies, provide detailed experimental protocols for the construction of advanced pharmaceutical intermediates, and explain the mechanistic rationale behind the chosen synthetic routes. This document is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures to empower innovation in drug discovery.

Introduction: The Privileged Scaffold in Oncology

The pyrimidine ring, particularly when substituted with an amino group at the C2 position, is recognized as a "privileged scaffold." This is due to its ability to mimic the hydrogen bonding pattern of the adenine base in ATP, allowing it to effectively compete for the ATP-binding site of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a highly successful class of therapeutics.

This compound, with its simple yet strategic functionalization, provides an ideal starting point for creating complex molecules. The methyl group can offer beneficial hydrophobic interactions within the target protein's binding pocket, while the 2-amino group acts as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.[3] This guide will focus on the synthesis of a key intermediate for Imatinib, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, to illustrate the practical application of this versatile building block.

Core Synthetic Strategies: Building the Phenylamino-Pyrimidine (PAP) Backbone

The construction of the phenylamino-pyrimidine (PAP) core, central to Imatinib and many other kinase inhibitors, typically involves two key transformations:

  • Pyrimidine Ring Formation: A cyclocondensation reaction is commonly employed to construct the pyrimidine ring itself. A widely used method involves the reaction of a guanidine derivative with a β-dicarbonyl compound or its equivalent, such as an enaminone.[3][4][5]

  • Carbon-Nitrogen (C-N) Bond Formation: To attach the substituted phenyl group to the pyrimidine core, the Palladium-catalyzed Buchwald-Hartwig amination is the reaction of choice.[6][7] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines due to its high efficiency, broad substrate scope, and functional group tolerance.[8][9]

The following sections will provide detailed protocols for a representative synthesis of an Imatinib intermediate, showcasing these core strategies.

Experimental Protocols

Protocol 1: Synthesis of the Pyrimidine Core via Cyclocondensation

This protocol describes the formation of the phenylamino-pyrimidine intermediate by reacting a pre-formed guanidine salt with an enaminone. This approach is a cornerstone of the Imatinib synthesis.[3]

Objective: To synthesize N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Workflow Diagram:

G cluster_0 Step 1: Guanidine Salt Formation cluster_1 Step 2: Enaminone Synthesis cluster_2 Step 3: Cyclocondensation A 2-Methyl-5-nitroaniline C N-(2-methyl-5-nitrophenyl)guanidinium salt A->C HCl, Heat B Cyanamide B->C G N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C->G Base (e.g., NaOMe) Ethanol, Reflux D 3-Acetylpyridine F 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one D->F Heat E DMF-DMA E->F F->G

Caption: Synthetic workflow for the phenylamino-pyrimidine core.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Methyl-5-nitroaniline152.1510.01.52 g
Cyanamide42.0412.00.50 g
Hydrochloric Acid (conc.)36.46-As needed
3-Acetylpyridine121.1410.01.21 g (1.1 mL)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1611.01.31 g (1.4 mL)
Sodium Methoxide (NaOMe)54.0220.01.08 g
Ethanol (anhydrous)46.07-~50 mL

Procedure:

  • Guanidine Salt Formation: a. In a 100 mL round-bottom flask, suspend 2-methyl-5-nitroaniline (1.52 g, 10.0 mmol) in 20 mL of n-butanol. b. Add concentrated hydrochloric acid dropwise until the aniline is fully dissolved as its hydrochloride salt. c. Add cyanamide (0.50 g, 12.0 mmol). d. Heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC until the starting aniline is consumed. e. Cool the reaction to room temperature. The guanidinium salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum. This intermediate is often used without further purification.

  • Enaminone Synthesis: a. In a separate 50 mL flask, combine 3-acetylpyridine (1.21 g, 10.0 mmol) and DMF-DMA (1.31 g, 11.0 mmol). b. Heat the mixture at 80-90 °C for 2-3 hours. The reaction progress can be monitored by the evolution of dimethylamine. c. After completion, remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which is typically a dark oil or solid and can be used directly in the next step.

  • Cyclocondensation: a. To a 100 mL round-bottom flask equipped with a reflux condenser, add the crude guanidinium salt from step 1 and the crude enaminone from step 2. b. Add 40 mL of anhydrous ethanol, followed by the careful addition of sodium methoxide (1.08 g, 20.0 mmol). c. Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the formation of the product by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). d. Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. e. A yellow precipitate of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine will form. f. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. g. Dry the product in a vacuum oven. Expected yield: 75-85%.

Characterization Data (Representative):

  • ¹H NMR (DMSO-d₆): Peaks corresponding to the pyridyl, pyrimidinyl, and substituted phenyl protons.

  • Mass Spec (ESI+): m/z calculated for C₁₆H₁₃N₅O₂ [M+H]⁺, found corresponding peak.

  • Melting Point: Consistent with reported literature values.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides an alternative and highly efficient method for forming the C-N bond between a pre-functionalized pyrimidine and an aniline. This is a powerful strategy for analog synthesis in drug discovery.

Objective: To synthesize N-(2-methyl-5-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine via a two-step reduction and coupling sequence, starting from a halogenated pyrimidine.

Causality Behind Experimental Choices:

  • Catalyst System: A Palladium(0) source (like Pd₂(dba)₃) is used to initiate the catalytic cycle.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial.[10][11] Its steric bulk promotes the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[6][9] The electron-donating nature increases the electron density on the palladium, facilitating the insertion into the aryl-halide bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[6][8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the basic and organometallic intermediates.

Catalytic Cycle Diagram:

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord RNH₂ PdII_Amine [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NHR(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-5-methylpyrimidine128.565.0643 mg
4-Methyl-3-nitroaniline152.155.5837 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.05 (1 mol%)46 mg
Xantphos578.680.12 (2.4 mol%)70 mg
Sodium tert-butoxide (NaOtBu)96.107.0673 mg
Toluene (anhydrous)92.14-25 mL
Iron Powder55.8525.01.40 g
Ammonium Chloride (sat. aq. soln.)53.49-~50 mL

Procedure:

  • Buchwald-Hartwig Coupling: a. To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (70 mg, 0.12 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol). b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add 2-chloro-5-methylpyrimidine (643 mg, 5.0 mmol) and 4-methyl-3-nitroaniline (837 mg, 5.5 mmol). d. Add 25 mL of anhydrous toluene via syringe. e. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS or TLC. f. After completion, cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium residues. g. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield N-(4-methyl-3-nitrophenyl)-5-methylpyrimidin-2-amine.

  • Nitro Group Reduction: a. Dissolve the product from the previous step in a mixture of ethanol (30 mL) and water (10 mL). b. Add iron powder (1.40 g, 25.0 mmol) and a saturated aqueous solution of ammonium chloride (20 mL). c. Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, until the starting material is consumed (monitored by TLC). d. Cool the reaction mixture and filter through Celite to remove the iron salts, washing the pad with ethanol. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Extract the aqueous residue with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, N-(3-amino-4-methylphenyl)-5-methylpyrimidin-2-amine.

Applications in Drug Discovery: Beyond Imatinib

The this compound scaffold is not limited to Imatinib. It is a key component in a new generation of kinase inhibitors. For example, derivatives have been synthesized and evaluated as potent and selective inhibitors of Janus Kinase 2 (JAK2), a crucial target in myeloproliferative neoplasms.[12] The synthetic strategies outlined here, particularly the versatile Buchwald-Hartwig amination, allow for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds against new kinase targets.

Conclusion

This compound and its related structures are indispensable intermediates in modern pharmaceutical synthesis. The robust and versatile synthetic routes available for constructing the phenylamino-pyrimidine core, primarily through cyclocondensation and palladium-catalyzed cross-coupling reactions, have enabled the development of life-saving kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists working to discover the next generation of targeted therapies. By understanding the principles and mastering the practical execution of these key reactions, researchers can accelerate the design and synthesis of novel drug candidates.

References

Analytical Methods for the Comprehensive Characterization of 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Analytical Imperative

5-Methylpyrimidin-2-amine is a heterocyclic amine containing a pyrimidine scaffold, a core structure found in numerous biologically active compounds. Its utility as a synthetic intermediate necessitates a well-defined analytical control strategy to confirm its identity, quantify its purity, and identify any process-related impurities or degradants. The presence of unwanted isomers or contaminants can have profound impacts on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, biological activity and safety[1][2].

This guide details a multi-faceted analytical approach, combining the separatory power of chromatography with the definitive structural information from spectroscopy to build a complete analytical profile of the molecule.

DOT Visualization: General Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of this compound, starting from sample reception to final purity and identity confirmation.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample This compound Sample Solubilization Sample Preparation (Solubilization in appropriate solvent) Sample->Solubilization NMR NMR Spectroscopy ('H, ¹³C) - Definitive Structure Solubilization->NMR MS Mass Spectrometry (GC-MS or LC-MS) - Molecular Weight & Fragmentation Solubilization->MS FTIR FTIR Spectroscopy - Functional Group ID Solubilization->FTIR HPLC HPLC-UV - Purity Assay - Quantify Impurities Solubilization->HPLC GC GC-MS - Volatile Impurities - Orthogonal Purity Check Solubilization->GC Report Certificate of Analysis - Identity Confirmed - Purity Value Assigned NMR->Report MS->Report FTIR->Report HPLC->Report GC->Report MS_Fragmentation Figure 2. Proposed EI-MS Fragmentation Pathway M This compound [C₅H₇N₃]⁺˙ m/z = 109 F1 [C₅H₆N₃]⁺ m/z = 108 M->F1 - •H F2 [C₄H₄N₃]⁺ m/z = 94 M->F2 - •CH₃ F3 [C₄H₆N₂]⁺˙ m/z = 82 M->F3 - HCN F4 [C₃H₃N₂]⁺ m/z = 67 F2->F4 - HCN

References

Application Note: A Dual-Chromatographic Approach for the Comprehensive Purity Assessment of 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Gemini

Abstract

5-Methylpyrimidin-2-amine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as the presence of impurities, even at trace levels, can influence the safety, efficacy, and stability of the final drug product.[1] This application note presents a comprehensive analytical strategy employing two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide a robust and detailed purity profile of this compound. The HPLC method is designed for the accurate quantification of the main component and non-volatile impurities, while the GC-MS method is optimized for the identification and quantification of volatile and semi-volatile impurities, which may include residual solvents and reaction by-products. This dual-method approach ensures a thorough characterization of the material's purity, aligning with the stringent quality control requirements of the pharmaceutical industry and regulatory bodies.[2]

Part I: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle and Rationale

High-Performance Liquid Chromatography is the cornerstone for purity analysis of non-volatile organic molecules like this compound.[3] A reversed-phase (RP-HPLC) method is selected for its versatility and high resolving power for moderately polar compounds. The fundamental principle involves the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[4]

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is chosen as it provides excellent hydrophobicity, ensuring sufficient retention and separation of this compound from both more polar and less polar impurities.[5][6]

    • Mobile Phase: A buffered aqueous-organic mobile phase is employed. The use of a phosphate or acetate buffer is critical to control the pH. This compound is a basic compound; maintaining a consistent pH ensures a single, stable ionization state, which prevents peak broadening and shifting, leading to reproducible retention times and accurate quantification.[7] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

    • Detection: Ultraviolet (UV) detection is utilized, as the pyrimidine ring system of the analyte contains a strong chromophore. The detection wavelength is set at a maximum absorbance wavelength (e.g., ~254 nm) to achieve high sensitivity for both the main peak and related impurities.

Detailed HPLC Protocol

1.2.1. Instrumentation and Consumables

  • HPLC System with a binary pump, autosampler, column oven, and UV-Vis Detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical Balance, Volumetric Flasks, Pipettes.

  • HPLC-grade Acetonitrile, Water, and Phosphoric Acid.

  • This compound Reference Standard.

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

1.2.3. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the Standard Solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.2.4. System Suitability Test (SST) To ensure the validity of the analytical results, a system suitability test must be performed.[8]

  • Inject the Standard Solution five times.

  • The Relative Standard Deviation (RSD) for the peak area of this compound should be ≤ 2.0% .

  • The tailing factor for the main peak should be between 0.8 and 1.5 .

  • The number of theoretical plates should be ≥ 2000 .

1.2.5. Data Analysis Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main component.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve and Dilute (50:50 ACN/H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination of this compound.

Part II: GC-MS for Volatile and Semi-Volatile Impurities

Principle and Rationale

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It is an ideal complementary method to HPLC for detecting impurities such as residual solvents from the manufacturing process or volatile by-products not amenable to LC analysis.

  • Causality of Experimental Choices:

    • The Need for Derivatization: Primary amines like this compound are polar and can interact with active sites (e.g., residual silanols) in the GC inlet and column. This interaction leads to poor peak shape (tailing) and potential analyte loss.[10] Derivatization is a chemical modification process that converts these polar amines into less polar, more volatile, and more thermally stable derivatives.[11] This is achieved by replacing the active hydrogen atoms on the amino group with a nonpolar functional group.[12] For this application, acylation with Trifluoroacetic Anhydride (TFAA) is chosen as it is a rapid and effective reaction that produces stable derivatives with excellent chromatographic properties.

    • GC Column: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is selected. This type of column provides good separation for a wide range of organic compounds based on their boiling points and is robust enough for routine analysis.

    • Mass Spectrometry (MS) Detection: MS detection provides definitive identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST). This is far more powerful than UV detection, which only provides retention time data.[9]

Detailed GC-MS Protocol (with Derivatization)

2.2.1. Instrumentation and Consumables

  • GC-MS System with a split/splitless inlet and a mass selective detector.

  • Capillary GC Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reaction vials with PTFE-lined caps, heating block.

  • Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (anhydrous).

2.2.2. Derivatization Procedure [10]

  • Accurately weigh ~1 mg of the this compound sample into a reaction vial.

  • Add 500 µL of anhydrous ethyl acetate to dissolve the sample.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 60 °C for 20 minutes in a heating block.

  • Allow the vial to cool to room temperature before injection.

2.2.3. GC-MS Conditions

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

2.2.4. Data Analysis

  • Analyze the total ion chromatogram (TIC) to identify all separated components.

  • For each impurity peak, obtain the mass spectrum.

  • Identify the impurity by comparing its mass spectrum against a reference library (e.g., NIST).

  • Quantify impurities using the area normalization method or by creating a calibration curve if standards are available.

Expected Data for Potential Impurities
Potential ImpurityIdentification MethodRationale
TolueneGC-MS Library MatchCommon reaction or recrystallization solvent.
PyridineGC-MS Library MatchPotential starting material or related impurity.
Dimerized SpeciesHPLC (late eluting)Potential byproduct from synthesis.
Oxidized ImpurityHPLC (different RT)Potential degradation product.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Derivatize Add TFAA & Heat (60°C, 20 min) Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject into GC-MS Cool->Inject Separate Separation on DB-5ms Column (Temp Program) Inject->Separate Detect MS Detection (EI Scan) Separate->Detect Identify Identify Impurities (MS Library Search) Detect->Identify Quantify Quantify Impurities (Area % Method) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS Impurity Analysis, including the critical derivatization step.

Part III: Method Validation and Trustworthiness

To ensure that these analytical methods are suitable for their intended purpose, they must be validated according to established guidelines.[13] The validation process provides documented evidence that the procedures consistently produce results meeting predetermined specifications and quality attributes.[8] Both the HPLC and GC-MS methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline and United States Pharmacopeia (USP) General Chapter <1225>.[14][15][16]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][16] This is demonstrated by spiking the sample with known impurities and showing adequate separation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).[17]

By thoroughly validating these methods, a high degree of assurance is established in the reported purity values, ensuring the trustworthiness of the data for quality control and regulatory submission purposes.[18]

Conclusion

The purity of this compound can be comprehensively and reliably determined by employing a dual-chromatographic strategy. The developed RP-HPLC method provides accurate quantification of the primary component and non-volatile impurities. The complementary GC-MS method, which incorporates a necessary derivatization step, is highly effective for the identification and control of volatile and semi-volatile impurities. Together, these validated methods form a robust analytical package for the quality control of this compound, ensuring it meets the high standards required for pharmaceutical manufacturing.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Methylpyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 5-Methylpyrimidin-2-amine Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.[6][7]

Within the diverse landscape of kinase inhibitor scaffolds, the this compound core has emerged as a privileged structure.[8][9][10] This scaffold provides a versatile framework for the design of potent and selective inhibitors against a range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 4 (PLK4).[11][12][13] The strategic placement of the methyl group at the 5-position and the amino group at the 2-position allows for critical interactions within the ATP-binding pocket of kinases, while offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and biological evaluation of novel this compound analogs as kinase inhibitors. The protocols are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to empower rational drug design and discovery.

I. Synthetic Strategy: A Modular Approach to this compound Analogs

A modular synthetic approach is employed to generate a library of this compound analogs, allowing for systematic exploration of the structure-activity relationship (SAR). The core synthetic strategy revolves around key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods are renowned for their broad functional group tolerance and reliability in constructing C-C and C-N bonds, respectively.[14][15][16]

Core Synthetic Workflow

The general synthetic workflow for the preparation of this compound analogs is depicted below. This multi-step process begins with commercially available starting materials and culminates in the desired kinase inhibitor candidates.

Synthetic_Workflow A 2,4-Dichloro-5-methylpyrimidine C Intermediate 1 (Suzuki Coupling Product) A->C Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid B->C E Final Analog (Buchwald-Hartwig Product) C->E Buchwald-Hartwig Amination D Substituted Aniline/Amine D->E

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methyl-4-(aryl/heteroaryl)pyrimidine (Intermediate 1) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-methylpyrimidine with a diverse range of aryl or heteroaryl boronic acids.

Materials:

  • 2,4-Dichloro-5-methylpyrimidine

  • Aryl or Heteroaryl Boronic Acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 2,4-dichloro-5-methylpyrimidine (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Intermediate 1.

Protocol 2: Synthesis of 5-Methyl-N-(substituted phenyl/heteroaryl)pyrimidin-2-amine Analogs via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of Intermediate 1 with a variety of substituted anilines or heteroaromatic amines to yield the final products.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Substituted Aniline or Heteroaromatic Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial, and inert atmosphere setup

Procedure:

  • In a Schlenk tube or microwave vial, combine Intermediate 1 (1.0 mmol), the substituted aniline or heteroaromatic amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the reaction vessel with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by preparative HPLC to yield the final this compound analog.

II. Biological Evaluation: A Multi-tiered Approach to Characterize Kinase Inhibitors

A systematic biological evaluation is critical to determine the potency, selectivity, and cellular activity of the synthesized this compound analogs. This multi-tiered approach progresses from initial biochemical screening to more complex cell-based assays.[17][18]

Biochemical Assays: Determining Potency and Selectivity

Biochemical assays are the first step in evaluating the inhibitory activity of the synthesized compounds against the target kinase(s).[17] These assays provide quantitative measures of potency, typically as an IC₅₀ value.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

Homogeneous Time-Resolved Fluorescence (TR-FRET) assays are a common and robust method for measuring kinase activity in a high-throughput format.[19]

Materials:

  • Recombinant Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (containing MgCl₂, DTT, and a phosphatase inhibitor)

  • Test compounds (serially diluted in DMSO)

  • 384-well low-volume microplates

Procedure:

  • Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and assay buffer.

  • Add a small volume of the test compound dilutions to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to the reaction mixture and dispensing it into the wells containing the test compounds.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

  • Generate dose-response curves and calculate the IC₅₀ values using a suitable software package.

Kinome Profiling:

To assess the selectivity of lead compounds, kinome profiling against a broad panel of kinases is highly recommended.[1][3][20][21] This provides a comprehensive understanding of the compound's off-target effects and potential for toxicity.[21] Several commercial services offer kinome profiling using various assay platforms.

Cell-Based Assays: Assessing Cellular Activity and Mechanism of Action

Cell-based assays are essential to confirm that the observed biochemical activity translates to a functional effect in a physiologically relevant context.[18][22][23]

Cellular_Assay_Workflow A Synthesized Analog B Cell-Based Assays A->B C Cellular Phosphorylation Assay B->C Target Engagement D Cell Proliferation Assay B->D Functional Outcome E Apoptosis Assay B->E Mechanism of Action

Caption: Workflow for cellular evaluation of kinase inhibitors.

Protocol 4: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase in intact cells.[22]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein.

Protocol 5: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the kinase inhibitors on the growth and viability of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

III. ADME-Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to avoid late-stage attrition in the drug development pipeline.[24][25][26][27][28]

Key In Vitro ADME-Tox Assays

A panel of in vitro assays should be employed to evaluate the ADME-Tox profile of promising this compound analogs.[25][26]

AssayParameter MeasuredImportance
Metabolic Stability Rate of metabolism by liver microsomes or hepatocytesPredicts in vivo clearance and dosing frequency.
CYP450 Inhibition Inhibition of major cytochrome P450 isoformsAssesses the potential for drug-drug interactions.[13]
Plasma Stability Stability in plasma from different speciesDetermines compound stability in circulation.
Aqueous Solubility Thermodynamic and kinetic solubilityImpacts absorption and formulation.
Cell Permeability (e.g., PAMPA) Passive diffusion across an artificial membranePredicts intestinal absorption.
hERG Inhibition Blockade of the hERG potassium channelAssesses the risk of cardiotoxicity.[26]
Cytotoxicity General toxicity to non-cancerous cell linesEvaluates off-target toxicity.[26]

These assays can be conducted in-house or through specialized contract research organizations (CROs). The data generated from these studies are essential for selecting lead candidates for further preclinical development.

IV. Data Interpretation and Lead Optimization

The collective data from the synthetic efforts and biological/ADME-Tox evaluations will guide the lead optimization process. Structure-activity relationships (SAR) and structure-property relationships (SPR) should be established to inform the design of next-generation analogs with improved potency, selectivity, and drug-like properties.

Optimization_Cycle A Design & Synthesis B Biological Evaluation (Potency & Selectivity) A->B C ADME-Tox Profiling B->C D Data Analysis & SAR C->D D->A Iterative Optimization

Caption: The iterative cycle of kinase inhibitor lead optimization.

By systematically modifying the aryl/heteroaryl group at the 4-position and the substituent on the 2-amino group of the this compound scaffold, researchers can fine-tune the pharmacological profile of these inhibitors. This iterative process of design, synthesis, and testing is fundamental to the successful development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Reductive Amination Strategies in Pyrimidine-Pyridine Hybridization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrimidine-Pyridine Hybrids in Medicinal Chemistry

The convergence of pyrimidine and pyridine rings within a single molecular framework constitutes a "privileged scaffold" in modern drug discovery. These nitrogen-rich heterocyclic systems are cornerstones of numerous biologically active molecules, capable of engaging in a wide array of interactions with biological targets such as kinases, G-protein coupled receptors, and various enzymes.[1][2] The pyrimidine moiety, a key component of nucleobases, offers a versatile template for hydrogen bonding and pi-stacking interactions, while the pyridine ring can significantly influence a compound's solubility, metabolic stability, and cell permeability.[2] The strategic hybridization of these two pharmacophores through a stable linker, such as an amine, creates novel chemical entities with modulated electronic properties and three-dimensional shapes, thereby expanding the accessible chemical space for therapeutic intervention. Reductive amination stands out as a robust and highly versatile method for forging this critical C-N bond, offering a direct and efficient pathway to these valuable hybrid molecules.[3]

Theoretical Framework: The Mechanism and Nuances of Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad functional group tolerance. The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its in situ reduction to the corresponding amine.[3]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines). This step is reversible, and the equilibrium can be shifted towards the imine/iminium ion by removing the water formed, often through the use of dehydrating agents like molecular sieves, or by conducting the reaction in a suitable solvent.[4]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a single C-N bond, yielding the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound.

dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Aldehyde/Ketone + Amine", fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4"]; Imine [label="Imine/Iminium Ion", fillcolor="#FBBC05"]; Product [label="Pyrimidine-Pyridine Hybrid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Hemiaminal [label="+ H₂O"]; Hemiaminal -> Start [label="- H₂O"]; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Hemiaminal [label="+ H₂O"]; Imine -> Product [label="Reduction"]; ReducingAgent -> Imine [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "General Mechanism of Reductive Amination."

Strategic Selection of Reagents

The success of a reductive amination, particularly with heteroaromatic substrates like pyrimidines and pyridines, hinges on the judicious selection of the reducing agent and solvent.

ReagentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reducing agent.High chemoselectivity for imines/iminiums over carbonyls, allowing for a one-pot procedure. Tolerates a wide range of functional groups. Less toxic than NaBH₃CN.[5]Moisture-sensitive. Slower reaction rates compared to more powerful reducing agents.
Sodium Cyanoborohydride (NaBH₃CN) Selective reducing agent at controlled pH.Effective for one-pot reactions. Stable in protic solvents.Highly toxic due to the potential release of cyanide gas, especially under acidic conditions.
Sodium Borohydride (NaBH₄) Potent and cost-effective reducing agent.Inexpensive and readily available.Can reduce aldehydes and ketones, often necessitating a two-step procedure (pre-formation of the imine).[6]
Pyridine-Borane Complex Mild reducing agent.Offers a stable and less hazardous alternative to other borohydrides.[4]Can be slower and may require elevated temperatures.

Solvent Choice: The choice of solvent is crucial for both the imine formation and the reduction steps.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are common aprotic solvents for reductive aminations using NaBH(OAc)₃, as they do not react with the reducing agent.[7][8]

  • Methanol (MeOH) and Ethanol (EtOH): Protic solvents that can facilitate imine formation but may react with certain reducing agents. They are often used in two-step procedures with NaBH₄.[6]

  • Tetrahydrofuran (THF): A versatile aprotic solvent compatible with a range of reducing agents.

Challenges in Pyrimidine-Pyridine Hybridization

The electronic nature of pyrimidine and pyridine rings can present specific challenges in reductive amination:

  • Electron-Deficient Aldehydes: Pyrimidine aldehydes, particularly those with electron-withdrawing substituents, can be less reactive towards nucleophilic attack by the amine. This can slow down the initial imine formation. In such cases, the addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the reaction.[3][9]

  • Electron-Deficient Amines: Aminopyridines can be less nucleophilic than their aliphatic counterparts, potentially leading to slower reaction rates. Forcing conditions, such as elevated temperatures or the use of activating agents like Lewis acids (e.g., Ti(OiPr)₄), may be necessary to drive the reaction to completion.[6]

  • Over-alkylation: When using primary amines, there is a possibility of the newly formed secondary amine reacting with another molecule of the aldehyde, leading to the formation of a tertiary amine as a byproduct. This can often be mitigated by using a milder reducing agent that favors the reduction of the iminium ion over the imine.[10]

  • Purification: The basic nature of both the starting materials and the final product can sometimes complicate purification. Acid-base extraction is a common technique, but care must be taken to choose the appropriate pH to selectively protonate the desired compound.[11] Column chromatography on silica gel is also a standard method, often employing a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) with the addition of a small amount of a base (like triethylamine or ammonia) to prevent product tailing.

Experimental Protocols

The following protocols provide a starting point for the synthesis of pyrimidine-pyridine hybrids via reductive amination. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is generally preferred for its simplicity and high selectivity.

dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Combine Pyrimidine Aldehyde\nand Pyridine Amine in DCM", fillcolor="#F1F3F4"]; Stir [label="Stir at Room Temperature\n(Imine Formation)", fillcolor="#F1F3F4"]; Add_STAB [label="Add NaBH(OAc)₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Monitor Reaction by TLC/LC-MS", fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n(e.g., sat. NaHCO₃)", fillcolor="#F1F3F4"]; Extract [label="Extract with Organic Solvent", fillcolor="#F1F3F4"]; Purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Pyrimidine-Pyridine Hybrid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stir; Stir -> Add_STAB; Add_STAB -> Reaction; Reaction -> Workup; Workup -> Extract; Extract -> Purify; Purify -> Product; } caption: "Workflow for One-Pot Reductive Amination."

Materials:

  • Pyrimidine aldehyde (1.0 equiv)

  • Pyridine amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine aldehyde and the pyridine amine.

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration).

  • If the reaction is sluggish, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when the one-pot method with NaBH(OAc)₃ is not effective or when the starting aldehyde is particularly sensitive to reduction.

Step A: Imine Formation

  • In a round-bottom flask, dissolve the pyrimidine aldehyde (1.0 equiv) and the pyridine amine (1.0-1.2 equiv) in methanol (MeOH).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 1-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

Step B: Reduction

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equiv) in small portions to the cooled reaction mixture. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-3 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Characterization of Pyrimidine-Pyridine Hybrids

The successful synthesis of the target hybrid molecule should be confirmed by a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for include the disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a new methylene (-CH₂-) signal connecting the two heteroaromatic rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the two starting materials.

  • Infrared (IR) Spectroscopy: The disappearance of the carbonyl (C=O) stretch (around 1680-1720 cm⁻¹) from the starting aldehyde and the appearance of an N-H stretch (for secondary amines, around 3300-3500 cm⁻¹) are indicative of a successful reaction.

Conclusion

Reductive amination is a powerful and adaptable strategy for the synthesis of pyrimidine-pyridine hybrids, a class of molecules with significant potential in drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents, and consideration of the electronic properties of the heterocyclic substrates are paramount to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors.

References

Application Note: Continuous Flow Synthesis of 5-Methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrimidin-2-amine Derivatives and the Advent of Flow Chemistry

This compound derivatives are a pivotal class of heterocyclic compounds within the pharmaceutical landscape. Their structural motif is a cornerstone in a multitude of therapeutic agents, exhibiting a wide array of biological activities, including but not limited to, antiviral, anticancer, and antibacterial properties.[1] The pyrimidine core is a key building block in numerous approved drugs and investigational candidates, making its efficient and safe synthesis a critical focus for drug development professionals.[2]

Traditionally, the synthesis of these derivatives has been conducted using batch processing. However, batch methods can be fraught with challenges, including issues with regioselectivity, harsh reaction conditions, low yields, and complex purification procedures.[3] The advent of continuous flow chemistry offers a paradigm shift, addressing many of these limitations. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater consistency.[4][5] This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.[6] This application note provides a detailed protocol for the continuous flow synthesis of this compound, a key intermediate, via a cyclocondensation reaction.

Reaction Principle: Cyclocondensation for Pyrimidine Ring Formation

The core of this synthetic strategy lies in the cyclocondensation reaction between a 1,3-dicarbonyl compound and a guanidine salt. This is a well-established and versatile method for the formation of the pyrimidine ring.[7][8] In this protocol, a suitable β-dicarbonyl precursor is reacted with guanidine hydrochloride in a heated, pressurized flow reactor to yield the desired this compound. The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrimidine ring.

Advantages of Continuous Flow for this compound Synthesis

The application of continuous flow technology to this synthesis offers several distinct advantages over traditional batch methods:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risk associated with handling potentially hazardous reagents like guanidine and mitigates the dangers of runaway exothermic reactions.[4][6][9]

  • Improved Yield and Purity: Precise control over stoichiometry, residence time, and temperature gradients leads to fewer side products and a cleaner reaction profile, often resulting in higher isolated yields.[4][5]

  • Rapid Optimization: The automated nature of flow systems allows for the rapid screening of reaction parameters, significantly accelerating process development and optimization.

  • Scalability: Scaling up production in a flow system is achieved by extending the operational time or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.[5]

  • Process Intensification: Flow chemistry enables the use of superheated solvents and elevated pressures, which can dramatically reduce reaction times from hours to minutes.[1][10]

Experimental Protocol: Continuous Flow Synthesis of this compound

This protocol details the continuous flow synthesis of this compound from a generic 1,3-dicarbonyl precursor and guanidine hydrochloride.

Materials and Equipment
Reagents and Solvents Equipment
1,3-dicarbonyl precursor (e.g., acetylacetone)Syringe pumps (2)
Guanidine hydrochlorideT-mixer
Methanol (HPLC grade)Coil reactor (e.g., PFA, SS316)
Sodium hydroxide solution (for work-up)Back-pressure regulator (BPR)
Ethyl acetate (for extraction)Temperature controller and heating unit
Anhydrous sodium sulfateCollection vessel
Deionized waterRotary evaporator
Chromatography system
Reagent Preparation
  • Solution A (Dicarbonyl): Prepare a 1.0 M solution of the 1,3-dicarbonyl precursor in methanol.

  • Solution B (Guanidine): Prepare a 1.2 M solution of guanidine hydrochloride in methanol. Ensure complete dissolution.

Flow Reactor Setup and Operation

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_system Flow Reactor System cluster_workup Work-up & Purification ReagentA Solution A (1,3-Dicarbonyl in MeOH) PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B (Guanidine HCl in MeOH) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Heated Coil Reactor (e.g., 140°C) Mixer->Reactor BPR Back-Pressure Regulator (e.g., 10 bar) Reactor->BPR Collection Collection Vessel BPR->Collection Workup Aqueous Work-up (Neutralization & Extraction) Collection->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Pure 5-Methylpyrimidin- 2-amine Purification->Product

Caption: Workflow for the continuous synthesis of this compound.

Step-by-Step Procedure:

  • System Priming: Prime both syringe pumps and the entire flow system with methanol to remove any air bubbles and ensure a stable flow.

  • Reaction Initiation: Set the desired flow rates for both pumps. A typical starting point is a 1:1 molar ratio of the reactants. Set the temperature of the coil reactor (e.g., 140 °C) and the pressure of the back-pressure regulator (e.g., 10 bar).

  • Steady State: Allow the system to reach a steady state, which is typically achieved after three to five reactor volumes have passed through the system. Discard the initial output.

  • Product Collection: Once at a steady state, collect the product stream in a suitable vessel.

  • Reaction Quenching and Work-up: After collection, cool the reaction mixture to room temperature. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 8-9.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.

Results and Discussion

The continuous flow synthesis of this compound derivatives typically results in high yields and purity. The following table presents representative data for the synthesis of the parent compound.

ParameterValue
Flow Rate (Solution A) 0.5 mL/min
Flow Rate (Solution B) 0.5 mL/min
Reactor Temperature 140 °C
Reactor Pressure 10 bar
Residence Time 10 minutes
Isolated Yield 85-95%
Purity (by HPLC) >98%

The high temperature and pressure employed in the flow reactor significantly accelerate the reaction rate, allowing for a short residence time. The efficient mixing in the microreactor ensures a homogeneous reaction mixture, leading to a cleaner product profile compared to batch synthesis. The choice of methanol as a solvent is due to its ability to dissolve both the reactants and its relatively low boiling point, which facilitates its removal during work-up.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-established cyclocondensation mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Formation Dicarbonyl 1,3-Dicarbonyl Intermediate1 Initial Adduct Dicarbonyl->Intermediate1 + Guanidine Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product This compound Intermediate2->Product - H₂O (Dehydration) Water H₂O Intermediate2->Water

Caption: Simplified mechanism of pyrimidine ring formation.

The reaction is initiated by the nucleophilic attack of the guanidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound.

Safety Considerations

  • Guanidine Handling: Guanidine hydrochloride can be irritating to the skin and eyes. Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] In case of spills, follow established laboratory safety protocols for chemical cleanup.[9]

  • Pressurized Systems: Continuous flow systems operate under pressure. Ensure all fittings and connections are secure to prevent leaks. Always use a blast shield and operate the system in a fume hood.

  • High Temperatures: The reactor is operated at elevated temperatures. Use appropriate insulation and exercise caution to avoid burns.

Conclusion

The continuous flow synthesis of this compound derivatives represents a significant advancement over traditional batch methodologies. This approach offers enhanced safety, improved efficiency, and greater control over the reaction, making it an ideal platform for both laboratory-scale research and industrial-scale production. The protocol outlined in this application note provides a robust and reliable method for the synthesis of this important class of pharmaceutical intermediates, empowering researchers and drug development professionals to accelerate their discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges in this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles for robust reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the synthesis of this compound. The primary and most established synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine source.[1]

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in pyrimidine synthesis.

Question: My reaction yield for this compound is consistently below 40%. What are the likely causes and how can I improve it?

Answer: Low yields in this cyclocondensation reaction often stem from suboptimal reaction conditions, incomplete reaction, or competing side reactions. Here’s a systematic approach to troubleshoot this problem:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl equivalent and guanidine source. Impurities can interfere with the reaction.

    • Guanidine Source: Guanidine hydrochloride is a common and cost-effective reagent.[2] It is crucial to use it in its free base form for the reaction. This is typically achieved by in-situ neutralization with a base like sodium ethoxide or sodium hydroxide. An excess of guanidine (1.1-1.5 equivalents) can help drive the reaction to completion.

    • Dicarbonyl Component: The choice of the 1,3-dicarbonyl component is critical. For 5-methylpyrimidine-2-amine, a suitable precursor is 2-methyl-3-oxopropanal or its acetal equivalent. Ensure its stability and purity before use.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol is a standard solvent for this reaction. Ensure your solvent is sufficiently dry, as water can lead to unwanted hydrolysis of intermediates.[3]

    • Base Selection: The choice of base is critical for the in-situ generation of free guanidine. Sodium ethoxide in ethanol is a common and effective choice. The stoichiometry of the base should be equivalent to the guanidine hydrochloride used.

    • Temperature and Reaction Time: The reaction often requires heating to reflux to proceed at a reasonable rate.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a frequent cause of low yields.

  • Side Reactions:

    • Self-Condensation of the Dicarbonyl: 1,3-dicarbonyl compounds can undergo self-condensation under basic conditions. Adding the dicarbonyl slowly to the reaction mixture containing the free guanidine can minimize this side reaction.

    • Hydrolysis: As mentioned, water can lead to the hydrolysis of key intermediates, preventing cyclization. Maintaining anhydrous conditions is paramount.

Issue 2: Formation of Significant Impurities

The presence of persistent impurities can complicate purification and reduce the overall yield of the final product.

Question: I am observing a major byproduct in my reaction mixture that is difficult to separate from the desired this compound. What could it be and how can I prevent its formation?

Answer: The most probable impurity is an uncyclized intermediate or a product from a competing reaction pathway.

  • Identification of Byproducts: Characterize the byproduct using techniques like NMR and Mass Spectrometry. A common byproduct is the open-chain intermediate formed after the initial condensation but before the final ring-closing step.

  • Strategies to Minimize Impurity Formation:

    • Incomplete Cyclization: Failure of the intermediate to cyclize can be due to insufficient activation or steric hindrance.[4]

      • Increase Reaction Temperature/Time: Providing more energy by increasing the temperature or allowing for a longer reaction time can facilitate the final ring-closure.

      • Catalyst: While the base is primarily for neutralizing guanidine hydrochloride, in some cases, a catalytic amount of a non-nucleophilic acid can promote the dehydration step of the cyclization. However, this should be approached with caution as it can also promote side reactions.

    • Knoevenagel Condensation: In syntheses involving aldehydes and active methylene compounds, a Knoevenagel condensation can be a competing side reaction.[4] While less common in this specific synthesis, being aware of this possibility is important. Optimizing the order of reagent addition can sometimes mitigate this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is the Pinner synthesis, which is a [3+3] cycloaddition reaction.[1] This involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with an amidine, such as guanidine.[1]

Q2: Can I use other guanidinylating agents besides guanidine hydrochloride?

A2: Yes, other guanidine sources can be used, but guanidine hydrochloride is often preferred due to its stability and cost-effectiveness.[2] If using other salts, the choice and amount of base may need to be adjusted accordingly. Thiourea can also be used to synthesize the corresponding 2-thiopyrimidine, which can then be converted to the 2-amino derivative, though this adds extra steps to the synthesis.[5]

Q3: How should I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3] Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the limiting starting material and the appearance of the product spot (visualized under UV light or with a suitable stain) indicate the reaction's progress.

Q4: What is the best method for purifying the crude this compound?

A4: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can be a highly effective method for obtaining pure crystalline product.

  • Column Chromatography: For mixtures containing significant impurities, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol can effectively separate the desired product from byproducts and unreacted starting materials.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

  • Handling Reagents: Guanidine hydrochloride can be irritating. Avoid inhalation of dust and contact with skin and eyes. Sodium ethoxide is a strong base and is corrosive; handle it with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via the cyclocondensation of guanidine with a suitable 1,3-dicarbonyl precursor.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • 2-formylpropionaldehyde (or its dimethyl acetal)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add guanidine hydrochloride (1.0 eq) portion-wise. Stir the resulting suspension at room temperature for 30 minutes to generate the free guanidine base.

  • To this mixture, add the 1,3-dicarbonyl precursor (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by either recrystallization or column chromatography.

ParameterRecommended Condition
Guanidine Source Guanidine Hydrochloride
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 4-8 hours (TLC monitored)

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine (free base) Initial_Adduct Initial Adduct Guanidine->Initial_Adduct Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Condensation Product This compound Cyclized_Intermediate->Product Dehydration Troubleshooting_Workflow Start Low Yield or Impurities Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Solvent, Base, Temp.) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (NMR, MS) Start->Analyze_Byproducts Optimize_Time_Temp Optimize Reaction Time & Temperature Check_Reagents->Optimize_Time_Temp Check_Conditions->Optimize_Time_Temp Analyze_Byproducts->Optimize_Time_Temp Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Time_Temp->Purification Success Improved Yield & Purity Purification->Success

References

Common side reactions in the synthesis of 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you overcome common challenges in your synthetic work.

Introduction: The Synthetic Landscape

This compound is a key building block in medicinal chemistry. Its synthesis typically involves the cyclocondensation of a guanidine source with a suitable three-carbon electrophilic partner. The most common and direct route is the reaction of guanidine with an α-methyl-β-dicarbonyl equivalent. The choice of this precursor and the reaction conditions are critical for achieving high yield and purity, as several side reactions can occur.

This guide will primarily focus on the challenges arising from the condensation reaction between guanidine and precursors like 2-methyl-3-oxobutanal (an α-methyl-β-ketoaldehyde) or its synthetic equivalents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound, with a significant amount of unidentifiable baseline material on my TLC plate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis are often multifactorial, stemming from issues with starting material stability, suboptimal reaction conditions, or competing side reactions.

Root Causes & Solutions:

  • Decomposition of the β-Dicarbonyl Precursor: α-Methyl-β-ketoaldehydes like 2-methyl-3-oxobutanal are prone to self-condensation and polymerization under both acidic and basic conditions. This is a common source of the intractable baseline material you are observing.

    • Solution:

      • Use a Stable Precursor: Instead of the free ketoaldehyde, consider using a more stable synthetic equivalent, such as its enol ether or acetal protected form. This allows for the controlled in-situ generation of the reactive species under the reaction conditions.

      • Control Temperature: Maintain a low to moderate reaction temperature to minimize the rate of self-condensation. Start with trials at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor the reaction progress closely.

      • Order of Addition: Add the β-dicarbonyl precursor slowly to the reaction mixture containing guanidine and the base. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction with guanidine over self-condensation.

  • Suboptimal pH: The pH of the reaction is crucial. The initial condensation requires a basic environment to deprotonate guanidine, but strongly basic conditions can accelerate the self-condensation of the dicarbonyl compound. The subsequent cyclization and dehydration steps are often favored under slightly acidic or neutral conditions.

    • Solution:

      • Use a Moderately Basic Catalyst: Employ a base like sodium ethoxide or potassium carbonate in stoichiometric amounts rather than a large excess of a very strong base.

      • Two-Step pH Adjustment: Consider a two-step approach. Perform the initial condensation under basic conditions, and then neutralize or slightly acidify the reaction mixture to facilitate the cyclization and dehydration steps.

  • Inefficient Cyclization/Dehydration: The intermediate formed after the initial condensation of guanidine with the dicarbonyl compound needs to cyclize and then dehydrate to form the aromatic pyrimidine ring. If these steps are not efficient, the reaction can stall, leading to a complex mixture of intermediates.

    • Solution:

      • Azeotropic Water Removal: If the reaction is conducted in a suitable solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the final product.

      • Acid Catalysis for Dehydration: A catalytic amount of a mild acid (e.g., acetic acid) can be added in the later stages of the reaction to promote the dehydration of the dihydropyrimidine intermediate.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of an Isomeric Impurity

Question: My final product shows two spots on TLC and my NMR spectrum indicates the presence of an isomer. I suspect I am also forming 4-methylpyrimidin-2-amine. How can I control the regioselectivity of the reaction?

Answer:

The formation of the isomeric 4-methylpyrimidin-2-amine is a classic example of a regioselectivity issue in this synthesis. It arises from the two non-equivalent carbonyl groups of the α-methyl-β-dicarbonyl precursor reacting with the two different nitrogen atoms of guanidine.

Root Cause:

The unsymmetrical nature of a precursor like 2-methyl-3-oxobutanal presents two electrophilic carbonyl centers: an aldehyde and a ketone. Guanidine, being an unsymmetrical nucleophile (possessing both an amino and an imino nitrogen), can attack either carbonyl group, leading to two different cyclization pathways.

  • Pathway to 5-Methyl Isomer (Desired): Nucleophilic attack of a guanidine nitrogen at the more reactive aldehyde carbonyl, followed by cyclization involving the other guanidine nitrogen and the ketone carbonyl.

  • Pathway to 4-Methyl Isomer (Undesired): Nucleophilic attack of a guanidine nitrogen at the ketone carbonyl, followed by cyclization with the aldehyde carbonyl.

Solutions to Control Regioselectivity:

  • Exploit Carbonyl Reactivity: Aldehydes are generally more electrophilic and less sterically hindered than ketones.

    • Low Temperature: Running the reaction at a lower temperature can enhance the selectivity for the more reactive aldehyde carbonyl, thus favoring the formation of the 5-methyl isomer.

    • Milder Reaction Conditions: Using a less aggressive base can also improve selectivity.

  • Strategic Use of Protecting Groups:

    • Protect the More Reactive Carbonyl: While more synthetically involved, one could theoretically protect the aldehyde, force the reaction at the ketone, and then deprotect and cyclize. However, a more practical approach is to use a precursor where the difference in reactivity is more pronounced.

  • Purification:

    • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers, fractional crystallization from a suitable solvent system can be an effective purification method.

    • Chromatography: Careful column chromatography can separate the isomers. Due to the basic nature of the aminopyrimidines, using silica gel that has been treated with a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing and improve separation. Alternatively, amine-functionalized silica gel can be used.

Regioselectivity Control Diagram:

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Guanidine Guanidine Pathway_5Me Attack at Aldehyde (More Reactive) -> Cyclization Guanidine->Pathway_5Me Pathway_4Me Attack at Ketone (Less Reactive) -> Cyclization Guanidine->Pathway_4Me Dicarbonyl Aldehyde α-Methyl-β-dicarbonyl Ketone Dicarbonyl:f0->Pathway_5Me Dicarbonyl:f1->Pathway_4Me Product_5Me This compound (Desired Product) Pathway_5Me->Product_5Me Product_4Me 4-Methylpyrimidin-2-amine (Isomeric Impurity) Pathway_4Me->Product_4Me

Caption: Reaction pathways leading to desired and isomeric products.

Frequently Asked Questions (FAQs)

Q1: Can I use guanidine hydrochloride directly, or do I need the free base?

A1: You can use guanidine hydrochloride, but you will need to add at least one equivalent of a base (e.g., sodium ethoxide, potassium carbonate) to neutralize the hydrochloride and generate the free guanidine nucleophile in situ. Using the free base directly is also an option if it is available, but it is less stable and more hygroscopic than the hydrochloride salt.

Q2: What is the best solvent for this reaction?

A2: Alcohols such as ethanol or methanol are commonly used as they are good solvents for both guanidine salts and the dicarbonyl precursors. For reactions where water removal is desired to drive the equilibrium, a higher-boiling, non-polar solvent like toluene can be used in conjunction with a Dean-Stark apparatus.

Q3: I am seeing a byproduct with a mass corresponding to a dimer of my dicarbonyl precursor. How can I avoid this?

A3: This is likely due to an aldol-type self-condensation of your α-methyl-β-dicarbonyl starting material[1]. As discussed in the troubleshooting section for low yield, this can be minimized by:

  • Keeping the reaction temperature low.

  • Slowly adding the dicarbonyl precursor to the reaction mixture.

  • Using a protected form of the dicarbonyl compound.

Q4: My final product is difficult to purify by column chromatography and shows significant tailing on the TLC plate. What can I do?

A4: The basic amino group on the pyrimidine ring can interact strongly with the acidic silica gel, causing streaking (tailing). To mitigate this:

  • Mobile Phase Additive: Add a small amount (0.5-1%) of a tertiary amine like triethylamine or a few drops of ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel.

  • Stationary Phase: Consider using neutral or basic alumina for chromatography, or commercially available amine-functionalized silica gel.

Q5: What are the key analytical techniques to confirm the structure and purity of my this compound?

A5: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is essential to confirm the substitution pattern and rule out the presence of the 4-methyl isomer. The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine ring will be distinct for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any isomeric impurities.

  • Melting Point: A sharp melting point is a good indicator of purity.

Summary of Key Parameters and Potential Byproducts

ParameterRecommendationRationale
Guanidine Source Guanidine hydrochloride with a baseStable, readily available. Base is required to generate the active nucleophile.
β-Dicarbonyl Precursor Protected form (e.g., enol ether)Minimizes self-condensation and improves handling.
Solvent Ethanol, Methanol, or TolueneGood solubility for reactants; Toluene allows for water removal.
Base Sodium ethoxide, Potassium carbonateSufficiently basic to deprotonate guanidine HCl without excessively promoting side reactions.
Temperature 25-60 °CBalances reaction rate with minimizing side reactions like self-condensation.
Potential Side ProductFormation MechanismMitigation Strategy
4-Methylpyrimidin-2-amine Lack of regioselectivityLower reaction temperature, careful choice of precursor.
Dicarbonyl Self-Condensation Products Aldol-type reaction of the precursorUse a protected precursor, slow addition, lower temperature.
Incomplete Cyclization/Dehydration Products Suboptimal conditions for ring closureAzeotropic water removal, addition of catalytic acid in the final step.

References

Technical Support Center: Purification of Crude 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Methylpyrimidin-2-amine (CAS 1603-41-4)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. The following sections offer a structured approach to tackling common and complex purification challenges, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Compound and Common Impurities

This compound is a solid at room temperature with good solubility in water and various organic solvents[4][5]. Its synthesis can result in a range of impurities that must be removed to ensure the quality and success of subsequent reactions.

What are the likely impurities in my crude this compound?

Common impurities often depend on the synthetic route employed. However, you can generally expect to find:

  • Unreacted starting materials: Such as 3-methylpyridine or its derivatives[5][6].

  • Isomeric byproducts: For instance, 2-amino-3-methylpyridine may be present in small quantities[6].

  • Reagents and their byproducts: Depending on the synthesis, this could include residual bases, acids, or coupling agents.

  • Polymeric or tar-like substances: Often formed through side reactions, especially at elevated temperatures.

A crucial first step in any purification strategy is to characterize the crude material. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the number and nature of impurities present[7][8].

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Recrystallization Failures

Q: My this compound won't crystallize from the chosen solvent. What should I do?

A: This is a common issue that can often be resolved by systematically adjusting your recrystallization parameters.

  • Causality: Successful recrystallization relies on the principle that the desired compound is significantly more soluble in a hot solvent than in a cold one, while impurities remain soluble at all temperatures or are insoluble even when hot[9]. If crystallization fails, it's likely due to an inappropriate solvent choice or issues with supersaturation.

  • Troubleshooting Steps:

    • Solvent Screening: If the compound is too soluble at room temperature, the solvent is not suitable. Conversely, if it has poor solubility even at high temperatures, that solvent is also a poor choice. A good starting point for solvent selection is to test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene)[5][9].

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites. Alternatively, add a seed crystal of pure this compound.

    • Increase Concentration: You may have used too much solvent. Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Consider a Solvent/Anti-Solvent System: If a single solvent doesn't provide the desired solubility profile, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly[9].

Q: After recrystallization, my product is still impure. Why?

A: This indicates that the chosen solvent system is not effectively separating the impurities from your target compound.

  • Causality: The impurities may have similar solubility properties to this compound in the selected solvent.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Perform a more thorough solvent screen. The ideal solvent will dissolve the target compound when hot but will not dissolve the impurities, or it will keep the impurities dissolved when the solution is cooled.

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Consider an Alternative Purification Method: If recrystallization consistently fails to remove certain impurities, other techniques like acid-base extraction or column chromatography may be necessary.

Acid-Base Extraction Challenges

Q: I performed an acid-base extraction, but my yield is very low. Where did my product go?

A: Low yield in an acid-base extraction of an amine typically points to issues with pH adjustment or incomplete extraction.

  • Causality: this compound is a basic compound. In an acidic aqueous solution, it will be protonated to form a water-soluble ammonium salt. To recover the neutral, organic-soluble amine, the aqueous layer must be made sufficiently basic[10][11][12][13].

  • Troubleshooting Workflow:

    G start Low Yield After Acid-Base Extraction check_aq_ph Check pH of Aqueous Layer After Basification start->check_aq_ph incomplete_extraction Incomplete Extraction from Organic/Aqueous Layer start->incomplete_extraction emulsion Emulsion Formation start->emulsion solution_ph Action: Adjust pH to >10 with a strong base (e.g., NaOH). Monitor with pH paper or meter. check_aq_ph->solution_ph If pH is not strongly basic solution_extraction Action: Perform additional extractions (2-3 more times) with fresh organic solvent. incomplete_extraction->solution_extraction If product remains in layer solution_emulsion Action: Add brine (saturated NaCl solution) to break the emulsion. Allow layers to separate over a longer period. emulsion->solution_emulsion If layers are not separating

    Caption: Troubleshooting workflow for low yield in acid-base extraction.

Q: An emulsion formed during my extraction, and the layers won't separate. What can I do?

A: Emulsion formation is a common problem in liquid-liquid extractions.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter or compounds that act as surfactants. Overly vigorous shaking is a frequent cause.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Break the Emulsion: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion[14].

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: In stubborn cases, filtering the emulsified layer through a pad of celite or glass wool can help.

Column Chromatography Issues

Q: My compound is streaking on the TLC plate and the column. How can I get clean separation?

A: Streaking is often a sign of compound-stationary phase interactions or overloading. For a basic compound like this compound on silica gel (which is acidic), this is a common issue.

  • Causality: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound[15].

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (which is basic) or an amine-functionalized silica column, which is specifically designed for the purification of basic compounds[15][16].

    • Check for Overloading: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Q: I can't find a solvent system that separates my product from a key impurity. What are my options?

A: Optimizing the mobile phase is key to achieving good separation in column chromatography.

  • Causality: The chosen solvent system does not have sufficient selectivity to resolve the compounds of interest.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Run TLC plates with a variety of solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane)[17]. Test different ratios to find the one that gives the best separation (difference in Rf values) between your product and the impurity.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be used. Start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to first elute the less polar impurities and then your product[17].

    • Try Different Solvent Combinations: If a hexane/ethyl acetate system doesn't work, try other combinations like dichloromethane/methanol. The different solvent properties can alter the selectivity of the separation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

Given its solubility profile, a good starting point would be to try solvents like toluene, ethyl acetate, or a mixture of ethanol and water. Always perform a small-scale test first to determine the optimal solvent and conditions[5].

Q2: How do I know if my purified this compound is pure enough?

Purity should be assessed using analytical techniques.

  • HPLC: High-Performance Liquid Chromatography is a powerful technique for determining purity and quantifying impurities[7][8]. A pure sample should show a single major peak.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy can confirm the structure of your compound and detect the presence of impurities. The absence of unexpected signals and correct integration of the peaks are indicators of high purity[8][18].

  • Melting Point: A sharp melting point that is close to the literature value (approximately 76-77 °C) is a good indicator of purity[5]. A broad melting range suggests the presence of impurities.

Q3: Can I use distillation to purify this compound?

While 2-amino-3-methylpyridine has been purified by fractional distillation, this is generally more suitable for liquids[19]. As this compound is a solid at room temperature, recrystallization, acid-base extraction, and column chromatography are typically more effective and practical purification methods.

Q4: Is it better to use a silica or an amine-functionalized column for chromatography?

For basic compounds like this compound, an amine-functionalized column often provides better peak shape and resolution compared to standard silica gel[15][16]. If you only have access to silica gel, be sure to add a basic modifier like triethylamine to the eluent to improve the separation[15].

IV. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the separation of basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer[10][13].

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure all the amine has been extracted. Combine all the acidic aqueous extracts.

  • Wash Neutral/Acidic Impurities: The original organic layer, which now contains any neutral or acidic impurities, can be washed with water, dried over an anhydrous salt (like sodium sulfate), and the solvent evaporated to isolate these components if desired[14].

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral this compound will precipitate out if it is not soluble in the aqueous solution.

  • Back-Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Extract the neutral amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) by adding an equal volume of the solvent and shaking.

  • Isolate Product: Separate the organic layer. Repeat the back-extraction two more times with fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

    Caption: Workflow for acid-base extraction of this compound.

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., petroleum ether/ethyl acetate). Add ~0.5% triethylamine to the eluent to prevent streaking[17]. The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles[17].

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column[17].

  • Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with the less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

V. Data Summary

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization Solvent choice, cooling rate>98% (if successful)Simple, scalable, can yield high-purity crystalsHighly dependent on solubility profiles, may not remove all impurities
Acid-Base Extraction pH control, solvent choice>95%Good for separating from neutral/acidic impurities, scalableCan be labor-intensive, emulsion formation is possible, may not separate from other basic impurities
Column Chromatography Stationary phase, eluent system>99%High resolving power, can separate complex mixturesCan be time-consuming, requires larger solvent volumes, potential for sample loss on the column

VI. References

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from 14

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from --INVALID-LINK--

  • YouTube. (2020, July 23). Acid base extraction. Retrieved from --INVALID-LINK--

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from --INVALID-LINK--

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from --INVALID-LINK--

  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from --INVALID-LINK--

  • Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Methylpyrazin-2-amine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Retrieved from --INVALID-LINK--

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Retrieved from --INVALID-LINK--

  • PubMed Central. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from --INVALID-LINK--

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1215295-83-2|5-((Methylamino)methyl)pyrimidin-2-amine. Retrieved from --INVALID-LINK--

  • SynQuest Laboratories. (n.d.). 3H32-1-C4 | MDL MFCD09608109 | 5-Amino-2-methylpyrimidine. Retrieved from --INVALID-LINK--

  • Accio. (2025, September 16). 2-Amino-5-methylpyridine: High Purity Chemicals for Research. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Suzuki Coupling with 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 5-Methylpyrimidin-2-amine. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and addresses frequently asked questions to help you overcome common experimental challenges and optimize your synthetic strategies.

Troubleshooting Guide: Addressing Common Experimental Failures
Q1: Why am I observing low to no yield of my desired coupled product?

Low yields or complete reaction failure when using this compound are common and can often be traced back to a few key factors related to the substrate's inherent properties.[1]

Core Challenge: Catalyst Inhibition and Deactivation

The primary obstacle stems from the Lewis basic nitrogen atoms in the pyrimidine ring and the exocyclic amine.[1][2] These nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2][3] This is a known issue with amino-substituted pyridines and pyrimidines.[1][2][4]

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] The oxidative addition step is often slower for electron-rich heteroaryl halides and requires a more active catalyst system.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[5][6] Consider screening ligands such as SPhos, XPhos, or RuPhos, which have demonstrated success in challenging heteroaryl couplings.[1]

    • Consider Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, are designed to generate the active Pd(0) species more efficiently and can be more robust against deactivation.[1][7][8]

  • Inadequate Base Selection: The choice of base is crucial as it plays a role in the transmetalation step.[9][10] However, a base that is too strong or too weak can be detrimental.

    • Solution: Weaker inorganic bases are often preferred for this substrate. Screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][9] These can be effective without promoting significant side reactions.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[1][2]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[11] Maintain a positive pressure of inert gas throughout the reaction setup.

Q2: I'm observing significant formation of side products. How can I identify and minimize them?

The formation of byproducts is a common issue that can complicate purification and reduce the yield of the target molecule. The most prevalent side reactions are protodeboronation and homocoupling.

Common Side Reactions and Mitigation Strategies:

Side ReactionIdentificationCauseMitigation Strategies
Protodeboronation Formation of the arene corresponding to your boronic acid (e.g., benzene from phenylboronic acid). Detected by GC-MS or NMR.Hydrolysis of the boronic acid, where the boron group is replaced by a proton.[12] This is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[1][13]* Use Boronic Esters: Pinacol esters (BPin) or MIDA boronates are more stable towards hydrolysis.[1][12] * Anhydrous Conditions: Minimize or eliminate water from the reaction. * Weaker Base: A milder base may reduce the rate of protodeboronation.[1]
Homocoupling Formation of a biaryl byproduct from the boronic acid coupling with itself. Detected by GC-MS or NMR.Can be caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2]* Rigorous Degassing: Ensure the reaction mixture and solvents are free of oxygen.[2] * Use a Pd(0) Source: Start with a Pd(0) pre-catalyst to avoid side reactions associated with the reduction of Pd(II) species.[2]
Dehalogenation Replacement of the halide on your starting material with a hydrogen atom.The palladium catalyst can react with hydride sources in the reaction mixture (e.g., certain solvents or bases).[2][7]* Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere.[2] * Solvent Choice: Select a solvent less prone to acting as a hydride source.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?

There is no single "best" combination, as the optimal choice can depend on the specific coupling partner. However, for challenging substrates like this compound, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[5][6]

  • Recommended Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands are excellent starting points for screening.[1] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition with electron-rich heteroaryl halides.[8]

  • Recommended Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or modern pre-catalysts like SPhos G3 Pd are often more effective than Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2]

Q2: How does the amine group on the pyrimidine ring affect the reaction?

The amino group has a dual effect. Electronically, it is an electron-donating group, which can decrease the reactivity of the C-X (halide) bond towards oxidative addition, a key step in the catalytic cycle.[1] Mechanistically, the lone pair of electrons on the amine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

Q3: Can I use this compound as the boronic acid derivative instead of the halide?

Yes, it is possible to synthesize the corresponding boronic acid or boronic ester of this compound. The choice of which coupling partner is the halide and which is the organoboron reagent often depends on the commercial availability and stability of the starting materials.[14] If you are experiencing issues with the halide version, exploring the synthesis and use of the boronic acid derivative is a valid alternative strategy.

Q4: What is the recommended solvent and temperature for this reaction?
  • Solvents: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[14] A combination of 1,4-dioxane and water is a frequent and effective choice.[2][14] Other ethereal solvents like THF or aprotic polar solvents like DMF can also be considered, though solubility of all components should be verified.[15]

  • Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[1][16] The optimal temperature will depend on the reactivity of your specific substrates and the chosen catalyst system. It is often necessary to screen a range of temperatures to find the best conditions.[17]

Visualizing the Process: The Suzuki Coupling Catalytic Cycle and Inhibition

To better understand the reaction, the following diagrams illustrate the key steps and potential pitfalls.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar1)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar1-X) Inhibited_Pd L-Pd(0)-N(Py-NH2) Inhibited Complex Pd0->Inhibited_Pd Coordination Trans_complex L-Pd(II)(Ar1)(Ar2) Transmetalation Complex OA_complex->Trans_complex Transmetalation (Ar2-B(OR)2) Trans_complex->Pd0 Reductive Elimination Product Ar1-Ar2 (Product) Trans_complex->Product caption Suzuki Catalytic Cycle and Inhibition by Aminopyrimidine.

Caption: The desired catalytic cycle (left) and the catalyst inhibition pathway (right).

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Halogenated this compound

This protocol provides a starting point for optimization.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vial, add the halogenated this compound, the arylboronic acid/ester, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst and ligand in a small amount of the degassed organic solvent.

  • Evacuate and backfill the reaction vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2][18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Navigating Scale-Up Challenges in 5-Methylpyrimidin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Methylpyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning the production of this critical pharmaceutical intermediate from the laboratory bench to pilot plant or full-scale manufacturing. Our focus is on anticipating and resolving common challenges, ensuring a robust, safe, and efficient process.

This compound (CAS 39889-94-6) is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] While its synthesis may appear straightforward on a gram scale, the path to producing kilograms or tons is often fraught with challenges related to reaction control, impurity management, and product isolation. This document provides practical, field-proven insights in a troubleshooting and FAQ format to guide you through these complexities.

Section 1: Core Synthesis and Strategic FAQs

The most prevalent and industrially viable route to this compound involves the condensation of a suitable C4 carbonyl compound with guanidine.[2][3] This approach is favored for its atom economy and the availability of starting materials.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Conditions start_material β-Keto-aldehyde Precursor (e.g., 2-methyl-3-oxobutanal) conditions Base (e.g., NaOEt, KOH) Solvent (e.g., Ethanol) Heat start_material->conditions + guanidine Guanidine Hydrochloride guanidine->conditions + product This compound conditions->product Cyclocondensation

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions

Q1: What are the primary challenges encountered during the cyclocondensation reaction at scale?

A1: Moving from a round-bottom flask to a multi-hundred-liter jacketed reactor introduces significant challenges. The primary issues are:

  • Exotherm Management: The condensation reaction is often highly exothermic, especially during the addition of the base. In a large reactor with a lower surface-area-to-volume ratio, heat dissipation is less efficient. A runaway reaction can lead to side-product formation, solvent boiling, and dangerous pressure build-up.

  • Mass Transfer & Mixing: Ensuring homogenous mixing of reactants, especially during the addition of a solid base or a viscous starting material, is critical. Poor mixing can create localized "hot spots" or areas of high concentration, leading to inconsistent product quality and the formation of impurities.

  • Reagent Addition Control: The rate of addition for the base or one of the reactants becomes a critical process parameter. A slow, controlled addition is necessary to manage the exotherm and minimize side reactions. This is a significant departure from the lab, where reagents are often mixed quickly.

Q2: My reaction is generating a significant amount of a dark, tarry byproduct. What is the cause and how can I prevent it?

A2: The formation of dark, polymeric, or tarry byproducts is a classic sign of uncontrolled reaction conditions, particularly excessive heat. The β-ketoaldehyde or β-ketoester starting materials can self-condense or degrade under harsh basic conditions or at elevated temperatures.

Causality & Solution: This occurs because the enolate intermediates, which are central to the desired cyclization, can also participate in undesired aldol-type side reactions. To mitigate this:

  • Lower the Initial Temperature: Start the reaction at a lower temperature (e.g., 0-10 °C) during the base and reactant addition phase to control the initial exotherm.

  • Optimize Base Addition: Add the base solution subsurface at a controlled rate to prevent localized high pH and temperature zones.

  • Check Starting Material Purity: Ensure your carbonyl starting material is pure and free from acidic or metallic impurities that could catalyze degradation pathways.

Q3: How does the choice of base (e.g., KOH vs. NaOEt) impact the scale-up process?

A3: The choice of base is critical for both reaction success and operational efficiency at scale.

  • Sodium Ethoxide (NaOEt): Often provides excellent reactivity and high yields. However, it is typically used in an ethanolic solution. On a large scale, this introduces a significant volume of flammable solvent. Furthermore, NaOEt is moisture-sensitive, which requires stringent handling procedures.

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): These are cost-effective, readily available, and can be used in various solvents, including ethanol.[3] However, their use generates water as a byproduct, which can potentially hydrolyze ester functionalities or alter the reaction equilibrium. The primary operational advantage is their lower cost and easier handling compared to alkoxides. For scale-up, a process based on KOH or NaOH is often preferred if the resulting yields and purity are acceptable, as it simplifies material handling and reduces costs. A tradeoff analysis (yield vs. operational cost/safety) is essential.

Section 2: Troubleshooting Guide for Scale-Up Production

This section addresses specific problems encountered during and after the synthesis, providing a logical framework for resolution.

Troubleshooting_Flow start Process Deviation Observed low_yield Problem: Low Yield start->low_yield purity_issue Problem: Poor Purity start->purity_issue isolation_issue Problem: Isolation Difficulty start->isolation_issue check_completion Action: Analyze In-Process Sample (HPLC/TLC) low_yield->check_completion check_impurities Action: Characterize Impurities (LC-MS/NMR) purity_issue->check_impurities check_physical Action: Observe Physical Form (Solid vs. Oil) isolation_issue->check_physical incomplete Cause: Incomplete Reaction check_completion->incomplete Yes complete Cause: Loss During Workup check_completion->complete No Solution:\nIncrease reaction time/temp\nRe-evaluate base stoichiometry Solution: Increase reaction time/temp Re-evaluate base stoichiometry incomplete->Solution:\nIncrease reaction time/temp\nRe-evaluate base stoichiometry Solution:\nOptimize extraction pH\nCheck for product in aqueous layers Solution: Optimize extraction pH Check for product in aqueous layers complete->Solution:\nOptimize extraction pH\nCheck for product in aqueous layers known_impurity Cause: Unreacted Starting Material or Known Side Product check_impurities->known_impurity Identified unknown_impurity Cause: Degradation or Novel Side Product check_impurities->unknown_impurity Unidentified Solution:\nAdjust reaction temp/stoichiometry\nDevelop targeted purge step (e.g., reslurry) Solution: Adjust reaction temp/stoichiometry Develop targeted purge step (e.g., reslurry) known_impurity->Solution:\nAdjust reaction temp/stoichiometry\nDevelop targeted purge step (e.g., reslurry) Solution:\nRe-evaluate thermal/chemical stability\nConsider inert atmosphere Solution: Re-evaluate thermal/chemical stability Consider inert atmosphere unknown_impurity->Solution:\nRe-evaluate thermal/chemical stability\nConsider inert atmosphere oily Cause: Oiling Out / Impurities Inhibiting Crystallization check_physical->oily Oil fine_powder Cause: Rapid Precipitation (Poor Filterability) check_physical->fine_powder Solid Solution:\nScreen anti-solvents\nAdd seeding crystals\nPurify via chromatography before isolation Solution: Screen anti-solvents Add seeding crystals Purify via chromatography before isolation oily->Solution:\nScreen anti-solvents\nAdd seeding crystals\nPurify via chromatography before isolation Solution:\nSlow down anti-solvent addition\nAge slurry with temperature cycling Solution: Slow down anti-solvent addition Age slurry with temperature cycling fine_powder->Solution:\nSlow down anti-solvent addition\nAge slurry with temperature cycling

Caption: Troubleshooting logic for key scale-up challenges.

Detailed Troubleshooting Table

Problem Potential Cause Recommended Solution & Rationale
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or base stoichiometry.Solution: Implement in-process controls (IPCs) using HPLC to track the disappearance of the limiting starting material. This provides a data-driven endpoint instead of relying on a fixed time. At scale, reactions can be slower due to mass transfer limitations.
Product Loss During Workup: The product, being an amine, can partition into the aqueous phase if the pH is not sufficiently basic during extraction.Solution: Ensure the aqueous phase pH is >11 before extraction with an organic solvent. Perform a small-scale extraction on the aqueous layer to quantify and recover any lost product.
Poor Purity / High Impurity Profile Formation of Isomers: Depending on the symmetry of the C4 starting material, isomeric pyrimidines can form.Solution: This is an intrinsic challenge of the chosen route. If isomers are difficult to separate, the most robust solution is to redesign the synthesis using a more regioselective starting material, even if it is more expensive.
Unreacted Guanidine: Guanidine hydrochloride is highly water-soluble and can be difficult to remove from the final product if it co-precipitates.Solution: A water wash of the crude product solid or a reslurry in a solvent like isopropanol or acetone can effectively remove residual guanidine salts without significantly dissolving the desired product.
Difficult Product Isolation Product "Oils Out": During crystallization, the product separates as a liquid instead of a solid, often due to impurities depressing the melting point.Solution: Employ a "seed and feed" strategy. Add a small amount of pure crystalline seed to the supersaturated solution, then slowly add the anti-solvent or cool the solution at a controlled rate to promote orderly crystal growth on the seeds.
Poor Filterability: The product crystallizes as extremely fine needles or particles that clog the filter, leading to very long filtration times.Solution: Implement a slurry aging step. Hold the crystallized mixture at a constant temperature or cycle the temperature up and down by a few degrees. This process, known as Ostwald ripening, encourages smaller particles to dissolve and redeposit onto larger ones, improving the particle size distribution.

Section 3: Key Experimental Protocols

These protocols are provided as a baseline. For any scale-up operation, they must be adapted and validated under your specific site conditions.

Protocol 1: Representative Lab-Scale Synthesis

This procedure is adapted from established methods for synthesizing substituted 2-aminopyrimidines.[4][5]

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a dropping funnel.

  • Reagents: Charge the flask with guanidine hydrochloride (e.g., 0.2 mol) and absolute ethanol (250 mL).

  • Base Addition: Cool the stirred slurry to 0-5 °C using an ice bath. Slowly add a solution of potassium hydroxide (e.g., 0.2 mol) in ethanol (100 mL) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes.

  • Reactant Addition: Slowly add the β-keto-aldehyde precursor (e.g., 0.18 mol, the limiting reagent) to the reaction mixture, again maintaining a temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 78 °C).

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC or HPLC every hour. The reaction is complete when the limiting β-keto-aldehyde is consumed (<1% remaining).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Isolation: To the resulting slurry, add water (300 mL) and stir. Adjust the pH to >11 with 50% NaOH solution. Extract the aqueous slurry with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Scale-Up Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[6] A common system for compounds like this is Toluene or Isopropyl Acetate (as the primary solvent) and Heptane (as the anti-solvent).

  • Dissolution: Charge the crude this compound to a clean, dry reactor. Add the minimum amount of hot toluene (e.g., 70-80 °C) required to achieve full dissolution.

  • Polishing Filtration (Optional but Recommended): Perform a hot filtration through a cartridge filter to remove any insoluble particulate matter.

  • Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 10-15 °C per hour). Rapid cooling will lead to fine, impure crystals.

  • Seeding: At a temperature where the solution is just saturated (the cloud point), add 0.1-1.0 wt% of pure seed crystals. This is a critical step to control crystal size and form.

  • Anti-Solvent Addition: Once crystallization is established, slowly add heptane at a controlled rate to further decrease the product's solubility and increase the yield.

  • Slurry Aging: Hold the slurry at the final temperature (e.g., 0-5 °C) for 2-4 hours with gentle agitation to allow for complete crystallization.

  • Isolation & Drying: Isolate the product by centrifugation or filtration. Wash the cake with a small amount of cold anti-solvent (heptane) and dry under vacuum at a temperature determined by thermal stability studies (e.g., 40-50 °C).

Section 4: Safety Considerations in Scale-Up

Q: What are the primary safety hazards associated with this compound and its synthesis?

A: The primary hazards are chemical exposure and uncontrolled reactions.

  • Chemical Hazards: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[7] Guanidine hydrochloride can be a serious eye irritant.[2] The solvents used (ethanol, toluene) are flammable. Always consult the Safety Data Sheet (SDS) for all materials and use appropriate Personal Protective Equipment (PPE), including respirators, chemical-resistant gloves, and eye protection.

  • Process Hazards: The main process hazard is the thermal runaway potential of the exothermic condensation reaction. A thorough process safety review (e.g., a HAZOP study) is mandatory before any scale-up operation. This review should assess cooling capacity, emergency procedures, and pressure relief systems.

Q: How should waste streams from this process be handled?

A: Waste management is a critical component of a sustainable and compliant process.

  • Aqueous Waste: The aqueous layers from the workup will be highly basic and contain inorganic salts. This stream must be neutralized to a pH of 6-8 before being sent to wastewater treatment.

  • Organic Waste: Waste solvents and mother liquor from crystallization should be collected and sent for incineration or solvent recovery.

  • Solid Waste: Filter cakes and contaminated PPE should be disposed of according to local regulations for chemical waste.

References

Preventing impurity formation in Buchwald-Hartwig amination of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of pyrimidines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Pyrimidines, being electron-deficient N-heterocycles, present unique challenges in C-N cross-coupling reactions. This resource is structured to help you navigate these complexities and minimize impurity formation in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the Buchwald-Hartwig amination of pyrimidine substrates.

Q1: My reaction is sluggish or shows no conversion. What are the primary causes?

Low or no conversion is a frequent challenge, often stemming from the inherent properties of pyrimidines and the sensitivity of the catalytic system.[1] Key factors include:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[1]

  • Inactive Palladium(0) Species: The active Pd(0) catalyst is susceptible to oxidation. Incomplete reduction of the Pd(II) precatalyst or exposure to oxygen can halt the catalytic cycle.[2]

  • Poor Substrate Reactivity: Chloro- and fluoro-pyrimidines are less reactive than their bromo- or iodo- counterparts, making the initial oxidative addition step more challenging.[3]

  • Impure Reagents or Solvents: Water, oxygen, and other impurities can poison the catalyst.[4]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I prevent this?

Hydrodehalogenation is a common side reaction where the pyrimidine halide is reduced instead of aminated.[5] This occurs when the rate of reductive elimination of the desired product is slower than competing pathways. To minimize this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step over side reactions.[4]

  • Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. Weaker bases may sometimes be advantageous.[6]

  • Amine Stoichiometry: Using a slight excess of the amine can favor the desired coupling.[5]

  • Lower Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.[6]

Q3: My reaction is producing a significant amount of a byproduct that appears to be from a nucleophilic aromatic substitution (SNAr) reaction. Why is this happening and how can I favor the Buchwald-Hartwig pathway?

The electron-deficient nature of the pyrimidine ring makes it susceptible to direct nucleophilic attack by the amine, especially at elevated temperatures.[7] This SNAr pathway can compete with the palladium-catalyzed Buchwald-Hartwig amination. To favor the desired C-N coupling:

  • Lower Reaction Temperature: SNAr reactions are often more sensitive to temperature than the Buchwald-Hartwig reaction. Running the reaction at a lower temperature can suppress the SNAr pathway.

  • Choice of Base: A strong, non-nucleophilic base is crucial for the Buchwald-Hartwig amination. The base deprotonates the amine, making it a better nucleophile for the palladium complex but not necessarily for direct attack on the pyrimidine ring.

  • Solvent Selection: The choice of solvent can influence the relative rates of the two pathways. Aprotic, non-polar solvents generally favor the Buchwald-Hartwig reaction.

Q4: I have multiple halogen atoms on my pyrimidine ring. How can I achieve regioselective amination?

Achieving regioselectivity can be challenging. The outcome is influenced by the electronic and steric environment of each halogen. Generally, the order of reactivity for halogens in Buchwald-Hartwig amination is I > Br > Cl > F. For di- or tri-substituted pyrimidines, a careful selection of reaction conditions is necessary to target a specific position. In some cases, a competing SNAr at a more activated position might be observed.[8]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a more detailed approach to identifying and resolving specific impurity-related issues.

Issue 1: Formation of Hydrodehalogenated Pyrimidine

Symptoms: Mass spectrometry and NMR analysis show the presence of the pyrimidine core where the halogen has been replaced by a hydrogen atom.

Causality: This side reaction is often promoted by β-hydride elimination from the palladium-amido intermediate, which is a competing pathway to reductive elimination.[5]

Mitigation Strategies:

  • Ligand Optimization: Switch to a bulkier, more electron-donating ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to accelerate reductive elimination, thus outcompeting hydrodehalogenation.

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes exacerbate hydrodehalogenation. Consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, which may require higher temperatures or longer reaction times.[6]

  • Temperature Control: Carefully control the reaction temperature. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.

Issue 2: Solvolysis of the Halopyrimidine

Symptoms: The formation of hydroxy- or alkoxy-pyrimidines is observed, corresponding to the solvent used (e.g., from t-butanol or water).

Causality: This occurs when the solvent or residual water acts as a nucleophile, competing with the amine. This is more prevalent with highly activated pyrimidines and at elevated temperatures.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent the introduction of atmospheric moisture.

  • Solvent Choice: If solvolysis is a persistent issue with alcohol-based solvents, consider switching to a non-protic solvent like toluene or dioxane.[9]

Issue 3: Formation of Di-aminated or Poly-aminated Pyrimidines

Symptoms: In reactions with di- or poly-halogenated pyrimidines, multiple amine units are coupled to the pyrimidine ring.

Causality: If the reaction conditions are too harsh or the reaction is run for an extended period, the initially formed mono-aminated product can undergo a second Buchwald-Hartwig amination.

Mitigation Strategies:

  • Control Stoichiometry: Use a controlled amount of the amine (e.g., 1.05-1.2 equivalents for mono-amination).

  • Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or LC-MS and stop the reaction once the starting material is consumed and the desired mono-aminated product is formed.

  • Lower Reaction Temperature: Reducing the temperature can often provide a window where the first amination proceeds at a reasonable rate while the second is significantly slower.

Visualizing the Process: Reaction and Troubleshooting Workflows

To better understand the intricate steps and decision-making processes, the following diagrams have been generated.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle for Pyrimidine Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pyr-X Pd(II)_Complex L-Pd(II)(Pyr)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex [L-Pd(II)(Pyr)(HNR'R'')]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Pyr)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Pyr-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Formation Start Low Yield or Impurity Observed Identify_Impurity Identify Impurity (MS, NMR) Start->Identify_Impurity Hydrodehalogenation Hydrodehalogenation? Identify_Impurity->Hydrodehalogenation Solvolysis Solvolysis? Hydrodehalogenation->Solvolysis No Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Hydrodehalogenation->Optimize_Ligand Yes SNAr SNAr Product? Solvolysis->SNAr No Dry_Reagents Ensure Anhydrous Conditions Solvolysis->Dry_Reagents Yes Lower_Temp Lower Reaction Temperature SNAr->Lower_Temp Yes Check_Catalyst Check Catalyst Activity and Purity of Reagents SNAr->Check_Catalyst No Optimize_Base Screen Weaker Base Optimize_Ligand->Optimize_Base Change_Solvent Switch to Aprotic Solvent Dry_Reagents->Change_Solvent

Caption: A decision tree for troubleshooting common impurities.

Data-Driven Optimization: Ligand and Base Selection

The choice of ligand and base is critical for a successful and clean Buchwald-Hartwig amination of pyrimidines. The following tables provide a general guide for selection and optimization.

Table 1: Comparative Performance of Common Phosphine Ligands

LigandStructureKey FeaturesBest Suited ForPotential Issues
XPhos
alt text
Bulky, electron-rich biarylphosphine.General purpose, good for challenging substrates including chloro-pyrimidines.Can be expensive.
RuPhos
alt text
Similar to XPhos with a different biaryl backbone.Effective for a wide range of amines and aryl halides.May require optimization for specific pyrimidine substrates.
BrettPhos
alt text
Very bulky and electron-donating.Minimizing hydrodehalogenation, especially with primary amines.Can be sterically too demanding for some substrate combinations.
BINAP
alt text
Bidentate phosphine ligand.Can be effective for some aminations, particularly with aryl iodides and triflates.[5]Often less effective than monodentate biarylphosphine ligands for chloro-pyrimidines.
Xantphos
alt text
Wide bite-angle bidentate ligand.Can be effective in some cases, particularly in controlling selectivity.May not be as generally applicable as the bulky monophosphine ligands.

Table 2: Guide to Base Selection in Buchwald-Hartwig Amination of Pyrimidines

BasepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
NaOtBu ~19Toluene, Dioxane, THFHighly reactive, often allows for lower reaction temperatures and catalyst loadings.Can be too harsh for substrates with sensitive functional groups; may promote side reactions like hydrodehalogenation.[6]
K₃PO₄ ~12.3Toluene, DioxaneMilder than alkoxides, good for substrates with base-sensitive groups.Often requires higher temperatures and longer reaction times.[6]
Cs₂CO₃ ~10.3Toluene, DioxaneGood solubility in organic solvents; generally well-tolerated by many functional groups.Can be more expensive; may also require higher temperatures.
K₂CO₃ ~10.3DMF, DioxaneInexpensive and mild.Often results in slower reaction rates and may require higher catalyst loadings.[2]
LiHMDS ~26THF, TolueneVery strong, non-nucleophilic base.Can be aggressive and may not be compatible with all functional groups.

Experimental Protocols

Here are two representative protocols for the Buchwald-Hartwig amination of a chloropyrimidine, one with a strong base and another with a weaker base, designed to minimize impurity formation.

Protocol 1: General Procedure with a Strong Base (NaOtBu)
  • Reaction Setup: To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Addition of Reagents: Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure with a Weaker Base (K₃PO₄) for Sensitive Substrates
  • Reaction Setup: To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.03 mmol, 3 mol%), the phosphine ligand (e.g., RuPhos, 0.036 mmol, 3.6 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Addition of Reagents: Add the amine (1.5 mmol, 1.5 equiv.) and anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture at a higher temperature (e.g., 100-110 °C) and monitor the reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References

Technisches Support-Center: Derivatisierung von 5-Methylpyrimidin-2-amin für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler, Technischer Support Betreff: Ein umfassender Leitfaden zur erfolgreichen Derivatisierung von 5-Methylpyrimidin-2-amin für eine robuste GC-MS-Analyse

Willkommen in unserem technischen Support-Center. Dieser Leitfaden wurde entwickelt, um spezifische Probleme bei der Derivatisierung von 5-Methylpyrimidin-2-amin, einer häufigen Herausforderung in der analytischen Chemie, zu diagnostizieren und zu beheben. Wir werden uns mit den zugrunde liegenden Ursachen häufiger Probleme befassen und Ihnen praxiserprobte Protokolle und Fehlerbehebungsstrategien an die Hand geben, um reproduzierbare und genaue Ergebnisse zu gewährleisten.

Häufig gestellte Fragen (FAQs)

Hier finden Sie schnelle Antworten auf die am häufigsten gestellten Fragen zur Derivatisierung dieses Analyten.

F1: Warum ist eine Derivatisierung von 5-Methylpyrimidin-2-amin für die GC-MS-Analyse überhaupt notwendig?

A1: Die direkte Analyse von 5-Methylpyrimidin-2-amin mittels Gaschromatographie ist aufgrund seiner chemischen Eigenschaften problematisch. Die primäre Aminogruppe (-NH₂) macht das Molekül polar. Diese Polarität führt zu starken zwischenmolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit des Moleküls stark reduziert.[1][2] Ohne Derivatisierung würde die für die Verdampfung im GC-Injektor erforderliche hohe Temperatur wahrscheinlich zum thermischen Abbau des Analyten führen. Darüber hinaus neigen die aktiven Wasserstoffatome der Aminogruppe dazu, mit aktiven Stellen (z. B. freien Silanolgruppen) in der GC-Säule oder dem Liner zu interagieren, was zu erheblichen Peak-Tailing (asymmetrischen Peaks) und schlechter Empfindlichkeit führt.[3] Die Derivatisierung wandelt die polare Aminogruppe in eine weniger polare, thermisch stabilere und flüchtigere Gruppe um und ist daher ein entscheidender Schritt für eine erfolgreiche Analyse.[4]

F2: Welche Derivatisierungsmittel sind für 5-Methylpyrimidin-2-amin am effektivsten?

A2: Für primäre Amine wie 5-Methylpyrimidin-2-amin ist die Silylierung die am weitesten verbreitete und robusteste Methode. Dabei werden die aktiven Wasserstoffatome der Aminogruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt. Die Reagenzien der Wahl sind:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein sehr starkes und vielseitiges Silylierungsmittel.[5] Oft wird es in Kombination mit 1 % TMCS (Trimethylchlorsilan) als Katalysator verwendet, um die Reaktivität, insbesondere bei sterisch gehinderten oder schwer derivatisierbaren Gruppen, zu erhöhen.[6][7]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Gilt als das stärkste und flüchtigste verfügbare Silylierungsmittel.[7][8][9] Seine Nebenprodukte sind noch flüchtiger als die von BSTFA, was die chromatographische Interferenz mit früh eluierenden Peaks minimiert.[9]

Eine Alternative ist die Acylierung , z. B. mit Trifluoressigsäureanhydrid (TFAA), die ebenfalls die Polarität reduziert und die Flüchtigkeit erhöht.[10][11] Silylierungsreaktionen sind jedoch für Amine im Allgemeinen einfacher durchzuführen und erzeugen stabilere Derivate.

F3: Was sind die absolut kritischen Parameter für eine erfolgreiche Silylierungsreaktion?

A3: Der Erfolg hängt von der strikten Kontrolle mehrerer Faktoren ab:

  • Abwesenheit von Feuchtigkeit: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich.[12] Jede Spur von Wasser im Probengefäß, im Lösungsmittel oder im Analyten selbst reagiert bevorzugt mit dem Reagenz, verbraucht es und führt zu einer unvollständigen oder fehlgeschlagenen Derivatisierung.

  • Ausreichender Reagenzüberschuss: Die Reaktion ist stöchiometrisch. Es muss ein ausreichender molarer Überschuss des Silylierungsmittels im Verhältnis zu allen aktiven Wasserstoffatomen in der Probe verwendet werden, um die Reaktion zum Abschluss zu bringen.

  • Optimale Temperatur und Zeit: Die meisten Silylierungsreaktionen erfordern Wärme, um vollständig abzulaufen. Eine typische Bedingung ist das Erhitzen auf 60–80 °C für 30–60 Minuten.[6] Diese Parameter müssen jedoch möglicherweise für Ihr spezifisches Setup optimiert werden.[13]

  • Wahl des Lösungsmittels: Die Reaktion wird oft in einem aprotischen Lösungsmittel wie Pyridin, Acetonitril oder DMF durchgeführt. Pyridin kann auch als Katalysator wirken, indem es Protonen aufnimmt, die während der Reaktion freigesetzt werden.[1]

Leitfaden zur Fehlerbehebung bei der Derivatisierung

Dieses Q&A-Format befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

Problem 1: Ich sehe im Chromatogramm keinen oder nur einen sehr kleinen Peak meines Derivats.

  • F: Könnte Feuchtigkeit das Problem sein, auch wenn ich glaube, vorsichtig gewesen zu sein?

    • A: Ja, dies ist die häufigste Ursache. Silylierungsreagenzien hydrolysieren augenblicklich in Gegenwart von Wasser.[12] Stellen Sie sicher, dass alle Glaswaren vor Gebrauch bei hoher Temperatur im Ofen getrocknet werden. Verwenden Sie ausschließlich wasserfreie Lösungsmittel aus einer frisch geöffneten Flasche oder solche, die über einem Molekularsieb gelagert wurden. Wenn Ihre Probe in einer wässrigen Lösung vorliegt, muss sie vor der Zugabe des Reagenzes vollständig zur Trockne eingedampft werden (z. B. unter einem sanften Stickstoffstrom).

  • F: Mein Silylierungsmittel ist einige Monate alt. Könnte es abgebaut sein?

    • A: Absolut. Silylierungsmittel, insbesondere nach dem Öffnen der Flasche, haben eine begrenzte Haltbarkeit. Unsachgemäße Lagerung (nicht unter trockenen Bedingungen) oder wiederholtes Öffnen können zur Zersetzung führen. Führen Sie als Test eine Derivatisierung eines einfachen Standards (z. B. eines Alkohols) durch. Wenn auch dieser Test fehlschlägt, ist es sehr wahrscheinlich, dass Ihr Reagenz inaktiv ist und ersetzt werden muss.

  • F: Ich habe die Reaktionsmischung 30 Minuten lang bei 70 °C inkubiert. Ist das ausreichend?

    • A: Möglicherweise nicht. Während dies ein guter Ausgangspunkt ist, benötigen Amine manchmal energischere Bedingungen als beispielsweise Alkohole. Versuchen Sie, die Reaktionszeit auf 60 Minuten zu verlängern oder die Temperatur schrittweise auf 80-90 °C zu erhöhen. Führen Sie eine Zeitreihenstudie durch (z. B. Analyse von Aliquots nach 30, 60 und 90 Minuten), um den optimalen Endpunkt der Reaktion zu bestimmen.

  • F: Ich habe BSTFA allein verwendet. Sollte ich einen Katalysator hinzufügen?

    • A: Wenn Sie eine unvollständige Derivatisierung vermuten, kann die Zugabe von 1 % TMCS (Trimethylchlorsilan) als Katalysator die Reaktivität des BSTFA erheblich steigern und helfen, die Reaktion zu vervollständigen, insbesondere wenn sterische Hinderung ein Faktor ist.[6][7]

Problem 2: Ich sehe den Peak meines Derivats, aber die Peakform ist schlecht (Tailing).

  • F: Ich dachte, die Derivatisierung behebt das Tailing?

    • A: Sie reduziert es drastisch, aber Tailing kann immer noch aus zwei Hauptgründen auftreten:

      • Unvollständige Derivatisierung: Ein Teil des ursprünglichen, polaren 5-Methylpyrimidin-2-amins ist noch vorhanden und interagiert mit dem GC-System, was zu Tailing führt.[14] Überprüfen und optimieren Sie Ihre Derivatisierungsbedingungen wie in Problem 1 beschrieben.

      • Aktive Stellen im GC-System: Ihr GC-Inlet-Liner oder der Anfang Ihrer GC-Säule können aktive Silanolgruppen aufweisen, die selbst mit dem weniger polaren TMS-Derivat interagieren können. Tauschen Sie das Septum und den Inlet-Liner aus (verwenden Sie einen desaktivierten Liner). Schneiden Sie außerdem 10-15 cm vom Anfang Ihrer GC-Säule ab.[1]

Problem 3: Ich erhalte mehrere unerwartete Peaks anstelle eines einzigen Derivat-Peaks.

  • F: Was könnten diese zusätzlichen Peaks sein?

    • A: Dies kann auf verschiedene Faktoren zurückzuführen sein:

      • Teilweise Derivatisierung: 5-Methylpyrimidin-2-amin hat zwei aktive Wasserstoffatome an der Aminogruppe. Es ist möglich, dass Sie sowohl das mono-silylierte als auch das di-silylierte Produkt sehen, wenn die Reaktion nicht vollständig abläuft. Erhöhen Sie die Reaktionstemperatur, -zeit oder die Reagenzkonzentration, um die Bildung des vollständig derivatisierten (di-silylierten) Produkts zu fördern.

      • Nebenprodukte des Reagenzes: Führen Sie immer eine Reagenz-Blindprobe durch (alle Lösungsmittel und Reagenzien, aber ohne Ihren Analyten), um Peaks zu identifizieren, die vom Derivatisierungsmittel selbst oder von Verunreinigungen stammen.

      • Thermischer Abbau: Zu hohe Temperaturen im GC-Injektor oder während der Reaktion können zum Abbau Ihres Analyten oder seines Derivats führen. Versuchen Sie, die Injektortemperatur zu senken.

Visualisierungen und Protokolle

Allgemeiner Arbeitsablauf der Derivatisierung

Der folgende Arbeitsablauf skizziert die wesentlichen Schritte für eine erfolgreiche Derivatisierung.

cluster_prep Phase 1: Probenvorbereitung cluster_reac Phase 2: Reaktion cluster_anal Phase 3: Analyse p1 Probe in GC-Vial geben p2 Vollständig zur Trockne eindampfen (z.B. unter N2-Strom) p1->p2 Kritischer Schritt: Entfernung von Wasser r1 Wasserfreies Lösungsmittel zugeben (z.B. Pyridin, ACN) p2->r1 r2 Silylierungsmittel zugeben (z.B. BSTFA + 1% TMCS) r1->r2 r3 Vial fest verschließen r2->r3 r4 Bei 70°C für 30-60 min erhitzen r3->r4 a1 Auf Raumtemperatur abkühlen r4->a1 a2 1 µL in GC-MS injizieren a1->a2

Allgemeiner Arbeitsablauf für die TMS-Derivatisierung.
Fehlerbehebungs-Workflow: Geringe oder keine Derivatausbeute

decision decision solution solution start Problem: Kein/geringer Produktpeak decision_moisture Ist die Probe absolut trocken? start->decision_moisture Schritt 1: Ursache prüfen decision_reagent Ist das Reagenz neu/korrekt gelagert? decision_moisture->decision_reagent Ja solution_dry Lösung: Probe/Lösungsmittel rigoros trocknen. decision_moisture->solution_dry Nein decision_conditions Sind Reaktions- zeit/-temperatur ausreichend? decision_reagent->decision_conditions Ja solution_reagent Lösung: Neues Aliquot des Derivatisierungsmittels verwenden. decision_reagent->solution_reagent Nein decision_catalyst Wurde ein Katalysator (z.B. TMCS) verwendet? decision_conditions->decision_catalyst Ja solution_conditions Lösung: Reaktionszeit/-temperatur erhöhen (z.B. 60 min, 80°C). decision_conditions->solution_conditions Nein solution_recheck Lösung: Alle Schritte erneut prüfen. Reagenz-Blindprobe und Standard analysieren. decision_catalyst->solution_recheck Ja solution_catalyst Lösung: BSTFA mit 1% TMCS verwenden, um die Reaktivität zu steigern. decision_catalyst->solution_catalyst Nein

Entscheidungsbaum zur Fehlerbehebung bei geringer Produktausbeute.

Detailliertes experimentelles Protokoll

Protokoll: Silylierung von 5-Methylpyrimidin-2-amin mit BSTFA + 1% TMCS

Dieses Protokoll dient als validierter Ausgangspunkt. Eine Optimierung kann für Ihre spezifische Matrix und Konzentration erforderlich sein.

Materialien:

  • Ihre getrocknete Probe, die 5-Methylpyrimidin-2-amin enthält

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan)

  • Wasserfreies Pyridin oder Acetonitril

  • 2-mL-GC-Vials mit PTFE-beschichteten Septumkappen

  • Heizblock oder Ofen

  • Mikrospritzen

Verfahren:

  • Probenvorbereitung (Kritischer Schritt): Überführen Sie eine bekannte Menge Ihrer Probe in ein GC-Vial. Wenn die Probe in Lösung ist, dampfen Sie das Lösungsmittel unter einem sanften Strom von inertem Gas (z. B. Stickstoff) bei moderater Temperatur (z. B. 40–50 °C) vollständig ein. Es darf keine Restfeuchtigkeit zurückbleiben.

  • Reagenzzugabe:

    • Geben Sie 100 µL wasserfreies Pyridin (oder Acetonitril) in das Vial, um den getrockneten Rückstand aufzulösen. Schwenken Sie das Vial vorsichtig.

    • Geben Sie 100 µL BSTFA + 1% TMCS in das Vial. Das Volumenverhältnis von Lösungsmittel zu Reagenz von 1:1 ist ein guter Ausgangspunkt.

  • Reaktion: Verschließen Sie das Vial sofort und fest mit der Kappe. Verwirbeln Sie den Inhalt kurz. Stellen Sie das Vial für 45 Minuten bei 75 °C in einen Heizblock oder Ofen.

  • Abkühlen: Nehmen Sie das Vial aus dem Heizblock und lassen Sie es vollständig auf Raumtemperatur abkühlen. Dieser Schritt ist wichtig, um Druckaufbau zu vermeiden und eine genaue Injektion zu gewährleisten.

  • Analyse: Sobald das Vial abgekühlt ist, ist die Probe bereit für die Analyse. Injizieren Sie 1 µL der überstehenden Flüssigkeit in das GC-MS-System.

Qualitätskontrolle:

  • Reagenz-Blindprobe: Bereiten Sie ein Vial vor, das nur das Lösungsmittel und das Derivatisierungsmittel (Schritte 2-5) enthält, um systembedingte Verunreinigungen zu identifizieren.

  • Positivkontrolle: Führen Sie das Protokoll mit einer bekannten Menge eines reinen Standards von 5-Methylpyrimidin-2-amin durch, um die Effizienz der Reaktion zu überprüfen.

Vergleichstabelle der Silylierungsreagenzien
MerkmalBSTFA + 1% TMCSMSTFA
Silylierungsstärke Sehr stark, durch TMCS-Katalysator verstärkt.[7]Stärkstes verfügbares Mittel, oft reaktiver als BSTFA.[7][8][9]
Flüchtigkeit der Nebenprodukte Hoch (N-TMS-Trifluoracetamid)Sehr hoch (N-Methyltrifluoracetamid), minimiert chromatographische Störungen.[9]
Anwendungsbereich Breites Spektrum: Alkohole, Amine, Säuren. Effektiv für sterisch gehinderte Gruppen.Bevorzugt in der Metabolomik, für Steroide und wenn höchste Reaktivität erforderlich ist. Kann Amin-Hydrochloride direkt derivatisieren.[5][9]
Typische Bedingungen 60-80°C, 30-60 min60-80°C, 20-45 min
Empfehlung für 5-Methylpyrimidin-2-amin Ausgezeichnete und robuste Wahl für Routineanalysen.Ideale Wahl, wenn maximale Derivatisierungseffizienz erforderlich ist oder wenn Störungen durch Nebenprodukte ein Problem darstellen.

Referenzen

  • Sigma-Aldrich. Derivatization of Drug Substances with MSTFA. AnalytixNotes. --INVALID-LINK--

  • adis international. Derivatization reagents for GC - Chromatography. --INVALID-LINK--

  • BenchChem. A Head-to-Head Comparison: BSTFA-TMCS vs. MSTFA for GC-MS Derivatization. (2025). --INVALID-LINK--

  • Phenomenex. TROUBLESHOOTING GUIDE. (2017). --INVALID-LINK--

  • TCI Chemicals. GC Derivatization Reagents. --INVALID-LINK--

  • BenchChem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). --INVALID-LINK--

  • Universität Freiburg. Entwicklung und Anwendung einer SPE-GC-MS-Methode zur Analytik von Pestiziden in Wasserproben mit Fokus auf Boscalid. --INVALID-LINK--

  • Phenomenex. Derivatisierung für die Gaschromatographie. --INVALID-LINK--

  • Justus-Liebig-Universität Gießen. Analytik von Aminosäuren und biogenen Aminen in fermentierten Lebensmitteln mittels HPLC und GC. --INVALID-LINK--

  • Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung. --INVALID-LINK--

  • OPUS. Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. --INVALID-LINK--

  • Universität Regensburg. Einführendes Praktikum in die GC. --INVALID-LINK--

  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. --INVALID-LINK--

  • ALWSCI TECHNOLOGIES. So identifizieren Sie Peaks in der Gaschromatographie. (2024). --INVALID-LINK--

  • Macherey-Nagel. Derivatisierungsmittel für die GC - Chromatographie. --INVALID-LINK--

  • Agilent. Analyse pharmakologisch relevanter Substanzen mit GC/MSD – EI/PCI/NCI. --INVALID-LINK--

  • CS-Chromatographie. Derivatisierungsmittel, Testmischungen. --INVALID-LINK--

  • Călina, D. et al. Derivatization Methods in GC and GC/MS. ResearchGate. --INVALID-LINK--

  • Waters Corporation. Veränderungen der Peakform im Laufe der Zeit. --INVALID-LINK--

  • Restek. GC-Fehlersuche - Nachlaufende Peaks. --INVALID-LINK--

References

Technical Support Center: Stability and Handling of 5-Methylpyrimidin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrimidin-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. As a Senior Application Scientist, I have compiled this resource to address the common stability challenges and experimental pitfalls encountered when handling, purifying, and storing these molecules. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your experiments and the quality of your results.

Introduction to Aminopyrimidine Stability

This compound and its analogs are foundational scaffolds in medicinal chemistry, prized for their role in developing kinase inhibitors and other therapeutics. However, the very features that make them biologically active—the basic amino group and the electron-deficient pyrimidine ring—also render them susceptible to specific degradation pathways. Understanding these liabilities is the first step toward mitigating them. This guide is structured into a proactive FAQ section for general guidance and a reactive Troubleshooting Guide for resolving issues as they arise.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound derivatives.

Q1: What are the optimal storage conditions for solid this compound and its derivatives?

Answer: For long-term stability, solid aminopyrimidine compounds should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For highly sensitive analogs, storage at -20°C may be preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Light: Protect from light by using amber vials or storing them in the dark.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Basic handling information from safety data sheets for related compounds advises keeping containers tightly closed in a dry, well-ventilated place and avoiding moisture, air contact, and direct sunlight.[1]

Q2: How stable are these compounds in common laboratory solvents?

Answer: Solution stability is highly dependent on the solvent, concentration, and storage conditions.

  • Aprotic Solvents (DMSO, DMF): Solutions in high-purity, anhydrous aprotic solvents are generally stable for short-term use if stored properly (sealed, protected from light). However, "wet" DMSO can lead to degradation over time. It is best practice to prepare fresh solutions for sensitive experiments.

  • Protic Solvents (Methanol, Ethanol): Stability in alcohols is generally good, but can be compound-specific. Be aware of potential reactions with residual aldehydes in lower-quality solvents.

  • Aqueous Solutions: Stability in aqueous media is highly pH-dependent. The amino group can be protonated at acidic pH, which can influence solubility and stability.[2] Unbuffered aqueous solutions are not recommended for storage.

Q3: Are this compound derivatives susceptible to oxidation?

Answer: Yes, the aminopyrimidine scaffold can be susceptible to oxidation, particularly if the molecule contains other sensitive functional groups. The presence of atmospheric oxygen can lead to the formation of N-oxides or other degradation products, often catalyzed by light or trace metals. Forced degradation studies, a standard practice in pharmaceutical development, typically use oxidizing agents like hydrogen peroxide (H₂O₂) to assess this liability.[3] We recommend blanketing solutions with an inert gas and using degassed solvents for reactions involving sensitive derivatives.

Q4: How does pH affect the stability of these compounds?

Answer: The pH of the environment is a critical stability parameter.

  • Acidic Conditions (pH < 4): The exocyclic amino group will be protonated, forming a salt. While this often increases aqueous solubility, prolonged exposure to strong acids (e.g., >1M HCl) combined with heat can lead to hydrolysis of the pyrimidine ring or other acid-labile functional groups on the derivative.[3]

  • Basic Conditions (pH > 9): Strong basic conditions can also promote degradation, potentially through deprotonation and subsequent rearrangement or decomposition pathways. During purification, using a mild base like triethylamine is often recommended to avoid issues seen with stronger bases.[4]

The solubility of 2-aminopyrimidine is known to be influenced by pH, as the amino group's protonation state affects its interaction with the solvent.[2] This principle applies to its derivatives as well.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experimental work.

Issue 1: Unexpected spots appear on my TLC plate during reaction monitoring or work-up.

Possible Cause A: Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of sensitive aminopyrimidine derivatives. What appears as a single spot by LC-MS may streak or decompose into multiple spots on a TLC plate.

Solution:

  • Test for Stability: Spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If new spots appear, your compound is not stable on silica.[5]

  • Deactivate the Silica: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine (Et₃N) or ammonia solution.[4] This neutralizes the acidic sites and minimizes degradation.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a C18 reversed-phase plate for TLC analysis if your compound is particularly acid-sensitive.

Issue 2: My compound streaks badly or shows poor peak shape during HPLC purification.

This is a common issue for basic compounds like aminopyrimidines, often caused by secondary interactions with the stationary phase.

Possible Cause A: Silanol Interactions Residual acidic silanol groups on the silica-based stationary phase can interact ionically with the basic amino group of your compound, leading to peak tailing.

Solution:

  • Adjust Mobile Phase pH: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase. This protonates both your compound and the silanol groups, leading to more consistent interactions and sharper peaks.[6]

  • Increase Buffer Concentration: If you are using a buffered mobile phase (e.g., ammonium formate), increasing the buffer concentration can help mask the silanol groups and improve peak shape.[6]

  • Use an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent can significantly improve retention and peak shape for these polar, basic compounds.[6]

Possible Cause B: Strong Sample Solvent Injecting your sample in a solvent that is much stronger than your mobile phase (e.g., pure DMSO into a high-aqueous mobile phase) will cause peak distortion.

Solution: Dissolve your sample in a solvent that matches your initial mobile phase conditions as closely as possible. If solubility is an issue, use the minimum required amount of a stronger solvent.[6]

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of a new this compound derivative, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to identify potential degradation products and establish its intrinsic stability.

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve the compound (approx. 1 mg/mL) in 0.1 M HCl. Heat at 50-60°C for up to 7 days. Neutralize before analysis.[3]To identify acid-labile groups and potential for degradation in acidic environments.
Base Hydrolysis Dissolve the compound (approx. 1 mg/mL) in 0.1 M NaOH. Heat at 50-60°C for up to 7 days. Neutralize before analysis.[3]To identify base-labile groups and potential for degradation in basic environments.
Oxidation Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature. Monitor by TLC/LC-MS.To assess susceptibility to oxidative degradation.
Thermal Stress Store the solid compound in an oven at 60-80°C. Monitor for the appearance of degradants over several days.To determine thermal stability and potential for degradation at elevated temperatures.
Photostability Expose a solution of the compound to a light source that provides combined visible and UV output. Compare with a dark control sample.To assess light sensitivity and the need for light-protected handling.[7]

Visualization of Key Concepts

To better illustrate the relationships between experimental problems and their solutions, the following diagrams are provided.

G cluster_troubleshooting Troubleshooting Workflow: Purification cluster_tlc TLC Issues cluster_hplc HPLC Issues Problem Poor Purification Outcome (Streaking, Low Yield) TLC_Streak Streaking on TLC Problem->TLC_Streak TLC_Spots New Spots Appear Problem->TLC_Spots HPLC_Tailing Peak Tailing Problem->HPLC_Tailing HPLC_NoRetention Poor Retention (RP) Problem->HPLC_NoRetention Sol_Silica Silica Gel Instability TLC_Streak->Sol_Silica TLC_Spots->Sol_Silica HPLC_Tailing->Sol_Silica Sol_pH Incorrect Mobile Phase pH HPLC_Tailing->Sol_pH Sol_Polarity High Polarity of Analyte HPLC_NoRetention->Sol_Polarity Action_Base Add Base (Et3N) to Silica/Solvent Sol_Silica->Action_Base Mitigates Acidity Action_pH Adjust Mobile Phase pH (e.g., 0.1% TFA) Sol_pH->Action_pH Controls Ionization Action_HILIC Switch to HILIC or Ion-Pairing Sol_Polarity->Action_HILIC Increases Retention

Caption: Troubleshooting workflow for common purification issues.

G cluster_stability Key Stability Factors Compound {this compound Derivative} pH pH (Acid/Base Hydrolysis) Compound->pH susceptible to Oxidation Oxidation (Air, Peroxides) Compound->Oxidation susceptible to Light Photolysis (UV/Vis Light) Compound->Light susceptible to Heat Thermal Stress (High Temp.) Compound->Heat susceptible to Degradation Degradation Products (Impurities, Loss of Potency) pH->Degradation Oxidation->Degradation Light->Degradation Heat->Degradation Mitigation Mitigation Strategies Store_Inert Store under Inert Gas Mitigation->Store_Inert Store_Dark Protect from Light Mitigation->Store_Dark Store_Cold Refrigerate/Freeze Mitigation->Store_Cold Control_pH Use Buffered Solutions Mitigation->Control_pH Store_Inert->Oxidation prevents Store_Dark->Light prevents Store_Cold->Heat prevents Control_pH->pH controls

Caption: Factors influencing the stability of aminopyrimidines.

References

Technical Support Center: Enhancing the Solubility of 5-Methylpyrimidin-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a frequent hurdle in preclinical research, and this guide offers troubleshooting strategies and in-depth explanations to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its general solubility characteristics?

A1: this compound is a pyrimidine derivative. Like many small molecules with aromatic ring systems, it is anticipated to have low intrinsic aqueous solubility. Its moderate lipophilicity, with a predicted logP value between 0.5 and 1.5, suggests it will be more soluble in organic solvents than in water. Pyrimidine and its derivatives are known to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.[1][2][3][4]

Q2: Why is proper solubilization of this compound crucial for my biological assays?

A2: For accurate and reproducible results in any biological assay, the test compound must be fully dissolved in the aqueous assay buffer. Undissolved particles can lead to a number of critical issues, including:

  • Underestimation of Potency: If the compound is not fully in solution, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to an inaccurate assessment of its activity (e.g., a falsely high IC50 value).

  • Poor Reproducibility: Inconsistent solubility between experiments, or even between wells of an assay plate, will result in high variability and unreliable data.

  • False Negatives: A potentially active compound may appear inactive if it does not reach its target in a soluble form.

Q3: What are the key physicochemical properties of this compound to consider for solubilization?

A3: Understanding the following properties is key to developing a successful solubilization strategy:

  • pKa: The pKa is the pH at which the compound is 50% ionized. For this compound, the presence of the amine group and nitrogen atoms in the pyrimidine ring makes it a weak base. The predicted basic pKa is in the range of 3.5 to 4.5. This is a critical parameter for pH-modification strategies.[5][6]

  • logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP for this compound is in the range of 0.5 to 1.5, indicating moderate lipophilicity.[5][7] This suggests that while it has some preference for a non-polar environment, it is not extremely greasy.

  • Aqueous Solubility: The intrinsic solubility in water is predicted to be low. The goal of the following protocols is to enhance this apparent solubility in your aqueous assay buffer.

PropertyPredicted ValueImplication for Solubilization
pKa (most basic) 3.5 - 4.5As a weak base, solubility can be increased by lowering the pH of the aqueous buffer.
logP 0.5 - 1.5Moderately lipophilic; will likely require a co-solvent like DMSO for initial stock preparation.
Aqueous Solubility LowDirect dissolution in aqueous buffers is challenging; requires enhancement techniques.

Troubleshooting Guide: Common Solubility Issues

Q4: I am dissolving my this compound in 100% DMSO for a stock solution. What is a recommended starting concentration?

A4: For high-throughput screening and initial biological assays, a common starting stock concentration is 10 mM in 100% DMSO. Most pyrimidine derivatives show good solubility in DMSO.[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound. For a 1 mL of a 10 mM stock solution (Molecular Weight: 109.13 g/mol ), you will need 1.0913 mg.

  • Add the solid compound to a microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube for 10-15 minutes in a water bath.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A5: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous assay buffer. The following workflow will help you troubleshoot this problem.

Solubility Enhancement Workflow

cluster_solved start Compound Precipitates in Assay Buffer check_dmso Step 1: Check Final DMSO Concentration Is it ≤ 1%? start->check_dmso increase_dmso Action: Increase final DMSO concentration (if tolerated by the assay, up to 2%) check_dmso->increase_dmso No lower_ph Step 2: Modify Buffer pH Is your assay tolerant to a lower pH? check_dmso->lower_ph Yes increase_dmso->lower_ph adjust_ph Action: Lower buffer pH to 6.0-6.5 to protonate the amine group lower_ph->adjust_ph Yes use_cosolvent Step 3: Use a Co-solvent Can your assay tolerate other solvents? lower_ph->use_cosolvent No adjust_ph->use_cosolvent end_solved Problem Solved adjust_ph->end_solved add_cosolvent Action: Add a small percentage of a water-miscible co-solvent like ethanol or PEG-400 use_cosolvent->add_cosolvent use_cyclodextrin Step 4: Use a Solubilizing Excipient Is interference from an excipient a concern? use_cosolvent->use_cyclodextrin No add_cosolvent->use_cyclodextrin add_cosolvent->end_solved add_cyclodextrin Action: Pre-complex the compound with a cyclodextrin use_cyclodextrin->add_cyclodextrin Yes end_reassess Re-assess Assay Compatibility use_cyclodextrin->end_reassess No add_cyclodextrin->end_solved

Caption: Troubleshooting workflow for compound precipitation.

Protocol 2: pH Modification for Enhanced Solubility

Objective: To increase the solubility of the weakly basic this compound by protonating the amine group.

Rationale: As a weak base, the solubility of this compound can be significantly increased by lowering the pH of the aqueous buffer.[8][9] At a pH below its pKa, the amine group will be protonated, forming a more soluble salt.

Materials:

  • Biologically compatible buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.4)

  • pH meter

  • 10 mM stock solution of this compound in DMSO

Procedure:

  • Prepare your assay buffer at the standard pH (e.g., 7.4) and a second batch at a lower pH (e.g., 6.5).

  • Perform a serial dilution of your DMSO stock into both buffers to achieve your desired final concentrations.

  • Visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour) at the assay temperature.

  • If solubility is improved at the lower pH, confirm that the pH change does not adversely affect your assay performance (e.g., enzyme activity, cell viability).

Protocol 3: Utilizing Cyclodextrins for Inclusion Complexation

Objective: To enhance aqueous solubility by forming an inclusion complex with a cyclodextrin.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate poorly soluble molecules, like this compound, increasing their apparent solubility in water.[1][3][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer

Procedure:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).

  • In a separate tube, mix the this compound DMSO stock with the HP-β-CD solution at a molar ratio of 1:1 to 1:10 (compound to cyclodextrin).

  • Vortex and/or sonicate the mixture to facilitate complex formation.

  • Dilute this complexed solution into your final assay buffer.

  • As with pH modification, validate that the presence of HP-β-CD does not interfere with your assay.

Q6: I am concerned that the methods used to increase solubility might interfere with my biological assay. How can I check for this?

A6: This is a critical consideration. You must run control experiments to ensure that your solubilization method is not creating artifacts.

  • Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO, adjusted pH buffer, or cyclodextrin solution without the compound. This will reveal any effects of the vehicle itself.

  • Assay Performance Controls: If you are using an enzymatic assay, for example, run a standard curve of the enzyme's activity in the presence and absence of your chosen solubilizing agent to ensure there is no inhibition or enhancement of activity. For cell-based assays, perform a viability assay (e.g., MTT or CellTiter-Glo) to confirm that the solubilizing agent is not toxic at the concentration used.

By systematically applying these troubleshooting strategies and validation protocols, you can confidently enhance the solubility of this compound for your biological assays, leading to more accurate and reliable data.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methylpyrimidin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrimidin-2-amine in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of a multitude of biologically active compounds. Its structural motif is a common feature in various therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The strategic placement of the methyl group at the 5-position and the amino group at the 2-position of the pyrimidine ring provides a versatile scaffold for further chemical modifications, enabling the fine-tuning of pharmacological properties. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and practical considerations for laboratory and industrial-scale production.

Route 1: The Classical Pinner-Type Cyclocondensation

The Pinner synthesis and its variations represent a foundational approach to pyrimidine ring formation. This methodology relies on the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine, most commonly guanidine. For the synthesis of this compound, the key challenge lies in the selection and preparation of a suitable 2-methyl-1,3-dicarbonyl precursor.

Mechanism and Rationale

The reaction proceeds through a nucleophilic attack of the guanidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of the 1,3-dicarbonyl equivalent is critical, as the parent 2-methylmalondialdehyde is unstable. Therefore, more stable precursors such as α-methyl-β-alkoxyacroleins or 2-methyl-1,1,3,3-tetraalkoxypropanes are often employed. These precursors generate the reactive dicarbonyl species in situ under the reaction conditions.

Visualization of the Pinner-Type Synthesis

G cluster_0 Route 1: Pinner-Type Cyclocondensation Guanidine Guanidine Cyclization Cyclocondensation Guanidine->Cyclization Precursor_A α-Methyl-β-alkoxyacrolein Intermediate In situ formation of 2-methyl-1,3-dicarbonyl Precursor_A->Intermediate Hydrolysis Precursor_B 2-Methyl-1,1,3,3-tetraalkoxypropane Precursor_B->Intermediate Hydrolysis Intermediate->Cyclization Product This compound Cyclization->Product Dehydration

Caption: Workflow for the Pinner-Type Synthesis of this compound.

Route 2: Synthesis via a Cyanoacetamide Intermediate

An alternative and often scalable approach involves the construction of the pyrimidine ring from a highly functionalized acyclic precursor, such as a cyanoacetamide derivative. This multi-step route offers advantages in terms of starting material availability and cost-effectiveness for large-scale production.

Mechanism and Rationale

This pathway commences with the reaction of 2-cyanoacetamide with a Vilsmeier reagent (formed from dimethylformamide and an activating agent like phosphorus oxychloride or oxalyl chloride) to generate an enamine intermediate. This activated intermediate then undergoes cyclization with acetamidine to form a 4-amino-2-methylpyrimidine-5-carbonitrile. The final step involves the reduction of the nitrile group to an aminomethyl group, followed by a subsequent deamination or other modification to arrive at the target 5-methyl group. While more steps are involved, this route can be advantageous for process control and optimization.

Visualization of the Cyanoacetamide Route

G cluster_1 Route 2: Cyanoacetamide Pathway Start_A 2-Cyanoacetamide Enamine Enamine Intermediate Start_A->Enamine Start_B Vilsmeier Reagent Start_B->Enamine Pyrimidine_Nitrile 4-Amino-2-methylpyrimidine- 5-carbonitrile Enamine->Pyrimidine_Nitrile Acetamidine Acetamidine Acetamidine->Pyrimidine_Nitrile Reduction Nitrile Reduction Pyrimidine_Nitrile->Reduction Final_Product This compound Reduction->Final_Product Further Modification

Caption: Workflow for the Synthesis of this compound via a Cyanoacetamide Intermediate.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Pinner-Type CyclocondensationRoute 2: Cyanoacetamide Pathway
Starting Materials Guanidine, α-methyl-β-alkoxyacrolein or 2-methyl-1,1,3,3-tetraalkoxypropane2-Cyanoacetamide, Vilsmeier reagent, Acetamidine
Number of Steps Typically 1-2 stepsMultiple steps (3+)
Yield Moderate to high (can be variable based on precursor)Good to excellent overall yield[1]
Scalability Good, but can be limited by the availability and cost of the 1,3-dicarbonyl precursor.Excellent, utilizes readily available and inexpensive starting materials.[1][2]
Reaction Conditions Often requires strong acid or base catalysis and elevated temperatures.Milder conditions for some steps, though Vilsmeier reagent formation can be vigorous.
Purification Can be straightforward, but may require chromatography.May require purification at intermediate stages.
Key Advantages Convergent, potentially shorter route.Cost-effective for large scale, well-established transformations.
Key Disadvantages Precursor synthesis can add steps and cost.Longer overall sequence, more unit operations.

Detailed Experimental Protocols

Protocol for Route 1: Pinner-Type Cyclocondensation from 2-Methyl-1,1,3,3-tetramethoxypropane
  • Preparation of Guanidine Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere. Once the sodium has completely dissolved, add guanidine hydrochloride (1 equivalent) to the sodium ethoxide solution and stir until a homogeneous solution of free guanidine is obtained.

  • Condensation Reaction: To the ethanolic guanidine solution, add 2-methyl-1,1,3,3-tetramethoxypropane (1 equivalent).

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol for Route 2: Synthesis via a Cyanoacetamide Intermediate
  • Formation of the Enamine Intermediate: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, place 2-cyanoacetamide (1 equivalent) in a suitable solvent (e.g., chloroform). Cool the mixture in an ice bath and add a Vilsmeier reagent (prepared in situ from dimethylformamide and phosphorus oxychloride, 1.1 equivalents) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Cyclization with Acetamidine: To the crude enamine solution, add acetamidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 2 equivalents) in ethanol. Heat the mixture to reflux and monitor the formation of 4-amino-2-methylpyrimidine-5-carbonitrile by TLC.

  • Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or chromatography to obtain the pyrimidine nitrile intermediate.

  • Reduction of the Nitrile: The isolated 4-amino-2-methylpyrimidine-5-carbonitrile is then subjected to catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) under a hydrogen atmosphere to yield 4-amino-5-aminomethyl-2-methylpyrimidine.

  • Conversion to this compound: The final conversion of the aminomethyl group to a methyl group can be achieved through various methods, such as diazotization followed by reduction. This final step is crucial and requires careful optimization to achieve high yields.

Conclusion and Future Perspectives

Both the Pinner-type cyclocondensation and the cyanoacetamide pathway offer viable routes to the synthesis of this compound, each with its own set of advantages and disadvantages. The choice of the optimal route will largely depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and available starting materials. For laboratory-scale synthesis where expediency is a priority, the Pinner-type approach may be preferable, provided a suitable 1,3-dicarbonyl precursor is accessible. For industrial-scale production, the multi-step cyanoacetamide route is often more economically viable due to the use of inexpensive and readily available starting materials.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as the exploration of novel synthetic routes that may offer improved atom economy and reduced environmental impact. The continued demand for this compound as a key building block in drug discovery ensures that the optimization of its synthesis will remain an active area of investigation.

References

A Comparative Guide to the Biological Activity of 5-Methylpyrimidin-2-amine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its prevalence in nature—forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA—underscores its fundamental biological importance.[3] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure," a molecular framework that is frequently found in compounds exhibiting a wide array of pharmacological activities.[4] Pyrimidine derivatives have been successfully developed into drugs with anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[2][3][5]

The biological versatility of a pyrimidine derivative is profoundly dictated by the nature and position of its substituents. These modifications fine-tune the molecule's stereoelectronic properties, influencing its ability to interact with specific biological targets, its metabolic stability, and its overall pharmacokinetic profile.[1] This guide provides a comparative analysis of the biological activity of derivatives based on the 5-Methylpyrimidin-2-amine scaffold against other notable pyrimidine-based compounds, offering field-proven insights for researchers in drug discovery.

The 2-Aminopyrimidine Motif: A Cornerstone of Kinase Inhibition

Among the various classes of pyrimidine derivatives, the 2-aminopyrimidine moiety has emerged as a particularly potent pharmacophore, especially in the realm of protein kinase inhibition. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] The 2-aminopyrimidine core can establish a key hydrogen bond interaction with the "hinge" region of the ATP-binding pocket of many kinases, a critical anchoring point for potent and selective inhibition.

This compound serves as a valuable building block in this context. The 2-amino group provides the essential hinge-binding element, while the methyl group at the 5-position can be used to modulate solubility, metabolic stability, and to probe specific hydrophobic pockets within the target enzyme, influencing both potency and selectivity.

G cluster_0 General 2-Aminopyrimidine Scaffold scaffold Pyrimidine Ring (Positions Numbered) R1 R1 (Position 2) scaffold->R1 2-Amino Group (Hinge Binding) R2 R2 (Position 4) scaffold->R2 Modulates Selectivity & Potency R3 R3 (Position 5) scaffold->R3 Fine-tunes Potency (e.g., -CH3) R4 R4 (Position 6) scaffold->R4 Solubility/ PK Properties

Caption: General structure of a 2-aminopyrimidine scaffold highlighting key substitution points.

Comparative Biological Activity: Kinase Inhibition and Anticancer Effects

The primary therapeutic application for derivatives of this compound has been in oncology, driven by their potent kinase inhibitory activity. We will compare their performance against other pyrimidine-based kinase inhibitors and a classic pyrimidine antimetabolite.

Focus: this compound Derivatives as Kinase Inhibitors

Systematic optimization of the this compound scaffold has led to the discovery of potent inhibitors for several clinically relevant kinases.

  • JAK2 Inhibition: A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives were developed as highly selective JAK2 inhibitors. The lead compound, A8 , demonstrated an IC₅₀ value of 5 nM for JAK2, with 38- to 54-fold selectivity over other JAK family members (JAK1, JAK3, TYK2).[7] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

  • PLK4 Inhibition: Utilizing a scaffold hopping strategy, researchers developed novel 2-aminopyrimidine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Compound 8h from this series exhibited an outstanding PLK4 IC₅₀ of 0.0067 µM (6.7 nM) and showed excellent anti-proliferative activity against breast cancer cells.[8]

  • Src/Abl Inhibition: The dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) , a highly successful therapeutic, features a 2-aminopyrimidine core. Specifically, it is a N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.[9] While not a direct derivative of this compound, it exemplifies the power of the 2-methyl-2-aminopyrimidine scaffold in achieving potent dual inhibition.

  • Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. The lead compound from this series, CYC116 , showed Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and B, respectively, and demonstrated oral bioavailability and anticancer activity.[10]

Comparative Data Table
Compound/ClassTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Key Structural FeatureReference
Compound A8 JAK2IC₅₀ = 5 nMThis compound derivative[7]
Compound 8h PLK4IC₅₀ = 6.7 nM2-Aminopyrimidine core[8]
CYC116 Aurora A, Aurora BKᵢ = 8.0 nM, 9.2 nMN-phenyl-2-aminopyrimidine[10]
Dasatinib Src, Abl(Potent nM inhibition)2-Methyl-4-aminopyrimidine[9]
Imatinib Abl, c-Kit, PDGFR(Potent nM inhibition)N-phenyl-2-pyrimidinamine[11]
Comparison with 5-Fluorouracil (5-FU)

5-FU is a classic pyrimidine-based anticancer drug that operates via a fundamentally different mechanism.

  • Mechanism of 5-FU: 5-FU acts as an antimetabolite. It is converted intracellularly into metabolites that inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[4] This leads to a depletion of thymidine, disrupting DNA replication and inducing cell death in rapidly dividing cancer cells.

  • Causality of Choice: While kinase inhibitors like the 2-aminopyrimidine derivatives target aberrant signaling pathways that drive cancer proliferation, 5-FU targets the fundamental machinery of DNA synthesis. The choice between these therapeutic strategies depends on the specific cancer type, its genetic drivers, and the desired therapeutic outcome. Kinase inhibitors represent a targeted therapy approach, whereas 5-FU is a more conventional cytotoxic agent.

G cluster_0 Targeted Therapy (Kinase Inhibition) cluster_1 Cytotoxic Therapy (Antimetabolite) GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK Pathway Downstream Signaling (e.g., Abl, JAK/STAT) RTK->Pathway Proliferation Uncontrolled Cell Proliferation Pathway->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor (e.g., Imatinib, Cmpd A8) Inhibitor->Pathway BLOCKS dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis & Repair dTMP->DNA CellDeath Cell Death DNA->CellDeath FU 5-Fluorouracil (5-FU) FU->TS INHIBITS

Caption: Contrasting mechanisms of pyrimidine-based anticancer drugs.

Comparative Biological Activity: Antimicrobial Effects

While kinase inhibition is a major focus, pyrimidine derivatives, including those from the 2-aminopyrimidine class, also exhibit significant antimicrobial properties.

Focus: 2-Aminopyrimidine Derivatives

Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and tested against various bacterial and fungal strains.[12][13] The core structure is an intermediate in the synthesis of the anticancer drug Imatinib, but modifications have yielded compounds with notable antimicrobial activity.[11] For instance, certain Schiff base derivatives of this core structure showed good activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli.[11]

Comparison with Other Antimicrobial Pyrimidines
  • Trimethoprim: A well-known antibacterial agent that contains a diaminopyrimidine structure. It selectively inhibits dihydrofolate reductase (DHFR) in bacteria, an enzyme essential for the synthesis of nucleic acids and amino acids.

  • Flucytosine: An antifungal drug that is a fluorinated pyrimidine analogue. It is converted into 5-fluorouracil within fungal cells, where it disrupts both DNA and RNA synthesis.[14]

The mechanism of action for the newer 2-aminopyrimidine derivatives is often less defined than for established drugs like Trimethoprim but may involve inhibition of essential bacterial enzymes. Their broad-spectrum potential makes them attractive scaffolds for further development.[15]

Antimicrobial Activity Data Table
Compound/ClassOrganism(s)Activity MetricKey Structural FeatureReference
Cmpd 4g (Schiff Base) S. aureus, B. subtilisZone of Inhibition: 16-18 mmN-phenyl-2-pyrimidinamine derivative[11]
Cmpd 4g (Schiff Base) E. coli, X. campestrisZone of Inhibition: 11-12 mmN-phenyl-2-pyrimidinamine derivative[11]
Trimethoprim Various BacteriaMIC (strain-dependent)2,4-DiaminopyrimidineN/A
Flucytosine Candida, CryptococcusMIC (strain-dependent)Fluorinated Pyrimidine[14]

Experimental Protocols: Self-Validating Methodologies

Trustworthiness in experimental data stems from robust and validated protocols. The following are standard, detailed methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled "tracer" from the kinase active site by a test compound. Inhibition is proportional to the decrease in the FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., JAK2), a fluorescein-labeled tracer, and a terbium-labeled anti-GST antibody to their working concentrations in the buffer.

    • Compound Dilution: Perform a serial dilution of the test compounds (e.g., this compound derivatives) in DMSO, followed by a further dilution in the reaction buffer.

    • Assay Plate Setup: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well microplate.

    • Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.

    • Tracer Addition & Incubation: Add 5 µL of the tracer to initiate the reaction. Centrifuge the plate briefly and incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring emission at 495 nm and 520 nm (excitation at 340 nm).

    • Data Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[4] The amount of formazan is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂).

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.

G A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Add Test Compounds (Varying Concentrations) B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours (Formazan forms) E->F G 7. Remove Medium, Add DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The pyrimidine scaffold, and specifically the 2-aminopyrimidine motif, remains a highly productive framework for the discovery of potent and selective therapeutic agents. While this compound itself is a building block, its derivatives have demonstrated exceptional activity as kinase inhibitors, rivaling and in some cases exceeding the potency of established drugs.[7][8]

The comparative analysis reveals a clear distinction in strategy:

  • Derivatives of this compound excel as targeted agents, particularly against protein kinases, offering a pathway to precision medicine in oncology. The methyl group at the 5-position provides a subtle but important handle for optimizing selectivity and pharmacokinetic properties.

  • Classic pyrimidines like 5-FU operate as cytotoxic antimetabolites, providing a powerful but less targeted approach to cancer therapy.

  • Other pyrimidine derivatives like Trimethoprim demonstrate the scaffold's utility beyond oncology, highlighting its broad applicability in targeting essential enzymes in pathogens.

Future research should focus on leveraging the structural insights gained from these comparative studies. The exploration of novel substitutions on the this compound core, guided by computational modeling of kinase active sites, will undoubtedly lead to the development of next-generation inhibitors with improved potency, selectivity, and resistance profiles.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 5-Methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine framework is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a vast array of bioactive molecules, including notable anticancer agents like Imatinib and Palbociclib.[1][2][3] The structural motif, acting as a versatile heterocyclic guanidine bioisostere, is prized for its ability to form key hydrogen bonding interactions with biological targets.[4][5] Specifically, the 5-methyl substituted variant serves as a crucial building block, offering a strategic methylation pattern that can enhance binding affinity or modulate metabolic stability.

The primary synthetic challenge in constructing these valuable molecules lies in the formation of the C-N bond between the C2 position of the pyrimidine ring and a desired amine. While classical methods exist, they often suffer from limited scope and require harsh conditions.[6][7] Modern synthetic chemistry has largely overcome these hurdles through the advent of transition-metal catalysis.

This guide provides an in-depth comparative analysis of the leading catalytic systems for the synthesis of 5-Methylpyrimidin-2-amine derivatives and related structures. We will dissect the performance of palladium, copper, and nickel catalysts, offering field-proven insights into their mechanisms, scopes, and practical applications, supported by experimental data and detailed protocols.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision point that dictates the efficiency, substrate scope, and economic viability of the synthesis. The most prevalent and powerful methods rely on palladium, copper, and nickel, each with distinct advantages and operational considerations.

A. Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for C(sp²)-N bond formation, celebrated for its remarkable reliability and broad functional group tolerance.[6][7][8] This reaction has revolutionized the synthesis of aryl and heteroaryl amines.

Mechanism and Rationale of Efficacy

The efficacy of the Buchwald-Hartwig reaction stems from a well-understood catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9][10] The process is initiated by the oxidative addition of the heteroaryl halide (e.g., 2-chloro-5-methylpyrimidine) to a coordinatively unsaturated Pd(0) species. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

The causality behind its success lies in the continuous development of sophisticated phosphine ligands. These ligands, typically bulky and electron-rich, are not mere spectators; they are essential for promoting both the oxidative addition and the challenging reductive elimination steps, preventing catalyst decomposition, and increasing reaction rates.[7][10]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pdii L-Pd(II)(Ar)(X) pdiib L-Pd(II)(Ar)(NR¹R²) pdiib->pd0 product Ar-NR¹R² (Product) pdiib->product Reductive Elimination pdii_amide [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pdii_amide->pdiib Deprotonation pdii->pdii_amide Amine Coordination react1 Ar-X (e.g., 2-Chloro-5-methylpyrimidine) react1->pdii Oxidative Addition react2 HNR¹R² (Amine) base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance Data

The selection of the palladium precursor and, more critically, the phosphine ligand, is paramount for achieving high yields, especially with electron-rich or sterically hindered pyrimidines.

Catalyst System (Pd Precursor / Ligand)Substrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / Xantphos2-Chloro-4-(pyridin-3-yl)pyrimidineVarious anilinesNaOtBuTolueneReflux27-82[4]
Pd₂(dba)₃ / BINAP2-BromopyrimidineMorpholineNaOtBuToluene8095[7]
Pd(OAc)₂ / BrettPhosHeteroaryl MesylatesPrimary AminesK₃PO₄t-AmylOH110>90[7]
Pd-precatalyst / tBuBrettPhosBromoimidazolesVarious aminesLiHMDSDioxane10060-98[11]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines.[4]

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the 2-chloropyrimidine derivative (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the specified temperature (e.g., 110 °C) for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to afford the desired this compound derivative.

Experimental_Workflow start Start reagents 1. Add Catalyst, Ligand, Base, and Reactants to Flask start->reagents inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor Reaction) solvent->react workup 5. Cooldown, Dilute, and Filter react->workup purify 6. Concentrate and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

B. Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by decades.[12] While historically plagued by the need for harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric copper, modern advancements have revitalized its utility.[12][13]

Mechanism and Rationale of Efficacy

The traditional Ullmann reaction involves the coupling of an aryl halide with an amine, promoted by copper metal or a copper(I) salt.[12] The mechanism is thought to proceed through a Cu(I) species which coordinates to the amine and then undergoes reaction with the aryl halide.[12]

The primary driver for its continued use is the significantly lower cost of copper compared to palladium.[8] Modern protocols often employ soluble copper catalysts with chelating ligands, such as diamines (e.g., DMEDA) or amino acids, which facilitate the reaction under much milder conditions, thereby broadening its applicability.[12][14]

Comparative Performance Data

Modern ligand-assisted copper catalysis can be highly effective for the amination of halopyrimidines, offering a cost-effective alternative to palladium systems.

Catalyst System (Cu Source / Ligand)Substrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Reference
Cu₂O / DMEDA2-Bromopyrimidineaq. NH₃K₂CO₃Ethylene Glycol8085[14]
CuI / Phenanthroline2-Chlorobenzoic AcidAnilineK₂CO₃NMP150-200Good[12]
CuI / L-prolineAryl IodidesAminesK₂CO₃DMSO9070-98[12]

Representative Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from the amination of bromopyridines with aqueous ammonia.[14]

  • Vessel Preparation: In a sealable reaction vessel, combine the 2-bromo-5-methylpyrimidine (1.0 equiv), Cu₂O (5 mol%), K₂CO₃ (20 mol%), and N,N'-dimethylethylenediamine (DMEDA, 10 mol%).

  • Reagent Addition: Add ethylene glycol as the solvent, followed by aqueous ammonia (28% solution, 20 equiv).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 60-80 °C. Stir vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the product.

C. Nickel-Catalyzed Synthesis: The Economical Alternative

Nickel catalysis has emerged as a powerful and economically attractive strategy for C-N cross-coupling.[8][15] As a more abundant and less expensive first-row transition metal, nickel offers a sustainable alternative to palladium without compromising reactivity, particularly for challenging substrates like aryl chlorides.[16]

Mechanism and Rationale of Efficacy

Similar to palladium, nickel-catalyzed aminations are generally believed to proceed through a Ni(0)/Ni(II) catalytic cycle. The greater reactivity of nickel often allows for the activation of less reactive C-Cl bonds under milder conditions than those required for some palladium systems. The choice of ligand and nickel precatalyst is crucial for achieving high efficiency and preventing side reactions.[16][17]

Comparative Performance Data

Nickel systems demonstrate broad scope and are particularly effective for the amination of heteroaryl chlorides.[16]

Catalyst System (Ni Precursor / Ligand)Substrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Reference
NiCl₂(DME) / LHMDSHeteroaryl ChloridesMorpholineNaOtBu2-Me-THF10070-95[16]
NiCl₂(PCy₃)₂Aryl ChloridesSecondary AminesNaOtBuToluene10080-99[15]
Ni(II) salts / PhotoredoxPyrimidinesVarious Amines--RTGood[18]

Representative Experimental Protocol: Nickel-Catalyzed Amination

This protocol is adapted from the amination of aryl chlorides in 2-Me-THF.[16]

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with NiCl₂(DME) (5 mol%) and the desired ligand, if applicable.

  • Reagent Addition: Add the 2-chloro-5-methylpyrimidine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Solvent and Sealing: Add 2-methyl-THF, seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Reaction: Place the vial in a preheated aluminum block and stir at 100 °C for the designated time.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Head-to-Head Comparison and Strategic Guidance

FeaturePalladium CatalysisCopper CatalysisNickel Catalysis
Catalyst Cost HighLowLow-Medium
Reaction Conditions Generally mildest with modern ligandsCan require high temperatures; milder with ligandsGenerally mild to moderate
Substrate Scope Broadest; excellent for Br, I, OTf, ClGood for I, Br; less effective for ClExcellent for Cl, Br, sulfamates
Functional Group Tolerance ExcellentModerate to GoodGood to Excellent
Typical Catalyst Loading 0.1 - 5 mol%1 - 10 mol%1 - 10 mol%
Primary Application High-value synthesis, complex molecules, broad discovery chemistry.Large-scale synthesis, cost-driven processes.Cost-effective alternative to palladium, especially for chlorides.

Expert Recommendations:

  • For Discovery and Versatility: Palladium-based Buchwald-Hartwig catalysis remains the gold standard. Its unparalleled substrate scope and functional group tolerance make it the most reliable choice for synthesizing diverse libraries of complex this compound derivatives, especially when dealing with precious starting materials.[7][19]

  • For Process and Scale-Up: When cost becomes a primary driver, copper-catalyzed Ullmann-type reactions are highly attractive.[8] Investment in optimizing a modern, ligand-assisted copper system can lead to a highly efficient and economical large-scale process.[14]

  • For Chloride Substrates: Nickel catalysis is an outstanding choice when starting from the more abundant and less expensive 2-chloro-5-methylpyrimidine. Its high reactivity towards C-Cl bonds often provides a more cost-effective and efficient route than specialized palladium systems.[16]

  • For Highly Activated Systems: It is crucial to recognize that some di- or tri-substituted pyrimidines may be sufficiently activated for direct nucleophilic aromatic substitution (SₙAr) without any metal catalyst, particularly with strong nucleophiles under thermal conditions.[2][20] Always consider a catalyst-free control experiment as a baseline.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized heterocyclic compounds is a cornerstone of scientific rigor. 5-Methylpyrimidin-2-amine, a substituted pyrimidine, represents a class of molecules with significant potential in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous therapeutic agents. This guide provides an in-depth comparative analysis of the spectroscopic techniques employed to verify the molecular structure of this compound.

In the absence of a complete, publicly available experimental dataset for this compound, this guide will leverage established spectroscopic principles and comparative data from the structurally analogous compound, 2-amino-5-methylpyridine. This comparative approach not only allows for a robust prediction of the expected spectral data but also highlights the subtle yet significant influence of the pyrimidine ring's nitrogen atoms on the spectroscopic fingerprint of the molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and molecular formula C₅H₇N₃, is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and an amino group at the 2-position. The key to its structural confirmation lies in the synergistic application of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

This guide will systematically explore the application and interpretation of:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and bond vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the chemical environment of each atom.

  • Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns.

  • UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, we expect to see characteristic absorptions for the N-H and C-H bonds, as well as vibrations associated with the pyrimidine ring.

Experimental Protocol: FT-IR Analysis of a Solid Sample
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[1].

  • Background Spectrum: A background spectrum of the KBr pellet or the clean salt plate is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: The sample pellet or film is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The background is subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Solid Sample Solvent Volatile Solvent Sample->Solvent Dissolve SaltPlate Salt Plate Solvent->SaltPlate Deposit & Evaporate Background Record Background SaltPlate->Background Place in Spectrometer Measurement Measure Sample Background->Measurement Processing Process Data Measurement->Processing FinalSpectrum FT-IR Spectrum Processing->FinalSpectrum Generate

Caption: Workflow for FT-IR analysis of a solid sample.

Predicted FT-IR Data and Interpretation

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound, with a comparison to the experimental data for 2-amino-5-methylpyridine.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 2-amino-5-methylpyridine Reference
Amino (N-H)Asymmetric & Symmetric Stretch3450 - 3300 (two bands)3444, 3335[2]
Amino (N-H)Scissoring (Bending)1650 - 15801619[3]
Aromatic C-HStretch3100 - 3000~3050[2]
Methyl (C-H)Asymmetric & Symmetric Stretch2980 - 2850~2950[2]
Pyrimidine RingC=N and C=C Stretch1620 - 14501652, 1592[2]
C-NStretch1350 - 12501281[3]

The presence of two N-H stretching bands for the primary amine is a key diagnostic feature[3]. The positions of the C=N and C=C stretching vibrations will confirm the aromatic nature of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and the magnetic field is shimmed to ensure homogeneity[4].

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans[4].

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon appears as a single line[4].

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Solid Sample Solvent Deuterated Solvent Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer Setup Instrument Setup NMR_Tube->Setup Insert into Spectrometer Acquire_1H Acquire ¹H Spectrum Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Setup->Acquire_13C Processing Data Processing Acquire_1H->Processing Acquire_13C->Processing FinalSpectra ¹H & ¹³C NMR Spectra Processing->FinalSpectra Generate

Caption: General workflow for NMR spectral analysis.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The presence of two nitrogen atoms in the pyrimidine ring will generally deshield the ring protons compared to a benzene ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Comparison with 2-amino-5-methylpyridine (δ, ppm) Reference
H-4, H-68.0 - 8.5Singlet2HH-6: 7.79 (d), H-4: 7.12 (dd), H-3: 6.32 (d)[5]
-NH₂4.5 - 5.5Broad Singlet2H4.67 (br s)[5]
-CH₃2.1 - 2.4Singlet3H2.12 (s)[5]

The two ring protons (H-4 and H-6) in this compound are chemically equivalent due to the symmetry of the molecule and are expected to appear as a single singlet. This is a key difference from 2-amino-5-methylpyridine, which shows three distinct signals for the ring protons due to its lower symmetry[5]. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals, corresponding to the four unique carbon environments.

Carbon Predicted Chemical Shift (δ, ppm) Comparison with 2-amino-5-methylpyridine (δ, ppm) Reference
C-2160 - 165158.4[6]
C-4, C-6155 - 160C-6: 147.8, C-4: 137.9[6]
C-5115 - 125122.5[6]
-CH₃15 - 2017.1[6]

The carbon atom C-2, bonded to two nitrogen atoms, is expected to be the most deshielded and appear at the highest chemical shift. The equivalent C-4 and C-6 carbons will also be significantly deshielded. The C-5 carbon, bonded to the methyl group, will appear at a lower chemical shift, and the methyl carbon will be the most shielded, appearing at the lowest chemical shift.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a fingerprint of the molecule's structure[7][8].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum[9].

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺·)[7][8].

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis Sample Sample Vaporization Vaporization Sample->Vaporization Ionization Electron Bombardment (70 eV) Vaporization->Ionization Fragmentation Fragmentation Ionization->Fragmentation Molecular Ion (M⁺·) Separation Mass Analyzer Fragmentation->Separation Detection Detector Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Generate

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₅H₇N₃) is 109.13 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 109. Due to the odd number of nitrogen atoms, the molecular ion will have an odd mass, consistent with the Nitrogen Rule.

m/z Value Proposed Fragment Comments Comparison with 2-amino-5-methylpyridine (m/z) Reference
109[C₅H₇N₃]⁺·Molecular Ion (M⁺·)108 (M⁺·)[10]
108[M-H]⁺Loss of a hydrogen atom107[10]
82[M-HCN]⁺·Loss of hydrogen cyanide from the ring81[10]
81[M-N₂H₂]⁺· or [M-CH₂N]⁺Ring fragmentation80[10]
54[C₃H₄N]⁺Further fragmentation-

The fragmentation of the pyrimidine ring is a key pathway, often involving the loss of small, stable molecules like HCN. The comparison with 2-amino-5-methylpyridine (MW = 108.14 g/mol ) shows similar fragmentation patterns, such as the loss of a hydrogen atom and HCN, although the specific m/z values will differ by one mass unit due to the different molecular formulas.

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyrimidine ring in this compound.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the wavelength range of interest. The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200 - 400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis Sample Solid Sample Solvent UV-transparent Solvent Sample->Solvent Dissolve Solution Dilute Solution Solvent->Solution Dilute Blank Measure Blank Solution->Blank Place in Cuvette Measurement Measure Sample Blank->Measurement Analysis Determine λmax Measurement->Analysis UVSpectrum UV-Vis Spectrum Analysis->UVSpectrum Generate

Caption: Workflow for UV-Visible spectroscopic analysis.

Predicted UV-Vis Data and Interpretation

Aromatic amines and pyrimidine derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions[11]. The position of the λmax is sensitive to the substitution pattern and the solvent polarity.

Technique Predicted λmax (nm) Comments
UV-Vis Spectroscopy230 - 250 and 280 - 320The spectrum is expected to show two main absorption bands, characteristic of substituted pyrimidines. The exact positions will depend on the solvent used.

The amino group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorbance compared to unsubstituted pyrimidine. The methyl group has a smaller effect. The predicted λmax values are based on typical absorbance ranges for aminopyrimidines.

Conclusion: A Unified Approach to Structural Verification

The structural confirmation of this compound is achieved through the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique and complementary piece of information, and together they create a comprehensive and unambiguous picture of the molecule's structure.

  • FT-IR confirms the presence of the key functional groups: the primary amine and the methyl group, as well as the aromatic pyrimidine ring.

  • ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and the chemical environment of each atom.

  • Mass Spectrometry verifies the molecular weight and provides characteristic fragmentation patterns that support the proposed structure.

  • UV-Vis Spectroscopy confirms the presence of a conjugated electronic system.

By comparing the predicted data for this compound with the experimental data of its close structural analog, 2-amino-5-methylpyridine, we can confidently anticipate the spectroscopic features of the target molecule. This guide provides a robust framework for researchers to approach the structural elucidation of this compound and other related heterocyclic compounds, ensuring the scientific integrity and accuracy of their work.

References

A Comparative Guide to Purity Assessment of 5-Methylpyrimidin-2-amine: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or an intermediate like 5-Methylpyrimidin-2-amine is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique for purity assessment is a critical decision that impacts the entire development lifecycle. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple listing of pros and cons. It delves into the fundamental principles of each technique, explains the rationale behind experimental design, and provides detailed, field-proven protocols. By understanding the strengths and limitations of both HPLC and qNMR, you can make informed decisions, ensuring the generation of robust, reliable, and defensible data.

The Principle of Orthogonality in Purity Assessment

Before comparing HPLC and qNMR, it is crucial to understand the concept of orthogonality. A purity assessment method should ideally be mechanistically different from the final purification method.[1] This ensures that impurities not resolved by the purification process are detectable by the analytical method. Both HPLC and qNMR offer orthogonal approaches to purity determination, providing a more comprehensive picture of a sample's integrity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution, sensitivity, and reproducibility.[2] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a compound like this compound, a reversed-phase HPLC method is typically the first choice.

The "Why" Behind the HPLC Method
  • Reversed-Phase Chromatography: This mode is ideal for separating moderately polar to nonpolar compounds like this compound. The nonpolar stationary phase (e.g., C18) retains the analyte, and a polar mobile phase elutes it.

  • UV Detection: this compound contains a chromophore (the pyrimidine ring), making it readily detectable by a UV-Vis detector. The choice of wavelength is critical for sensitivity and should be set at the absorbance maximum of the analyte.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the elution of both the main component and any potential impurities with a wide range of polarities.

Experimental Protocol: HPLC-UV Purity Determination of this compound

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to the total peak area.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier to improve peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by scanning the UV spectrum of the standard solution (typically the λmax).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Self-Validation: The protocol's validity is supported by the inclusion of a reference standard for peak identification and system suitability checks (e.g., retention time, peak shape, and resolution). Method validation according to ICH Q2(R1) guidelines would be required for use in a regulated environment.[4][5][6]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination, offering a distinct advantage as a primary analytical method.[7][8][9] Unlike HPLC, which relies on the response factor of a reference standard, qNMR provides a direct measurement of the analyte's purity based on the fundamental relationship between NMR signal intensity and the number of nuclei.[10]

The "Why" Behind the qNMR Method
  • Direct Proportionality: The integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. This allows for quantification without the need for a specific reference standard of the analyte itself.[7]

  • Internal Standard: An internal standard of known purity and weight is added to the sample. By comparing the integral of a specific resonance of the analyte to that of the internal standard, the absolute purity of the analyte can be calculated.[8]

  • Structural Confirmation: A significant advantage of qNMR is its ability to simultaneously provide structural information, confirming the identity of the main component and potentially identifying impurities.[11]

Experimental Protocol: ¹H qNMR Purity Determination of this compound

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Reagents:

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d6, ensuring both the analyte and internal standard are fully soluble).

  • Internal Standard (e.g., Maleic acid or another suitable standard with high purity and signals that do not overlap with the analyte).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a suitable amount of the internal standard (e.g., ~10 mg of maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This is critical for accuracy and involves:

      • Long Relaxation Delay (D1): Typically 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation of the nuclei between pulses.

      • Optimized Pulse Angle: A 90° pulse angle is often used.

      • Sufficient Signal-to-Noise Ratio (S/N): A high S/N is necessary for accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation[12]:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass

        • m = mass

        • Purity = Purity of the standard

Self-Validation: The use of a certified internal standard and strict adherence to quantitative acquisition parameters provide a self-validating system. The accuracy is directly traceable to the purity of the internal standard.

Visualizing the Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject Inject into HPLC dissolve_sample->inject weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std dissolve_std->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result Purity Report (Relative Purity) calculate->result

Caption: Experimental workflow for HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Quantitative Conditions) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate result Purity Report (Absolute Purity & Structural Info) calculate->result

Caption: Experimental workflow for qNMR purity assessment.

The Mass Balance Approach: A Holistic View of Purity

For a comprehensive purity assignment, especially for reference standards, a mass balance approach is often employed.[13][14][15] This approach considers all possible impurities, including structurally related compounds, residual solvents, water, and non-volatile inorganic impurities.[16][17] HPLC is a key component of the mass balance approach for quantifying organic impurities.

Mass_Balance cluster_main Total Sample (100%) cluster_impurities Impurity Profile Purity Purity of Main Component Impurities Total Impurities Organic Organic Impurities (HPLC/GC) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (GC-HS) Impurities->Solvents Inorganic Non-volatile Impurities (TGA) Impurities->Inorganic

Caption: The mass balance approach to purity determination.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLC-UVqNMR
Principle Chromatographic separation based on polarity.Nuclear spin resonance; signal intensity proportional to molar concentration.
Quantification Relative (Area %) or external standard calibration.Absolute (with internal standard) or relative.[12]
Reference Standard Requires a reference standard of the analyte for assay.[11]Can be used without a reference standard of the analyte.[8][11]
Information Provided Purity, number of components, retention times.[11]Purity, structural confirmation, identification of impurities.[11]
Sensitivity Generally higher for trace impurities.[11]Lower sensitivity, but excellent for quantifying impurities at ~0.1% and above.[11]
Throughput Higher, with typical run times of 20-30 minutes per sample.[11]Lower, especially due to long relaxation delays required for quantification.[11]
Sample Preparation Can be more extensive, requiring filtration.Simpler, involving accurate weighing and dissolution.[18]
Cost Lower initial instrument cost, but ongoing cost of solvents and columns.[19]Higher initial instrument cost, but lower solvent consumption.[20]
Destructive Yes, the sample is consumed.No, the sample can be recovered.[21]

Conclusion: A Complementary Approach to Purity Assessment

The choice between HPLC and qNMR for the purity assessment of this compound is not a matter of one being definitively superior to the other. Instead, they should be viewed as powerful, complementary techniques.[11]

  • HPLC is the ideal choice for:

    • Routine quality control with high throughput requirements.

    • Detecting trace-level impurities due to its high sensitivity.

    • As a component of a comprehensive mass balance approach for reference standard characterization.

  • qNMR is the preferred method for:

    • Assigning an absolute purity value to a reference standard without requiring a specific standard of the analyte itself.

    • Simultaneously confirming the structure of the main component and identifying impurities.

    • Cases where the sample is precious and needs to be recovered.

For the most rigorous and defensible purity assessment of this compound, a dual-pronged approach is recommended. HPLC can provide a high-sensitivity profile of impurities, while qNMR offers an accurate, absolute measure of the bulk material's purity and confirms its identity. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

In Vitro Evaluation of 5-Methylpyrimidin-2-amine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, 5-methylpyrimidin-2-amine derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against several key enzyme families implicated in a range of pathologies, most notably cancer. This guide provides a comprehensive in vitro evaluation of these derivatives, comparing their performance as inhibitors of critical oncogenic kinases, and offers detailed experimental protocols to support further research and development in this area.

The Significance of Targeting Kinases in Oncology

Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a major class of anticancer drugs. This guide will focus on the inhibitory potential of this compound derivatives against three pivotal kinase families: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Polo-Like Kinases (PLKs).

  • Cyclin-Dependent Kinases (CDKs): This family of serine/threonine kinases are fundamental regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Selective inhibition of CDKs, such as CDK4 and CDK6, has already led to the approval of several drugs for the treatment of certain types of breast cancer.[1][2]

  • Janus Kinases (JAKs): These tyrosine kinases are crucial mediators of cytokine signaling, which in turn governs immune responses and hematopoiesis. The JAK-STAT signaling pathway is often constitutively activated in myeloproliferative neoplasms (MPNs) and other hematologic malignancies, primarily due to mutations in JAK2.[3][4]

  • Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 plays a critical role in maintaining genomic stability. Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumor progression.[5][6]

Comparative Inhibitory Activity of this compound Derivatives

The this compound scaffold has proven to be a versatile platform for the development of potent kinase inhibitors. The inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions on the pyrimidine core and the target kinase. Below is a comparative summary of the reported in vitro activities of representative this compound and related aminopyrimidine derivatives against key kinases.

Compound/Derivative ClassTarget EnzymeIC50 (nM)Reference
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (A8) JAK2 5 [7][8]
JAK1193[7][8]
JAK3273[7][8]
TYK2206[7][8]
Pyrimidin-2-amine derivative (8h) PLK4 6.7 [6]
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (66) CDK6 Potent Inhibition
CDK9 Potent Inhibition[9]
CYT387 (Aminopyrimidine) JAK1 11 [4]
JAK2 18 [4]
TYK217[4]
JAK3155[4]
Pyridopyrimidine derivative (21a) CDK4 10 [10]
CDK6 26 [10]
CDK2700[10]

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

Understanding Kinase Inhibition: Mechanism of Action

The primary mechanism by which this compound derivatives and other small molecule kinase inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the kinase.

Enzyme Kinase Enzyme Active_Site ATP Binding Site Enzyme->Active_Site Substrate Substrate Substrate->Enzyme Binds to Enzyme ATP ATP ATP->Active_Site Binds to Active Site Inhibitor This compound Derivative Inhibitor->Active_Site Competitively Binds (Blocks ATP) Phosphorylated_Substrate Phosphorylated Substrate Active_Site->Phosphorylated_Substrate Catalyzes Phosphorylation ADP ADP Phosphorylated_Substrate->ADP Releases

Caption: Mechanism of ATP-competitive kinase inhibition.

By occupying the ATP-binding pocket, these inhibitors prevent the kinase from binding to its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade. The aminopyrimidine core is a well-established hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region.[3][7]

Experimental Protocols for In Vitro Evaluation

To accurately determine the inhibitory potency of this compound derivatives, robust and reproducible in vitro kinase assays are essential. The following are detailed, step-by-step methodologies for two widely used assay formats.

Radiometric Kinase Assay

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection of Phosphorylation cluster_analysis 4. Data Analysis A Prepare Kinase Reaction Mix: - Kinase - Substrate - Buffer (e.g., Tris-HCl, MgCl2, DTT) D Incubate Kinase Mix with Inhibitor (or DMSO control) A->D B Prepare Inhibitor Dilutions: - this compound derivative - DMSO (vehicle) B->D C Prepare [γ-³²P]ATP Mix E Initiate reaction by adding [γ-³²P]ATP Mix C->E D->E F Incubate at 30°C for a defined time (e.g., 30-90 minutes) E->F G Spot reaction mixture onto phosphocellulose paper F->G H Wash paper to remove unincorporated [γ-³²P]ATP G->H I Quantify radioactivity on paper (e.g., PhosphorImager or Scintillation Counter) H->I J Calculate % inhibition relative to control I->J K Plot % inhibition vs. inhibitor concentration J->K L Determine IC50 value K->L cluster_prep 1. Kinase Reaction cluster_adp_detection 2. ADP Detection cluster_measurement 3. Measurement and Analysis A Incubate Kinase, Substrate, ATP, and Inhibitor in a multi-well plate B Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP A->B C Incubate for 40 minutes at room temperature B->C D Add Kinase Detection Reagent to convert ADP to ATP and generate light C->D E Incubate for 30-60 minutes at room temperature D->E F Measure luminescence using a luminometer E->F G Calculate % inhibition and determine IC50 F->G

References

A Comparative Guide to the Biological Effects of 5-Methylpyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-methylpyrimidin-2-amine analogs that have been developed as potent and selective inhibitors of key protein kinases, specifically Janus Kinase 2 (JAK2) and Polo-like Kinase 4 (PLK4). For researchers, medicinal chemists, and drug development professionals, this document offers a synthesized overview of the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to characterize these promising therapeutic candidates.

Introduction: The Versatility of the this compound Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an ideal starting point for the design of kinase inhibitors. The this compound core, in particular, has proven to be a versatile template for the development of inhibitors targeting distinct kinases involved in oncology and other therapeutic areas. This guide will focus on two prominent examples: a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms (MPNs) and a series of pyrimidin-2-amine analogs as potent PLK4 inhibitors for breast cancer.

Section 1: Targeting Myeloproliferative Neoplasms with Selective JAK2 Inhibitors

Myeloproliferative neoplasms are a group of blood cancers driven by mutations that lead to the constitutive activation of the JAK/STAT signaling pathway.[2] The most common of these is the JAK2V617F mutation.[2] This has made JAK2 a prime therapeutic target. The following sections compare a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives designed for selective JAK2 inhibition.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, hematopoiesis, and cell proliferation.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 associated Receptor->JAK2 2. Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene 6. Nuclear Translocation & Gene Regulation Inhibitor This compound Analog (e.g., A8) Inhibitor->JAK2 Inhibits Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound analogs.

Comparative Efficacy of JAK2 Inhibitor Analogs

A study by researchers developed a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives and evaluated their inhibitory activity against JAK2 and other JAK family kinases. The lead compound, A8 , demonstrated excellent potency and selectivity.[2][4]

CompoundR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)Selectivity (TYK2/JAK2)
A8 4-(isopropyl)pyrazole193527320638.654.641.2
A9 4-(tert-butyl)pyrazole46811>100049642.5>90.945.1
A12 4-(cyclopentyl)pyrazole3218>100038540.1>12548.1

Data sourced from ACS Med Chem Lett. 2023, 14, 8, 1113–1121.[4]

Structure-Activity Relationship (SAR) Insights:

The development of these analogs was guided by a strategy of opening the tetrahydroisoquinoline ring of a previous lead compound.[2] This modification led to improved metabolic stability. The pyrimidin-2-amine core is crucial for activity, forming key hydrogen bonds with the hinge region of the JAK2 kinase domain.[2] The sulfonamide group also plays a vital role in both activity and selectivity.[2] Variations in the substituent on the pyrazole ring demonstrated that bulky aliphatic groups, such as isopropyl, tert-butyl, and cyclopentyl, are well-tolerated and contribute to high potency and selectivity.[2]

Section 2: Targeting Breast Cancer with Potent PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[5][6] Overexpression of PLK4 is observed in various cancers, including breast cancer, making it an attractive therapeutic target.[7] A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.

PLK4 and the Centriole Duplication Pathway

PLK4 initiates centriole duplication by phosphorylating its substrates, leading to the assembly of a new procentriole. Inhibition of PLK4 disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells.

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Inhibitor This compound Analog (e.g., 8h) Inhibitor->PLK4 Inhibits SASS6 SASS6 STIL->SASS6 Recruits Centriole Centriole Duplication SASS6->Centriole Mitosis Proper Mitosis Centriole->Mitosis

Caption: The role of PLK4 in centriole duplication and its inhibition by pyrimidin-2-amine analogs.

Comparative Efficacy of PLK4 Inhibitor Analogs

A study focused on the design and synthesis of pyrimidin-2-amine derivatives as PLK4 inhibitors identified compound 8h as a highly potent molecule.[5][6]

CompoundR Group ModificationPLK4 IC50 (µM)
3b Phenyl group0.0312
3r Phenyl with amino group0.0174
8h Phenyl with hydrophilic fragment0.0067

Data sourced from RSC Med. Chem., 2023, 14, 1787-1802.[5]

Structure-Activity Relationship (SAR) Insights:

The SAR studies revealed that the aminopyrimidine core is essential for interacting with the hinge region of PLK4.[5] The introduction of an amino group on the phenyl ring (compound 3r ) enhanced the inhibitory activity compared to the unsubstituted phenyl ring (compound 3b ), likely due to the formation of an additional hydrogen bond.[5] Further optimization by introducing a hydrophilic fragment on the phenyl ring (compound 8h ) led to a nearly three-fold increase in potency compared to 3r .[5] This modification allows for better adaptation to the solvent-exposed region of the kinase.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are representative methodologies for the key assays used to characterize these this compound analogs.

In Vitro Kinase Inhibition Assay (for JAK2 and PLK4)

This protocol describes a general method for determining the in vitro potency (IC50) of compounds against their target kinases.

Materials:

  • Recombinant human kinase (e.g., JAK2, PLK4)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and the specific kinase substrate in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. The signal is typically luminescent or fluorescent and is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Ba/F3-JAK2V617F for JAK2 inhibitors, MCF-7 for PLK4 inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a highly adaptable and effective starting point for the design of potent and selective kinase inhibitors. The comparative analysis of analogs targeting JAK2 and PLK4 demonstrates that subtle modifications to the peripheral substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The detailed structure-activity relationships and experimental protocols provided in this guide offer a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the development of the next generation of targeted therapeutics.

References

A Comparative Guide to the Structural Validation of Novel 5-Methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a critical scaffold, forming the backbone of numerous therapeutic agents. The precise structural elucidation of novel analogues, such as those derived from 5-Methylpyrimidin-2-amine, is a foundational step in the drug discovery pipeline. An unambiguous understanding of the molecular architecture is paramount, as it dictates physicochemical properties, molecular interactions, and ultimately, biological activity.

This guide, authored from the perspective of a Senior Application Scientist, offers a comparative analysis of the primary analytical techniques for the structural validation of novel this compound derivatives. We will move beyond a simple listing of methods to provide a deeper, experience-driven rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Orthogonal Approach: A Pillar of Trustworthiness

No single technique, however powerful, should be solely relied upon for the structural validation of a novel chemical entity. An orthogonal approach, leveraging the strengths of multiple, complementary methods, provides the highest degree of confidence. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different physical principle, and their collective agreement constitutes a powerful validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and constitution of a molecule in solution. It relies on the magnetic properties of atomic nuclei, providing a detailed picture of the chemical environment of each atom.

Expertise & Experience in NMR Analysis

For a novel this compound derivative, a suite of NMR experiments is essential. A standard ¹H NMR will provide initial information on the number and type of protons, but for a substituted pyrimidine, signal overlap in the aromatic region is a common challenge.[1] This is where two-dimensional (2D) NMR techniques become indispensable.

A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the logical next step to establish proton-proton coupling networks, revealing which protons are adjacent to one another.[2] For a this compound scaffold, this can help to place substituents on the pyrimidine ring relative to the remaining ring protons.

To definitively assign the carbon skeleton, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is performed. This correlates each proton with the carbon to which it is directly attached. Following this, a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[2] This is particularly powerful for identifying quaternary carbons and for linking substituent groups to the pyrimidine core. The long-range coupling constant for magnetization transfer in an HMBC is typically set to around 8 Hz to optimize for these 2-3 bond couplings.[1]

The chemical shifts observed in both ¹H and ¹³C NMR are highly sensitive to the electronic environment. The amino group at the 2-position and the methyl group at the 5-position will influence the chemical shifts of the ring protons and carbons in a predictable manner.[3] For instance, the protons of the amino group itself can be observed in the range of 0.5-5.0 ppm, and their signal may be broadened due to hydrogen bonding.[4]

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution, using sonication if necessary.[5]

  • ¹H NMR Acquisition : Acquire a standard 1D proton spectrum to assess sample purity and obtain initial chemical shift and integration information.

  • 2D COSY Acquisition : Using a standard gradient-enhanced COSY pulse sequence, acquire a 2D COSY spectrum to establish ¹H-¹H coupling networks.

  • 2D HSQC Acquisition : Acquire a gradient-enhanced HSQC spectrum to identify direct ¹H-¹³C correlations.

  • 2D HMBC Acquisition : Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay for 2-3 bond correlations (typically ~8 Hz).[1]

  • Data Interpretation : Integrate the data from all spectra to build a complete picture of the molecule's connectivity. The consistency of correlations across all experiments provides a self-validating dataset.

NMR_Workflow cluster_NMR NMR Structural Validation Workflow Sample_Prep Sample Preparation (5-10mg in 0.5mL solvent) 1H_NMR 1D ¹H NMR (Purity, Proton Count) 2D_COSY 2D ¹H-¹H COSY (H-H Connectivity) 2D_HSQC 2D ¹H-¹³C HSQC (Direct C-H Bonds) 2D_HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Bonds) Structure_Elucidation Structure Elucidation (Data Integration)

Mass Spectrometry (MS): Confirming the Mass and Fragmentation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy.[5] For structural validation, the fragmentation pattern of the molecule under ionization provides crucial substantiating evidence.

Expertise & Experience in MS Analysis

For a novel this compound derivative, high-resolution mass spectrometry (HRMS), often using a technique like Electrospray Ionization (ESI), is essential to confirm the elemental formula. ESI is a soft ionization technique, which often leaves the molecular ion intact, providing a clear [M+H]⁺ peak.[5]

The real structural insight, however, comes from tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation of the pyrimidine ring is often predictable, with characteristic losses of small molecules or radicals.[6][7] For example, the pyrimidine ring itself can undergo cleavage, and substituents will be lost in a manner that reflects their bonding to the core.[6][7] By analyzing these fragmentation pathways, we can confirm the presence of the this compound core and the nature and location of its substituents.

Experimental Protocol: A Self-Validating MS Workflow
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Full Scan MS : Acquire a full scan mass spectrum using a high-resolution mass spectrometer to determine the accurate mass of the protonated molecule ([M+H]⁺).

  • MS/MS Analysis : Select the [M+H]⁺ ion for fragmentation and acquire the MS/MS spectrum.

  • Data Interpretation : Compare the accurate mass to the calculated mass for the proposed structure. Analyze the fragmentation pattern to ensure it is consistent with the structure determined by NMR. The presence of expected fragments serves as a validation of the proposed connectivity.

MS_Workflow cluster_MS MS Structural Validation Workflow Sample_Prep_MS Sample Preparation (Dilute solution) Full_Scan_MS HRMS Full Scan (Accurate Mass of [M+H]⁺) MS_MS Tandem MS (MS/MS) (Fragmentation of [M+H]⁺) Structure_Confirmation Structure Confirmation (Formula & Fragmentation)

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination.[8] This technique provides precise information on atomic positions, bond lengths, bond angles, and stereochemistry in the solid state.[9][10]

Expertise & Experience in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the novel compound. This often requires screening a variety of solvents and crystallization conditions. Once a suitable crystal is obtained, the diffraction data can provide an unparalleled level of structural detail.[11] For a this compound derivative, X-ray crystallography can definitively confirm the substitution pattern on the pyrimidine ring and reveal the conformation of any flexible substituents. It also provides valuable information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[8]

While NMR provides the structure in solution and MS provides the mass and fragmentation, X-ray crystallography gives a precise snapshot of the molecule in the solid state. The agreement between the solid-state structure and the solution-state data from NMR provides the ultimate validation.

Experimental Protocol: A Self-Validating Crystallography Workflow
  • Crystallization : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require extensive screening of conditions.

  • Data Collection : Mount a single crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure.

  • Structural Analysis : Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions. Compare this solid-state structure with the connectivity determined by NMR.

XRay_Workflow cluster_XRay X-ray Crystallography Workflow Crystallization Single Crystal Growth (Screening Conditions) Data_Collection X-ray Diffraction Data Collection Structure_Solution Structure Solution and Refinement Final_Structure Definitive 3D Structure (Solid State)

Data Comparison and Final Validation

The table below summarizes the type of data obtained from each technique and how they compare to provide a comprehensive structural validation of a hypothetical novel this compound derivative.

Technique Experimental Data Structural Insights Role in Validation
NMR Spectroscopy Chemical shifts (¹H, ¹³C), coupling constants, 2D correlations (COSY, HSQC, HMBC)Atomic connectivity, constitution, and solution-state conformation.Primary method for determining the covalent structure.
Mass Spectrometry Accurate mass (m/z) of the molecular ion, fragmentation pattern (MS/MS)Molecular formula confirmation and substantiation of the core structure and substituents.Orthogonal confirmation of molecular weight and key structural motifs.
X-ray Crystallography Atomic coordinates, bond lengths, bond angles, crystal packing informationUnambiguous 3D structure in the solid state, including stereochemistry and intermolecular interactions.The "gold standard" for definitive structural proof, when a suitable crystal is available.

The convergence of data from these three powerful and distinct analytical techniques provides an unassailable validation of the structure of a novel this compound derivative. This rigorous, multi-faceted approach is not merely a procedural checklist but a fundamental component of scientific integrity in drug discovery and development.

References

Navigating the Labyrinth of Kinase Inhibitor Selectivity: A Comparative Guide to the Cross-Reactivity of 5-Methylpyrimidin-2-amine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, certain chemical structures emerge as "privileged scaffolds" due to their inherent ability to bind to specific families of biological targets. The 5-methylpyrimidin-2-amine core is a quintessential example of such a scaffold, prominently featured in a multitude of kinase inhibitors. Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding pocket of protein kinases, enzymes that are central regulators of a vast number of cellular processes.[1]

However, this advantageous mimicry comes with an intrinsic challenge: cross-reactivity. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 protein kinases.[2] Consequently, inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and modulating the function of unintended kinases and other proteins.[3] This polypharmacology can be a double-edged sword; while it can sometimes lead to beneficial synergistic effects, it is more often associated with adverse side effects and toxicity, confounding the interpretation of experimental data and complicating clinical development.[3][4]

This guide provides an in-depth comparison of the cross-reactivity profiles of this compound-based compounds. We will delve into the experimental methodologies used to assess selectivity, present comparative data for key compounds, and explore the downstream consequences of off-target engagement on cellular signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate the complex labyrinth of kinase inhibitor selectivity.

Case Study: Unraveling the Selectivity Profile of Fedratinib

To illustrate the principles of cross-reactivity, we will focus on Fedratinib (formerly TG101348), an FDA-approved inhibitor of Janus kinase 2 (JAK2) that features the this compound core.[5] Fedratinib was developed to treat myelofibrosis, a myeloproliferative neoplasm driven by hyperactive JAK-STAT signaling.[5][6] While designed for JAK2, its broader kinome profile reveals a nuanced landscape of on- and off-target activities.

A comprehensive kinome scan, a high-throughput assay that measures the binding affinity of a compound against a large panel of kinases, provides a detailed fingerprint of its selectivity.[2][7] The data below compares the inhibitory activity of Fedratinib against its primary target, JAK2, other members of the JAK family, and notable off-targets.

Kinase TargetFedratinib IC50 (nM)Fold Selectivity vs. JAK2Reference
Primary Target
JAK231x[5][6]
JAK Family Off-Targets
JAK110535x[6]
TYK2>1000>334x[6]
JAK3>1000>135x[6]
Key Non-JAK Off-Targets
FLT3155x[6]
BRD413043x[8]

Table 1: Comparative inhibitory activity of Fedratinib against its primary target and key off-targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher potency. Fold selectivity is calculated by dividing the IC50 for the off-target by the IC50 for the primary target (JAK2).

Analysis of Fedratinib's Selectivity:

The data clearly demonstrates that while Fedratinib is a potent inhibitor of JAK2, it is not entirely specific. It exhibits a 35-fold selectivity for JAK2 over JAK1, but is significantly less active against JAK3 and TYK2.[6] This relative selectivity within the JAK family is clinically relevant, as inhibition of other JAK isoforms can lead to different physiological effects.[6]

Furthermore, Fedratinib displays potent activity against Fms-like tyrosine kinase 3 (FLT3), with only a 5-fold selectivity over JAK2.[6] This off-target activity could be significant in certain hematological malignancies where FLT3 is a known driver.[9] Additionally, Fedratinib has been shown to inhibit the non-kinase bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription, albeit at a higher concentration.[8] This dual kinase-bromodomain inhibition may contribute to its overall therapeutic effect and side-effect profile.[8]

Experimental Workflows for Assessing Cross-Reactivity

To generate the kind of data presented above, a suite of robust experimental techniques is employed. Here, we provide detailed, step-by-step methodologies for three key workflows.

In Vitro Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.[10]

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. The peptide is labeled with a FRET acceptor (e.g., fluorescein), and a phospho-specific antibody labeled with a FRET donor (e.g., a terbium cryptate) is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP at 2X their final desired concentrations in the kinase reaction buffer.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-XL665 in TR-FRET dilution buffer with EDTA to stop the kinase reaction.[10]

  • Kinase Reaction:

    • Dispense 5 µL of the 2X kinase solution into the wells of a low-volume 384-well plate.

    • To measure inhibition, add serial dilutions of the test compound (e.g., Fedratinib) to the wells before adding the kinase.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which depends on the kinase's activity.[10]

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X detection mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for antibody binding.[10]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Detection prep1 2X Kinase Solution reac1 Dispense 5µL 2X Kinase (+/- Inhibitor) prep1->reac1 prep2 2X Substrate/ATP Mix reac2 Add 5µL 2X Substrate/ATP prep2->reac2 prep3 2X Detection Mix det1 Add 10µL 2X Detection Mix (stops reaction) prep3->det1 reac1->reac2 reac3 Incubate @ RT (60 min) reac2->reac3 reac3->det1 det2 Incubate @ RT (60 min) det1->det2 det3 Read TR-FRET Signal det2->det3 analysis Data Analysis det3->analysis Calculate IC50 G cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis treat1 Treat cells with compound or vehicle treat2 Harvest and aliquot cells treat1->treat2 treat3 Heat @ temperature gradient (e.g., 40-70°C) treat2->treat3 lysis1 Freeze-thaw cycles treat3->lysis1 lysis2 Centrifuge (20,000 x g) lysis1->lysis2 lysis3 Collect supernatant (soluble proteins) lysis2->lysis3 det1 Quantify & normalize protein lysis3->det1 det2 Western Blot for target det1->det2 det3 Analyze melt curve shift det2->det3 G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Target Gene Transcription STAT_dimer->Gene Translocates to Nucleus & Binds DNA Nucleus Nucleus Proliferation Cell Proliferation & Survival Gene->Proliferation Regulates Fedratinib Fedratinib Fedratinib->JAK2 INHIBITS (On-Target) FLT3 FLT3 Fedratinib->FLT3 INHIBITS (Off-Target) FLT3_pathway FLT3 Pathway FLT3->FLT3_pathway

References

A Comparative Benchmarking Guide to the Synthesis of 5-Methylpyrimidin-2-amine: Established Protocols vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrimidin-2-amine

This compound is a pivotal structural motif in medicinal chemistry and drug development. Its presence in a molecule can significantly influence physicochemical properties and biological activity, making it a valuable building block for a diverse range of therapeutic agents. As the demand for novel pharmaceuticals grows, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comprehensive analysis of established and emerging synthetic methodologies for this compound, offering a critical benchmark for researchers, scientists, and professionals in the field. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative performance of each route, empowering you to make informed decisions for your synthetic campaigns.

Established Synthesis Protocols: A Critical Evaluation

Two classical methods have long dominated the landscape of 2-amino-5-methylpyridine (a common isomer and synonym for this compound) synthesis: the Chichibabin reaction and a route commencing from 3-methylpyridine-N-oxide.

The Chichibabin Reaction: A Time-Honored Amination

First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of pyridine and its derivatives using sodium amide.[1]

Reaction Mechanism:

The Chichibabin reaction is a nucleophilic aromatic substitution that proceeds via an addition-elimination mechanism.[1][2] The potent nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. This addition forms a negatively charged intermediate known as a σ-adduct (or Meisenheimer adduct).[2] Aromatization is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source, such as ammonia or water during workup, to liberate hydrogen gas.[2][3]

Chichibabin_Mechanism cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Aromatization cluster_3 Step 3: Protonation Pyridine 3-Methylpyridine Sigma_Adduct σ-Adduct Intermediate Pyridine->Sigma_Adduct + NH₂⁻ Amide NaNH₂ Sigma_Adduct_2 σ-Adduct Intermediate Product_Salt Sodium salt of product Sigma_Adduct_2->Product_Salt - H⁻ Product_Salt_2 Sodium salt of product Final_Product 2-Amino-5-methylpyridine Product_Salt_2->Final_Product + H₂O

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Chichibabin Synthesis of 2-Amino-5-methylpyridine

  • Materials: 3-methylpyridine (3-picoline), sodium amide (NaNH₂), anhydrous toluene or xylene, ammonium chloride solution (saturated), deionized water, anhydrous sodium sulfate, ethyl acetate.

  • Procedure:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add freshly powdered sodium amide (1.2 equivalents).

    • Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask.

    • Begin stirring and slowly add 3-methylpyridine (1.0 equivalent) dropwise to the suspension.

    • Heat the reaction mixture to reflux (110-140°C) for 4-6 hours. The evolution of hydrogen gas indicates the reaction is proceeding.[3]

    • Cool the mixture to room temperature and cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide.

    • Neutralize the mixture with a saturated solution of ammonium chloride.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Causality and Trustworthiness: The Chichibabin reaction, while historically significant, presents considerable safety challenges due to the use of sodium amide, a highly reactive and air-sensitive reagent.[3] It reacts violently with water and can form explosive peroxides upon exposure to air.[3] Strict anhydrous and inert atmosphere techniques are mandatory. The high reaction temperatures can also lead to the formation of byproducts. The yield is often moderate and can be variable depending on the quality of the sodium amide.[2]

Synthesis from 3-Methylpyridine-N-oxide: A Milder Alternative

This method offers a potentially safer and higher-yielding alternative to the Chichibabin reaction. It involves the activation of the pyridine ring through N-oxidation, followed by reaction with a trialkylamine and an electrophilic compound, and subsequent rearrangement and hydrolysis.[4][5][6]

Reaction Mechanism:

The N-oxide oxygen atom activates the pyridine ring towards electrophilic attack. The reaction with an electrophile (e.g., from thionyl chloride or phosgene) in the presence of a trialkylamine leads to the formation of an intermediate that rearranges to a 2-substituted pyridine derivative. The final step involves the cleavage of the substituent to yield the 2-amino group.

Caption: Workflow for synthesis from 3-Methylpyridine-N-oxide.

Experimental Protocol: Synthesis from 3-Methylpyridine-N-oxide

  • Materials: 3-methylpyridine-N-oxide, trimethylamine, thionyl chloride, methylene chloride, 48% hydrogen bromide solution, sodium hydroxide solution, ethyl acetate.

  • Procedure:

    • Dissolve 3-methylpyridine-N-oxide (1.0 equivalent) in methylene chloride and cool to -5°C.

    • Condense trimethylamine (4.1 equivalents) into the solution.

    • Add a solution of thionyl chloride (1.2 equivalents) in methylene chloride dropwise, maintaining the temperature below 0°C.[4]

    • Allow the mixture to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Add 48% hydrogen bromide solution and heat the mixture to distill off the water, then increase the temperature to approximately 210°C and maintain for several hours.[4][7]

    • Cool the reaction mixture and adjust the pH to 9 with a sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic extracts and concentrate to yield the crude product, which can be further purified.

Causality and Trustworthiness: This method avoids the use of the highly hazardous sodium amide. The reaction conditions are generally milder in the initial steps, although the final dealkylation requires high temperatures. The yields reported in the patent literature are often high, in the range of 80-86%.[4] However, this multi-step process may be less atom-economical than the direct amination of the Chichibabin reaction.

Novel Synthesis Methods: The Next Generation

The quest for more efficient, safer, and sustainable synthetic routes has led to the development of new methods for constructing the 2-aminopyrimidine scaffold.

Condensation with Guanidine: A Convergent Approach

A powerful and convergent strategy for the synthesis of 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.[8][9]

Reaction Mechanism:

This reaction proceeds through a series of condensation and cyclization steps. The guanidine acts as a binucleophile, reacting with both carbonyl groups of the 1,3-dicarbonyl compound to form a dihydropyrimidine intermediate, which then dehydrates to the aromatic pyrimidine.

Guanidine_Condensation Dicarbonyl 1,3-Dicarbonyl (or equivalent) Condensation Condensation & Cyclization Dicarbonyl->Condensation Guanidine Guanidine Guanidine->Condensation Product 2-Aminopyrimidine Derivative Condensation->Product

Caption: General scheme for 2-aminopyrimidine synthesis.

Experimental Protocol: Synthesis via Guanidine Condensation (Hypothetical for this compound)

  • Materials: A suitable 1,3-dicarbonyl precursor to 5-methylpyrimidine (e.g., 2-methyl-3-oxobutanal or a protected form), guanidine hydrochloride, a base (e.g., sodium ethoxide), ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add guanidine hydrochloride to the sodium ethoxide solution and stir.

    • Add the 1,3-dicarbonyl precursor dropwise to the reaction mixture.

    • Reflux the mixture for several hours.

    • Cool the reaction and neutralize with acid.

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent.

    • Dry and concentrate the organic extracts to obtain the crude product for further purification.

Causality and Trustworthiness: This method is highly versatile and allows for the synthesis of a wide range of substituted 2-aminopyrimidines by varying the 1,3-dicarbonyl component.[8] The starting materials are often readily available and the reaction conditions are typically milder than the Chichibabin reaction. However, the synthesis of the required 1,3-dicarbonyl precursor for this compound may add extra steps to the overall sequence.

Modern Catalytic Approaches: The Forefront of Efficiency

Recent advances in catalysis have opened new avenues for the synthesis of 2-aminopyrimidines with improved efficiency and selectivity. These methods often utilize transition metal catalysts to facilitate novel bond formations.

One promising approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles with cyanamides.[10] While not yet demonstrated for the specific synthesis of this compound, this methodology highlights the potential of modern catalytic systems to construct complex heterocyclic scaffolds from simple starting materials. Another innovative route is the use of a NaH-iodide composite to mediate the C2-amination of pyridines with primary amines under milder conditions than the traditional Chichibabin reaction.[10]

Causality and Trustworthiness: Catalytic methods offer the potential for higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. However, the development of these catalysts and the optimization of reaction conditions can be complex and may require specialized expertise. The cost and availability of the catalysts can also be a consideration for large-scale synthesis.

Performance Benchmark: A Comparative Analysis

Synthesis Method Starting Materials Key Reagents Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Chichibabin Reaction 3-MethylpyridineSodium amideHigh temperature (110-140°C), inert solventModerate to good (variable)[2][3]Direct amination, atom economicalHazardous reagents, harsh conditions, potential for byproducts[1][3]
From 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxideTrialkylamine, SOCl₂, HBrMulti-step, high temperature in final stepHigh (e.g., 80-86%)[4]Avoids sodamide, potentially higher yieldingMulti-step, less atom economical
Guanidine Condensation 1,3-Dicarbonyl precursor, GuanidineBase (e.g., NaOEt)Milder conditions (reflux in ethanol)Good to excellent (substrate dependent)Versatile, milder conditionsRequires synthesis of dicarbonyl precursor
Novel Catalytic Methods Varies (e.g., alkynes, nitriles)Transition metal catalystsGenerally milder conditionsModerate to high (case-specific)[10]High efficiency, selectivity, milder conditionsCatalyst development, cost, and availability

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for this compound depends on a careful consideration of factors such as scale, safety, cost, and available expertise.

  • For large-scale, cost-effective production where the handling of hazardous materials is well-established, the synthesis from 3-methylpyridine-N-oxide may be the preferred route due to its reported high yields.

  • The Chichibabin reaction, despite its historical importance, is often less favored in modern research and development settings due to the significant safety risks associated with sodium amide.

  • For laboratory-scale synthesis and the exploration of structural analogs, the guanidine condensation method offers excellent versatility and milder reaction conditions, provided a suitable 1,3-dicarbonyl precursor is accessible.

  • Novel catalytic methods represent the future of 2-aminopyrimidine synthesis, promising greater efficiency and sustainability. Researchers are encouraged to monitor and contribute to the development of these cutting-edge technologies.

This guide provides a foundational benchmark for navigating the synthesis of this compound. By understanding the principles and practicalities of each method, scientists can select the most appropriate strategy to advance their research and development goals.

References

Quantitative analysis of 5-Methylpyrimidin-2-amine in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 5-Methylpyrimidin-2-amine in Reaction Mixtures

For researchers, scientists, and drug development professionals, the precise quantification of intermediates is a cornerstone of robust chemical synthesis and process control. This compound is a vital heterocyclic building block in the synthesis of numerous pharmaceutical compounds. The ability to accurately measure its concentration within a complex reaction mixture is critical for monitoring reaction kinetics, calculating yield, and ensuring the purity of the final active pharmaceutical ingredient (API).[1] The presence of unreacted starting materials, byproducts, or degradation products necessitates analytical methods that are not only accurate and precise but also highly specific.

This guide provides an objective, in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide you in selecting the most suitable method for your laboratory's needs.

Comparing the Titans: HPLC, GC-MS, and UV-Vis Spectroscopy

The choice of an analytical method is a balance of performance, sample compatibility, and available resources. For this compound, three principal techniques are commonly considered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and quantitative analysis.[1] HPLC excels at separating non-volatile and thermally labile compounds, making it ideal for many heterocyclic molecules like this compound.[2] Its high resolution allows for the separation of the target analyte from closely related impurities, which is essential for accurate quantification in a crude reaction mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[3] For compounds that are volatile and thermally stable, GC-MS offers unparalleled specificity and sensitivity.[4] However, polar molecules containing amine groups, such as this compound, often exhibit poor chromatographic peak shape and may require a derivatization step to increase their volatility and reduce interactions with the column.[2][5]

  • UV-Vis Spectrophotometry: This technique is rapid, simple, and cost-effective, making it useful for quick checks or for analyzing relatively pure samples.[6] It operates on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is proportional to its concentration.[7] Its major drawback is a significant lack of specificity; any compound in the reaction mixture that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results.[8]

Workflow for Quantitative Analysis

The overall process, from sample acquisition to data analysis, requires careful and methodical execution to ensure data integrity. The choice of technique will dictate the specifics of sample preparation and instrumentation.

Analytical_Workflow cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Processing Sample 1. Obtain Representative Reaction Sample Quench 2. Quench Reaction (if necessary) Sample->Quench Dilute 3. Perform Initial Volumetric Dilution Quench->Dilute Filter 4. Filter Sample (e.g., 0.45 µm PTFE) Dilute->Filter Deriv 5. Derivatization (Required for GC) Filter->Deriv FinalDilute 6. Final Dilution to Working Concentration Deriv->FinalDilute Inject 7. Inject into Analytical System (HPLC, GC-MS, UV-Vis) FinalDilute->Inject Acquire 8. Data Acquisition Inject->Acquire Integrate 9. Peak Integration & Calibration Acquire->Integrate Calculate 10. Calculate Concentration Integrate->Calculate Report 11. Final Report Calculate->Report HPLC_Sample_Prep Start Start: Reaction Mixture Aliquot (e.g., 100 µL) Dilute1 Dilute 1:100 with Diluent (e.g., into 10 mL flask) Start->Dilute1 Vortex Vortex to Mix Dilute1->Vortex Filter Filter through 0.45 µm PTFE Syringe Filter into HPLC vial Vortex->Filter Analyze Ready for HPLC Injection Filter->Analyze

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylpyrimidin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists in the dynamic fields of chemical synthesis and drug development. The proper disposal of reagents like 5-Methylpyrimidin-2-amine is not merely a procedural task but a fundamental aspect of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the necessary knowledge to manage this chemical waste stream with confidence and precision, reinforcing a culture of safety within your institution.

Hazard Profile of this compound: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the inherent hazards associated with this compound is paramount. This compound, also known as 2-Amino-5-methylpyrimidine, is a solid substance with a defined set of risks that dictate its handling and disposal requirements.[1][2][3] The primary hazards are summarized below.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/Irritation Category 2/2AH319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[5][6][7]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), signaling that caution is required during handling.[1] These classifications mandate that this compound be treated as hazardous chemical waste.

Immediate Safety & Handling Prerequisites

Proper disposal begins with safe handling during and after experimentation. The causality behind these precautions is rooted in minimizing exposure and preventing accidental releases.

  • Personal Protective Equipment (PPE): A non-negotiable standard when handling this compound in any form—pure solid, in solution, or as waste. This includes:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[8]

    • Eye Protection: Safety glasses or goggles are required to prevent contact with dust or splashes.[7][9]

    • Skin and Body Protection: A laboratory coat is essential to protect against skin contact.[7][9]

  • Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[9]

  • Incompatible Materials: As an amine, this compound is incompatible with strong acids and oxidizing agents.[10] Segregating amine waste from these materials is crucial to prevent potentially violent or hazardous reactions.

Step-by-Step Disposal Protocol for this compound

The recommended and most secure method for disposing of this compound is through a licensed professional waste disposal service, which will typically use high-temperature incineration.[8] Disposing of amines down the drain is to be avoided as they can harm aquatic life.[10]

Step 1: Waste Identification and Segregation
  • Action: Classify all waste containing this compound as hazardous chemical waste. This includes the pure chemical, reaction mixtures, solutions, and contaminated consumables (e.g., weigh boats, gloves, pipette tips).

  • Rationale: Proper identification is the first step in the "cradle-to-grave" management of hazardous waste mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[11] Segregation prevents hazardous reactions and ensures the waste is routed to the correct disposal facility.[9][10]

Step 2: Waste Collection and Containerization
  • Action:

    • Select a dedicated and appropriate waste container. For solid waste, a high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.[9] For liquid waste, use a container designed for liquids that is compatible with all components of the waste stream.[12]

    • Ensure the container is in good condition, free of cracks or damage.[9][12]

    • Keep solid waste (contaminated gloves, paper towels) separate from liquid waste.[9]

  • Rationale: Using compatible and robust containers prevents leaks and spills.[12] Separating solid and liquid waste streams can simplify the disposal process for the waste management facility.

Step 3: Labeling the Waste Container
  • Action: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE ".[9][12]

    • The full chemical name: "This compound Waste ". Avoid using abbreviations or formulas.

    • A complete list of all constituents in the container, including solvents, with estimated percentages or concentrations.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

  • Rationale: Accurate labeling is a strict regulatory requirement and is critical for the safety of all personnel who will handle the container, from laboratory staff to waste disposal technicians.[13] It ensures the waste's composition and hazards are clearly understood at all times.

Step 4: Storage of Waste On-Site
  • Action:

    • Keep the waste container tightly sealed at all times, except when adding waste.[10][12]

    • Store the container in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[12]

    • Ensure the storage area is away from incompatible materials, particularly acids and oxidizers.[10]

    • Use secondary containment (e.g., a larger bin or tray) for liquid waste containers to contain potential leaks.[13]

  • Rationale: Proper storage minimizes the risk of spills, leaks, and fugitive emissions.[10][12] Secondary containment is a crucial safeguard against environmental contamination in the event of a primary container failure.

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full, or before it exceeds your institution's storage time limits, arrange for its collection. This is typically done by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

  • Rationale: Engaging a licensed disposal service ensures that the waste will be transported, treated, and disposed of in a manner that complies with all local, state, and federal regulations, such as those outlined by the EPA.[10][14][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound Waste cluster_0 Waste Characterization cluster_1 Collection & Containment cluster_2 Interim Storage cluster_3 Final Disposal start Generate Waste Containing This compound classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials (Acids, Oxidizers) classify->segregate container Select Appropriate, Labeled HDPE Container segregate->container collect Collect Waste (Keep Solids & Liquids Separate) container->collect seal Keep Container Tightly Sealed collect->seal storage Store in Designated Satellite Accumulation Area seal->storage containment Use Secondary Containment for Liquids storage->containment pickup Arrange Pickup via EHS or Licensed Contractor containment->pickup end Final Disposal via Incineration pickup->end

Caption: Decision workflow for handling this compound waste.

Managing Spills and Empty Containers

Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[8] Wearing appropriate PPE, pick up and arrange disposal without creating dust.[8] Use absorbent pads for solutions and sweep up solids carefully.[8] All cleanup materials must be collected and disposed of as hazardous waste.[12] Do not allow the product to enter drains.[8]

Empty Container Disposal: Containers that held this compound are also considered hazardous waste until properly decontaminated.[16]

  • The first rinse of the container with a suitable solvent must be collected as hazardous waste.[9][13]

  • After a thorough triple-rinse, the container labels must be fully defaced or removed.[13]

  • Once decontaminated and with labels removed, the container can typically be disposed of as normal laboratory glass or plastic waste.[13] Always confirm this procedure with your institutional EHS guidelines.

Regulatory Framework: A National Perspective

In the United States, the disposal of chemical waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][15] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[11] While this guide is based on federal standards, it is crucial to recognize that state regulations can be more stringent.[17] Therefore, always consult your local and state environmental agencies in addition to your institution's EHS department for specific compliance requirements.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the highest standards of professional scientific practice.

References

A Senior Application Scientist's Guide to Handling 5-Methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Forefront of Research and Development

As scientists and innovators, our primary commitment is to the integrity of our work and the safety of our teams. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 5-Methylpyrimidin-2-amine and structurally similar aromatic amines. The protocols herein are designed to be self-validating systems, grounded in established safety principles to protect you, your research, and the environment. We will explore not just the "what," but the "why," empowering you to make informed safety decisions in your laboratory.

This document assumes a baseline of standard laboratory safety knowledge. The procedures outlined are specific to the known hazards of aminopyrimidines and related compounds, which are often toxic and irritant.

Hazard Identification: Understanding the Adversary

Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound may not be available from all suppliers, data from close structural analogs like 2-Amino-5-methylpyridine and 2-Methylpyrimidin-5-amine provide a robust basis for risk assessment.[1][2] These compounds are consistently classified as hazardous.[3]

The primary threats associated with this class of chemicals are:

  • Acute Toxicity: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin and Eye Irritation: They are known to cause skin irritation and serious eye irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[2][4]

Table 1: GHS Hazard Classification Summary for Structurally Similar Amines

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or Harmful in contact with skin[1][5]
Acute Toxicity, InhalationCategory 3 / 4H331/H332: Toxic or Harmful if inhaled[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][4]

This table aggregates data from analogs like 2-Amino-5-methylpyridine and 2-Methylpyrimidin-5-amine. Always consult the specific SDS for the compound you are using.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is a direct response to the identified hazards. A complete ensemble is required to prevent exposure through all potential routes—inhalation, dermal contact, and eye contact.[6][7]

Table 2: Recommended PPE for Handling this compound

PPE CategoryRecommended EquipmentStandard / SpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.NIOSH (US) or EN 166 (EU) approved.[8]Protects against splashes and airborne dust, addressing the "serious eye irritation" hazard.[8] A face shield is crucial when handling larger quantities or during procedures with a high splash risk.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber).Must satisfy Regulation (EU) 2016/425 and standard EN 374.[8]Prevents dermal absorption, a key route of exposure leading to systemic toxicity ("Toxic in contact with skin").[1]
Skin/Body Protection A chemically resistant lab coat or a full chemical-protective suit.[8]Select based on the scale of the operation.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., P95, P100) or a supplied-air respirator.[8][9]Tested and approved under government standards like NIOSH (US) or CEN (EU).[8]Essential for preventing inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.[2][4] Required when working outside a certified chemical fume hood.[10]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_risk High-Risk Operations start Start: Handling this compound q_hood Working in a certified chemical fume hood? start->q_hood q_solid Handling powder/ solid form? q_hood->q_solid Yes add_respirator Mandatory: Full-face Respirator (or PAPR/Supplied Air) q_hood->add_respirator No q_splash Potential for splash or aerosol generation? ppe_base Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat q_splash->ppe_base No add_faceshield Add Face Shield q_splash->add_faceshield Yes q_solid->q_splash Yes q_solid->ppe_base No q_large_scale Large scale (>10g) or high energy process? ppe_base->q_large_scale add_faceshield->ppe_base add_respirator->q_solid add_chem_suit Consider: Full Chemical Suit q_large_scale->ppe_base No q_large_scale->add_chem_suit Yes

Caption: PPE selection workflow based on operational risk factors.

Operational and Disposal Plans

A systematic approach is crucial for safety throughout the chemical's lifecycle in the lab.[10]

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Read and fully understand the Safety Data Sheet (SDS) before starting any work.[11]

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[12]

    • Designate a specific area for handling the compound and clearly label it with hazard warnings.

    • Assemble all necessary equipment and PPE before bringing the chemical into the work area.

  • Donning PPE:

    • Inspect all PPE for damage (e.g., cracks, holes) before use.[8]

    • Don PPE in the correct order: lab coat, respirator, eye protection, then gloves. The cuff of the glove should go over the sleeve of the lab coat.

  • Handling the Chemical:

    • All weighing and transfers of the solid compound must be conducted within a chemical fume hood to minimize inhalation exposure.[10]

    • Use the smallest quantity necessary for the experiment.[10]

    • Avoid creating dust.[8] If dust is generated, gently wet the material with a compatible solvent if the procedure allows.

    • Keep the container tightly closed when not in use.[8]

    • Do not eat, drink, or smoke in the laboratory.[5]

  • End of Work & Doffing PPE:

    • Thoroughly decontaminate the work area.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating yourself. Use proper glove removal technique (without touching the glove's outer surface).[8]

    • Dispose of contaminated disposable PPE (e.g., gloves) in a designated, sealed hazardous waste container.[8]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Emergency Spill Management

Immediate and correct response to a spill is critical.

Spill_Response spill Spill Occurs! q_size Is the spill large, volatile, or unmanageable? spill->q_size evacuate 1. Evacuate the area. 2. Alert others & supervisor. 3. Call emergency services. q_size->evacuate Yes minor_spill_start Minor Spill Protocol q_size->minor_spill_start No alert_minor 1. Alert nearby personnel. minor_spill_start->alert_minor don_ppe 2. Don appropriate PPE (include respirator). alert_minor->don_ppe contain 3. Contain the spill. Cover with absorbent material (e.g., vermiculite, sand). don_ppe->contain cleanup 4. Gently sweep/scoop up material into a labeled hazardous waste container. contain->cleanup decontaminate 5. Decontaminate the area with an appropriate solvent. cleanup->decontaminate dispose 6. Dispose of all contaminated materials as hazardous waste. decontaminate->dispose document 7. Document the incident. dispose->document

Caption: Logical flow for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Never dispose of it down the drain or in regular trash.[11][13]

  • Solid Waste:

    • Collect all contaminated solid waste, including used gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[10]

    • The container must be compatible with the chemical and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect all waste solutions in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.[13] For amine solutions, neutralization with a suitable acid may be a pre-treatment step performed by trained personnel, but this should only be done following a specific, validated protocol.[14]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent.[13]

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[13]

    • Subsequent rinses may be collected as well, depending on local regulations.

    • After rinsing and air-drying, obliterate or remove the label before disposing of the container as solid waste.[13]

  • Final Disposal:

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.[13] All waste must be disposed of by a licensed disposal company.[8]

By integrating these expert-validated protocols and understanding the rationale behind them, you can build a robust safety culture that protects the most valuable asset in the laboratory: its people.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpyrimidin-2-amine
Reactant of Route 2
5-Methylpyrimidin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.